Product packaging for Lactitol(Cat. No.:CAS No. 585-86-4)

Lactitol

Cat. No.: B1674232
CAS No.: 585-86-4
M. Wt: 344.31 g/mol
InChI Key: VQHSOMBJVWLPSR-JVCRWLNRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lactitol is a glycosyl alditol consisting of beta-D-galactopyranose and D-glucitol joined by a 1->4 glycosidic bond. It is used as a laxative, as an excipient, and as replacement bulk sweetener in some low-calorie foods. It has a role as a laxative, an excipient and a cathartic.
This compound, also known as 4-β-D-galactopyranosyl-D-glucitol, is a sugar alcohol synthesized from [lactose]. It is used in food manufacturing as a nutritive sweetener and is approximately 35% as sweet as table sugar (i.e. [sucrose]). Clinically, this compound has been investigated for use as an osmotic laxative and, along with other non-absorbable disaccharides such as [lactulose], in the treatment of hepatic encephalopathy in patients with cirrhosis. Pizensy, an oral this compound powder for solution, was approved by the FDA for use in chronic idiopathic constipation in February 2020.
This compound is an Osmotic Laxative. The mechanism of action of this compound is as an Osmotic Activity. The physiologic effect of this compound is by means of Stimulation Small Intestine Fluid/Electrolyte Secretion.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and is indicated for constipation disorder and constipation.
See also: this compound Monohydrate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O11 B1674232 Lactitol CAS No. 585-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHSOMBJVWLPSR-JVCRWLNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Record name LACTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044247
Record name Lactitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystalline powder or colourless solution. Crystalline products occur in anhydrous, monohydrate and dihydrate forms. Nickel is used as a catalyst., Solid
Record name LACTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Lactitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble in water, Soluble in dimethyl sulfoxide, N,N-dimethylformamide; slightly soluble in ether, In ethanol, 0.75 g/100 g solution of the monohydrate at 20 °C, In water, 57.2 g/100 g at 20 °C. ... With increasing temperature the solubility rises considerably, 667 mg/mL at 25 °C
Record name LACTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Lactitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lactitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from absolute ethanol

CAS No.

585-86-4
Record name Lactitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactitol [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lactitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name lactitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lactitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-O-β-D-galactopyranosyl-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LACTITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2B0WJF7ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lactitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lactitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

146 °C, White, sweet, odorless, crystalline powder. Data for food grade: mp: 752 °C; specific optical rotation: -13.5 to +15.0 deg at 25 °C/D. pH of 10% solution 4.5 to 8.5; 140 g will dissolves in 100 mL water at 25 °C /Lactitol dihydrate/, 95 - 98 °C
Record name Lactitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lactitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Lactitol's Mechanism of Action on Gut Microbiota Composition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document elucidates the intricate mechanisms by which lactitol, a non-digestible sugar alcohol, modulates the composition and metabolic activity of the human gut microbiota. It provides a comprehensive overview of the current scientific evidence, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

This compound (4-O-β-D-galactopyranosyl-D-glucitol) is a disaccharide sugar alcohol derived from the catalytic hydrogenation of lactose.[1] Due to its limited absorption in the small intestine, this compound travels largely intact to the colon, where it becomes a substrate for microbial fermentation.[2] This selective fermentation by specific gut bacteria underlies its classification as a prebiotic, exerting beneficial effects on the host's digestive health.[1][3] This guide delves into the core mechanisms of this compound's action, providing a technical resource for professionals in the field.

Modulation of Gut Microbiota Composition

This compound administration has been consistently shown to induce significant shifts in the composition of the gut microbiota. The primary effect is the stimulation of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species, while concurrently inhibiting the growth of potentially pathogenic bacteria.[4]

Quantitative Impact on Microbial Populations

The following tables summarize the quantitative changes in gut microbiota composition observed in various studies following this compound supplementation.

Table 1: Effects of this compound on Gut Microbiota in Human Studies

Study PopulationThis compound DosageDurationKey FindingsReference
Healthy Adults10 g/day 7 daysSignificant increase in Bifidobacterium (P = 0.017). No significant changes in total anaerobes, aerobes, Enterobacteriaceae, or Lactobacilli.
Patients with Liver Cirrhosis and Hepatic Encephalopathy36 g/day 3-4 weeksSignificant increase in the relative abundance of Bifidobacterium (from 7.1% to 46.0%, P < 0.05) and an increase in Lactobacillus counts. Decreased relative abundance of Bacteroides and Clostridium.
Patients with Chronic ConstipationNot specified2 weeksIncreased abundance of Bifidobacterium (P = 0.08 trend, significantly higher DNA copy numbers P = 0.01). Significant increase in Actinobacteria, Bifidobacteriales, and Bifidobacteriaceae.
Patients with Liver CirrhosisNot specified4 weeksIncreased abundance of health-promoting lactic acid bacteria, including Bifidobacterium longum, B. pseudocatenulatum, and Lactobacillus salivarius. Significant decrease in the pathogen Klebsiella pneumoniae.

Table 2: Effects of this compound on Gut Microbiota in Animal and In Vitro Studies

Study ModelThis compound ConcentrationDurationKey FindingsReference
Loperamide-induced constipated Sprague Dawley ratsMedium and high dosesNot specifiedIncreased relative abundance of Bifidobacterium, Lactobacillus, and Romboutsia. Decreased relative abundance of Prevotella, Aerococcus, Muribaculum, Blautia, and Ruminococcus.
In vitro fermentation with swine cecal microflora3 mmol/L8 hoursNot specified for bacterial composition, but demonstrated control of harmful fermentation processes.
Three-stage continuous culture system (in vitro)Not specifiedNot specifiedDeleterious effect on both Bifidobacterium and Bacteroides populations (P = 0.01).

Fermentation and Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by colonic bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut homeostasis and mediating the physiological effects of this compound.

Quantitative Impact on SCFA Production

The following table summarizes the quantitative changes in fecal SCFA concentrations following this compound administration.

Table 3: Effects of this compound on Short-Chain Fatty Acid (SCFA) Production

Study Population/ModelThis compound Dosage/ConcentrationDurationKey FindingsReference
Healthy Adults10 g/day 7 daysSignificant increases in the concentrations of propionic and butyric acids (P = 0.001).
Swine cecal microflora (in vitro)3 mmol/L8 hoursHigher SCFA energy yields (70% increase with low fiber diet, 40% with high fiber). Lowered acetic to propionic acid ratio.
In vitro fermentation modelNot specifiedNot specifiedFermentation of this compound produced mainly acetate.
Patients with Liver CirrhosisNot specified4 weeksDecreased concentrations of intestinal SCFAs, except for 2-methylbutyric acid and acetate which showed no significant changes.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating this compound's effects on the gut microbiota.

Human Clinical Trial Protocol (Example based on Finney et al., 2007)
  • Study Design: Randomized, longitudinal study.

  • Subjects: 75 non-adapted healthy adults.

  • Intervention: Subjects consumed 25 g tablets of milk chocolate containing 10 g of sweetener as sucrose:this compound in ratios of 10:0, 5:5, or 0:10 daily for 7 days.

  • Sample Collection: Fecal samples were collected before and after the intervention period.

  • Microbiological Analysis: Faecal bacterial populations (total anaerobes, total aerobes, enterobacteria, bifidobacteria, and lactobacilli) were enumerated using selective agar techniques.

  • Biochemical Analysis: Fecal pH was measured using a pH meter. Fecal SCFA (acetate, propionate, butyrate) concentrations were determined by gas chromatography.

  • Symptomology: Gastrointestinal tolerance was assessed through daily symptom diaries.

Animal Study Protocol (Example based on Lee et al., 2024)
  • Animal Model: Loperamide-induced constipation in Sprague Dawley rats.

  • Intervention: Oral administration of this compound at different doses.

  • Sample Collection: Cecal contents were collected for microbiota analysis. Intestinal tissues were collected for histological and gene expression analysis.

  • Microbiota Analysis: 16S rRNA gene sequencing was performed on DNA extracted from cecal contents to determine the relative abundance of different bacterial taxa.

  • Biochemical Analysis: SCFA concentrations in cecal contents were measured.

  • Gene Expression Analysis: mRNA expression of mucins (MUC2, MUC4) and tight junction proteins (occludin, claudin-1, zonula occludens) in intestinal tissue was quantified by RT-qPCR.

  • Protein Analysis: Protein levels of c-kit were determined by Western blotting.

In Vitro Fermentation Protocol (Example based on Salminen et al., 1996)
  • Inoculum: Cecal microflora collected from cannulated sows, pooled, and buffered under anaerobic conditions.

  • Substrate: Low fiber (LF) or high fiber (HF) predigested diets.

  • Intervention: Supplementation with this compound (3 mmol/L).

  • Fermentation System: Batch culture system with 27 vessels under anaerobic conditions.

  • Analysis:

    • pH measurement at various time points.

    • Ammonia concentration measurement.

    • SCFA concentrations determined by gas chromatography.

    • Gas production measured to model bacterial growth kinetics.

Signaling Pathways and Mechanistic Actions

This compound's influence extends beyond simple modulation of microbial populations. The fermentation products, particularly SCFAs, and the altered microbial landscape trigger a cascade of downstream effects that contribute to improved gut health.

Improvement of Intestinal Barrier Function

This compound has been shown to enhance the integrity of the intestinal barrier. This is achieved through the upregulation of key proteins involved in mucus production and tight junction formation.

This compound This compound Gut_Microbiota Gut_Microbiota This compound->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs Production Intestinal_Epithelial_Cells Intestinal_Epithelial_Cells SCFAs->Intestinal_Epithelial_Cells Stimulation Mucin_Production Mucin Production (MUC2, MUC4) Intestinal_Epithelial_Cells->Mucin_Production Upregulation Tight_Junctions Tight Junction Proteins (Occludin, Claudin-1, ZO-1) Intestinal_Epithelial_Cells->Tight_Junctions Upregulation Gut_Barrier_Function Improved Gut Barrier Function Mucin_Production->Gut_Barrier_Function Tight_Junctions->Gut_Barrier_Function

Caption: this compound's effect on intestinal barrier function.

Modulation of Gut Motility

In the context of constipation, this compound has been shown to improve gut motility. This is partly mediated by its influence on the c-kit/SCF signaling pathway, which is crucial for the function of interstitial cells of Cajal (ICC), the pacemakers of the gut.

This compound This compound c_kit_protein c-kit Protein Levels This compound->c_kit_protein Increases ICC Interstitial Cells of Cajal (ICC) c_kit_protein->ICC Promotes Differentiation and Function Colonic_Motility Increased Colonic Motility ICC->Colonic_Motility

Caption: this compound's influence on gut motility via c-kit.

Reduction of Pathogen-Associated Molecular Patterns (PAMPs)

In conditions like liver cirrhosis, which is often associated with gut dysbiosis, this compound can reduce the production and translocation of harmful bacterial components like lipopolysaccharide (LPS), also known as endotoxin.

cluster_gut Gut Lumen cluster_systemic Systemic Circulation This compound This compound Beneficial_Bacteria Beneficial Bacteria (e.g., Bifidobacterium) This compound->Beneficial_Bacteria Promotes Growth Pathogenic_Bacteria Pathogenic Bacteria (e.g., Klebsiella pneumoniae) Beneficial_Bacteria->Pathogenic_Bacteria Inhibits Growth (Competitive Exclusion, Lowered pH) LPS_Production LPS/Endotoxin Production Pathogenic_Bacteria->LPS_Production Reduced_Endotoxemia Reduced Plasma Endotoxin Levels LPS_Production->Reduced_Endotoxemia Decreased Translocation (Improved Barrier Function)

Caption: this compound's role in reducing endotoxemia.

Conclusion

This compound exerts its beneficial effects on gut health through a multi-faceted mechanism of action. By selectively promoting the growth of beneficial microorganisms and increasing the production of SCFAs, this compound contributes to the strengthening of the gut barrier, modulation of intestinal motility, and a reduction in the systemic circulation of pro-inflammatory bacterial products. This in-depth understanding of its core mechanisms provides a solid foundation for its application in clinical settings and for the development of novel therapeutic strategies targeting the gut microbiota.

References

An In-Depth Technical Guide to Lactitol: From Molecular Structure to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactitol, a disaccharide sugar alcohol, has emerged as a significant molecule in the pharmaceutical and food industries.[1] Initially recognized for its properties as a sugar substitute, its therapeutic potential as an osmotic laxative and a prebiotic agent has garnered substantial scientific interest. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, molecular structure, mechanisms of action, and therapeutic applications, with a focus on quantitative data and experimental methodologies.

Core Data

Chemical and Molecular Identity

This compound, systematically named 4-O-α-D-Galactopyranosyl-D-glucitol, is derived from the hydrogenation of lactose.[1] This structural modification of reducing the glucose moiety to a sugar alcohol, sorbitol, is fundamental to its physiological effects.[2] It exists in anhydrous, monohydrate, and dihydrate crystalline forms.[1][3]

Table 1: Chemical Identifiers of this compound and its Hydrates

FormCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Anhydrous585-86-4C₁₂H₂₄O₁₁344.31
Monohydrate81025-04-9C₁₂H₂₆O₁₂362.33
Dihydrate81025-03-8C₁₂H₂₈O₁₃380.34
Trihydrate-C₁₂H₃₀O₁₄398.36

Molecular Structure:

This compound consists of a galactose unit linked to a sorbitol (glucitol) unit via an α-glycosidic bond. The galactopyranosyl ring typically adopts a chair conformation.

  • SMILES: OC[C@H]1O--INVALID-LINK--CO)--INVALID-LINK----INVALID-LINK--CO)--INVALID-LINK----INVALID-LINK--[C@H]1O

  • InChI: InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1

Physicochemical Properties

This compound is a white, odorless, crystalline powder with a sweet taste, approximately 30-40% of the sweetness of sucrose. It is highly soluble in water and exhibits good stability under humid conditions and at high temperatures, not participating in the Maillard reaction.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point (Anhydrous)146 °C
Melting Point (Monohydrate)94-97 °C
Melting Point (Dihydrate)70-80 °C
Solubility in WaterVery soluble; 57.2 g/100 g at 20 °C
Solubility in EthanolSlightly soluble
Specific Rotation [α]D²⁰+13° to +15° (10% w/v aqueous solution)
pKa12.84 ± 0.70 (Predicted)
LogP-3.11

Mechanisms of Action

This compound exerts its primary therapeutic effects through two distinct but related mechanisms in the gastrointestinal tract.

Osmotic Laxative Effect

This compound is poorly absorbed in the small intestine. Upon reaching the colon, it creates a hyperosmotic environment, drawing water into the intestinal lumen. This increase in water content softens the stool and increases its volume, thereby stimulating peristalsis and facilitating bowel movements.

This compound Oral Administration of this compound Small_Intestine Poor Absorption in Small Intestine This compound->Small_Intestine Colon This compound in Colon Small_Intestine->Colon Osmosis Osmotic Effect: Water Influx Colon->Osmosis Stool Increased Stool Water & Volume Osmosis->Stool Peristalsis Stimulation of Peristalsis Stool->Peristalsis Bowel_Movement Bowel Movement Peristalsis->Bowel_Movement

Caption: Osmotic laxative mechanism of this compound.

Prebiotic Activity

In the colon, this compound is fermented by the gut microbiota. This fermentation process selectively stimulates the growth and activity of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species. The metabolic end-products of this fermentation are short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. These SCFAs lower the colonic pH, creating an environment that is less favorable for pathogenic bacteria.

Lactitol_Colon This compound in Colon Fermentation Fermentation by Gut Microbiota Lactitol_Colon->Fermentation Beneficial_Bacteria ↑ Bifidobacterium ↑ Lactobacillus Fermentation->Beneficial_Bacteria SCFAs ↑ Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Health Improved Gut Health Beneficial_Bacteria->Health pH ↓ Colonic pH SCFAs->pH Pathogens ↓ Pathogenic Bacteria pH->Pathogens Pathogens->Health

Caption: Prebiotic activity of this compound in the colon.

Therapeutic Applications and Clinical Efficacy

This compound is primarily indicated for the treatment of constipation and hepatic encephalopathy.

Constipation

Numerous clinical trials have demonstrated the efficacy of this compound in improving stool frequency and consistency in patients with chronic constipation. A systematic review and meta-analysis of eleven studies involving 663 patients showed that this compound supplementation significantly increased weekly stool frequency.

Table 3: Comparative Efficacy of this compound vs. Lactulose for Chronic Constipation

OutcomeThis compoundLactulosep-valueReference
Patient Acceptance73.2%26.8%-
Adverse Events31.20%62.10%0.0019
Physician-Judged Efficacy61.91%47.83%-
Bowel Evacuations/week9.30 ± 1.097.20 ± 0.68>0.05
Hepatic Encephalopathy

The mechanism of this compound in hepatic encephalopathy is linked to its prebiotic activity. The reduction in colonic pH promotes the conversion of ammonia (NH₃) to the less absorbable ammonium ion (NH₄⁺), thereby reducing blood ammonia levels. Clinical studies have shown this compound to be at least as effective as lactulose in treating chronic hepatic encephalopathy, with some studies suggesting better tolerability. A meta-analysis of five studies indicated no statistical difference in the therapeutic effects of this compound and lactulose, but a lower frequency of flatulence with this compound.

Prebiotic Effects: Quantitative Data

The prebiotic effect of this compound has been quantified in several human studies, demonstrating its ability to modulate the gut microbiota composition and increase SCFA production.

Table 4: Effect of this compound on Gut Microbiota and Short-Chain Fatty Acids

ParameterChange with this compoundStudy PopulationReference
Bifidobacterium countSignificant increaseHealthy adults
Bifidobacterium DNA copiesIncreased from 2.74 x 10⁹ to 1.39 x 10¹⁰ copies/μL (p=0.01)Constipated patients
Lactobacillus countSignificant increasePatients with chronic viral hepatitis
Fecal pHSignificant decrease (p=0.02)Healthy adults
Propionic acid concentrationSignificant increase (p=0.001)Healthy adults
Butyric acid concentrationSignificant increase (p=0.001)Healthy adults
Total SCFA concentrationSignificant increaseLoperamide-induced constipated rats

Experimental Protocols

Determination of this compound in Food Samples by HPLC

This protocol outlines a general method for the quantitative analysis of this compound in food matrices using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

Objective: To quantify the concentration of this compound in a food sample.

Materials:

  • HPLC system with a refractive index detector

  • Carbohydrate analysis column (e.g., amino-functionalized)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound standard

  • Arabinose (internal standard)

  • Volumetric flasks, pipettes, syringes, and 0.45 µm filters

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of this compound standard and dissolve it in a known volume of ultrapure water to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Prepare an internal standard solution of arabinose in ultrapure water.

  • Sample Preparation:

    • Homogenize the food sample.

    • Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of the arabinose internal standard solution.

    • Dilute the sample solution as necessary.

    • Filter the final solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 90 °C

    • Injection Volume: 20 µL

    • Detector: Refractive Index (RI)

  • Analysis:

    • Inject the calibration standards, followed by the sample solutions.

    • Identify the this compound and arabinose peaks based on their retention times.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Calculate the concentration of this compound in the sample using the calibration curve.

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standards & Internal Standard Inject Inject Standards & Samples into HPLC Standard_Prep->Inject Sample_Prep Homogenize & Dissolve Food Sample with Internal Standard Filter Filter Sample Sample_Prep->Filter Filter->Inject Chromatogram Obtain Chromatogram Inject->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Calculate Calculate this compound Concentration Calibration_Curve->Calculate

Caption: Experimental workflow for HPLC analysis of this compound.

In Vitro Fermentation of this compound by Human Fecal Microbiota

This protocol describes a general method for assessing the prebiotic potential of this compound through in vitro fermentation using a human fecal inoculum.

Objective: To evaluate the effect of this compound on the composition and metabolic activity of the gut microbiota.

Materials:

  • Anaerobic chamber or workstation

  • pH-controlled batch culture fermenters

  • Fresh human fecal samples from healthy donors

  • Basal fermentation medium (containing peptone water, yeast extract, salts, etc.)

  • This compound

  • Materials for bacterial enumeration (e.g., culture media for selective plating, reagents for FISH or qPCR)

  • Materials for SCFA analysis (e.g., gas chromatograph)

Procedure:

  • Fecal Inoculum Preparation:

    • Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

    • Inside an anaerobic chamber, homogenize the fecal sample in a buffer solution (e.g., phosphate-buffered saline) to create a fecal slurry.

  • Fermentation:

    • Prepare the basal fermentation medium and dispense it into the fermenter vessels.

    • Add this compound to the test vessels at the desired concentration. A control vessel with no added carbohydrate should also be included.

    • Inoculate each vessel with the fecal slurry.

    • Maintain the fermentation under anaerobic conditions at 37 °C with controlled pH (e.g., 6.8).

  • Sampling:

    • Collect samples from each fermenter at different time points (e.g., 0, 6, 12, 24 hours).

  • Analysis:

    • Microbiota Composition: Enumerate specific bacterial populations (e.g., Bifidobacterium, Lactobacillus, Clostridium) using techniques like selective plating, Fluorescence In Situ Hybridization (FISH), or quantitative PCR (qPCR).

    • Metabolic Activity: Measure the concentrations of SCFAs (acetate, propionate, butyrate) in the fermentation samples using gas chromatography (GC). Measure the pH of the fermentation medium.

Conclusion

This compound is a well-characterized molecule with established efficacy as an osmotic laxative and a promising prebiotic. Its favorable physicochemical properties, coupled with a strong safety profile and patient preference over other osmotic laxatives in some instances, make it a valuable tool in both clinical practice and food product development. Further research, particularly utilizing advanced molecular techniques, will continue to elucidate the full spectrum of its effects on the gut microbiome and host health.

References

An In-depth Technical Guide on the Metabolic Pathways of Lactitol in Human Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactitol, a disaccharide sugar alcohol derived from lactose, is a low-calorie sweetener with significant physiological effects mediated primarily through its metabolism by the human gut microbiota. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing its journey through the gastrointestinal tract, its fermentation into short-chain fatty acids (SCFAs), and the subsequent impact on host physiology. This document summarizes key quantitative data, outlines experimental protocols for studying this compound metabolism, and visualizes the core metabolic and signaling pathways.

Introduction

This compound (4-O-β-D-galactopyranosyl-D-glucitol) is produced by the catalytic hydrogenation of lactose.[1] Due to its chemical structure, it is minimally hydrolyzed and absorbed in the human small intestine.[2] Consequently, it travels largely intact to the large intestine, where it becomes a substrate for fermentation by the resident microbiota.[2] This process underlies its prebiotic effects, its contribution to laxation, and its reduced caloric value. Understanding the metabolic fate of this compound is crucial for its application in functional foods and as a therapeutic agent for conditions such as constipation and hepatic encephalopathy.

Metabolic Pathways of this compound

The metabolism of this compound in human physiology can be broadly divided into two main stages: its transit through the upper gastrointestinal tract and its fermentation in the colon.

Digestion and Absorption in the Small Intestine

This compound is not significantly hydrolyzed by human intestinal enzymes and its absorption in the small intestine is minimal.[2] This resistance to digestion and absorption is a key feature that distinguishes it from its parent sugar, lactose.

Fermentation in the Large Intestine

Upon reaching the large intestine, this compound is readily fermented by the anaerobic gut microbiota.[2] This fermentation process yields a variety of metabolites, primarily short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, as well as gases such as hydrogen and carbon dioxide.

The production of these SCFAs leads to a decrease in the colonic pH. This acidification of the gut environment can influence the composition and activity of the gut microbiota and has various physiological consequences.

Lactitol_Metabolism This compound This compound (Oral Ingestion) Small_Intestine Small Intestine (Minimal Absorption) This compound->Small_Intestine Fermentation Fermentation This compound->Fermentation Large_Intestine Large Intestine Small_Intestine->Large_Intestine ~98% Gut_Microbiota Gut Microbiota Large_Intestine->Gut_Microbiota Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Gases Gases (H₂, CO₂) Fermentation->Gases Systemic_Circulation Systemic Circulation SCFAs->Systemic_Circulation Absorption Excretion Fecal Excretion SCFAs->Excretion Gases->Excretion Flatus

Figure 1: Overview of this compound's Metabolic Pathway in the Human GI Tract.

Quantitative Data on this compound Metabolism

The metabolism of this compound results in quantifiable changes in fecal SCFA concentrations and the composition of the gut microbiota.

ParameterValueReference
Caloric Value 2.0 - 2.4 kcal/g
Laxative Threshold 20 g/day
Fecal SCFA Concentrations (after 10g this compound/day for 7 days)Change from Baselinep-valueReference
Propionic Acid Significant IncreaseP = 0.001
Butyric Acid Significant IncreaseP = 0.001
Gut Microbiota Composition (after 2 weeks of this compound)Change from Baselinep-valueReference
Bifidobacterium (DNA copy numbers) Increase from 2.74 x 10⁹ to 1.39 x 10¹⁰ copies/μLP = 0.01

Note: While in vitro studies suggest that this compound fermentation primarily produces acetate, specific molar ratios of acetate, propionate, and butyrate from this compound fermentation in the human colon are not yet definitively established in the literature.

Impact on Host Physiology and Signaling Pathways

The primary metabolites of this compound fermentation, SCFAs, are biologically active molecules that can influence host physiology through various signaling pathways.

Gut Health and Microbiota Modulation

This compound acts as a prebiotic, selectively stimulating the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. The resulting increase in beneficial microbes and the production of SCFAs contribute to a healthier gut environment.

Gut Barrier Function

Butyrate, a key metabolite of this compound, is the preferred energy source for colonocytes and plays a crucial role in maintaining the integrity of the intestinal barrier. It can enhance the expression of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, which are critical for regulating intestinal permeability.

Signaling Pathways

SCFAs, particularly butyrate, can modulate intracellular signaling pathways, including:

  • NF-κB Signaling: Butyrate has been shown to inhibit the activation of NF-κB, a key regulator of inflammation. This anti-inflammatory effect is beneficial in maintaining gut homeostasis.

  • Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is crucial for intestinal stem cell proliferation and epithelial renewal. Butyrate can modulate this pathway, which may have implications for both normal gut function and the prevention of colorectal cancer.

  • G-protein Coupled Receptors (GPCRs): SCFAs can act as signaling molecules by binding to GPCRs, such as GPR41, GPR43, and GPR109a, on the surface of intestinal epithelial and immune cells. This interaction can trigger downstream signaling cascades that influence immune responses and hormone secretion.

SCFA_Signaling cluster_Lumen Intestinal Lumen cluster_Epithelium Intestinal Epithelial Cell This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota SCFAs SCFAs (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs GPCRs GPCRs (GPR41, GPR43, GPR109a) SCFAs->GPCRs binds NFkB NF-κB Pathway SCFAs->NFkB inhibits Wnt Wnt/β-catenin Pathway SCFAs->Wnt modulates TJ Tight Junction Proteins (ZO-1, Occludin) SCFAs->TJ upregulates expression Inflammation ↓ Inflammation GPCRs->Inflammation NFkB->Inflammation Proliferation Cell Proliferation & Differentiation Wnt->Proliferation Barrier ↑ Gut Barrier Integrity TJ->Barrier

Figure 2: Signaling Pathways Influenced by this compound Metabolites.

Experimental Protocols

In Vitro Fermentation of this compound with Human Fecal Microbiota

This protocol is designed to simulate the fermentation of this compound in the human colon.

Materials:

  • Anaerobic chamber

  • Fresh fecal samples from healthy donors

  • Basal medium (e.g., containing peptone, yeast extract, salts)

  • This compound solution

  • pH meter

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for SCFA analysis

Procedure:

  • Prepare a fecal slurry by homogenizing fresh fecal samples with a pre-reduced anaerobic buffer inside an anaerobic chamber.

  • Inoculate a sterile, anaerobic basal medium with the fecal slurry.

  • Add a sterile solution of this compound to the inoculated medium to a final desired concentration. A control with no added this compound should also be prepared.

  • Incubate the cultures at 37°C under anaerobic conditions.

  • Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Measure the pH of each sample.

  • Centrifuge the samples to pellet the bacteria and debris.

  • Analyze the supernatant for SCFA concentrations using GC or HPLC.

InVitro_Fermentation_Workflow Start Start: Collect Fresh Fecal Sample Prepare_Slurry Prepare Fecal Slurry (Anaerobic Conditions) Start->Prepare_Slurry Inoculate Inoculate Basal Medium Prepare_Slurry->Inoculate Add_this compound Add this compound Solution Inoculate->Add_this compound Incubate Incubate at 37°C (Anaerobic) Add_this compound->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze pH and SCFA Concentrations Sample->Analyze End End: Data Analysis Analyze->End

Figure 3: Workflow for In Vitro Fermentation of this compound.
Quantification of Fecal Short-Chain Fatty Acids by Gas Chromatography

This protocol outlines a common method for analyzing SCFA concentrations in fecal samples.

Materials:

  • Fecal samples

  • Internal standard solution (e.g., 2-ethylbutyric acid)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for SCFA analysis

Procedure:

  • Homogenize a known weight of fecal sample with distilled water.

  • Acidify the homogenate with HCl to protonate the SCFAs.

  • Add the internal standard solution.

  • Extract the SCFAs with diethyl ether.

  • Centrifuge to separate the ether layer.

  • Dry the ether extract with anhydrous sodium sulfate.

  • Inject the extract into the GC-FID for analysis.

  • Quantify the SCFAs by comparing their peak areas to those of known standards and the internal standard.

Conclusion

This compound's metabolic journey in human physiology is predominantly shaped by its interaction with the gut microbiota. Its minimal absorption in the small intestine and subsequent fermentation in the colon lead to the production of beneficial SCFAs. These metabolites not only contribute to this compound's low caloric value and laxative effects but also exert a range of health-promoting actions by modulating the gut microbiota, enhancing gut barrier function, and influencing key cellular signaling pathways. This in-depth understanding of this compound's metabolic pathways is essential for researchers, scientists, and drug development professionals seeking to harness its potential in various applications.

References

Lactitol's Prebiotic Activity: A Technical Guide to its Impact on Beneficial Gut Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactitol, a sugar alcohol derived from lactose, is increasingly recognized for its prebiotic properties, which contribute to its beneficial effects on gut health. This technical guide provides an in-depth analysis of this compound's role as a prebiotic, focusing on its selective fermentation by beneficial gut bacteria, the subsequent production of short-chain fatty acids (SCFAs), and the downstream signaling pathways that mediate its physiological effects. This document synthesizes quantitative data from key clinical and in vitro studies, details the experimental protocols used to generate this data, and provides visual representations of the underlying biological processes to support further research and development in this area.

Introduction: this compound as a Prebiotic Agent

This compound (4-O-β-D-galactopyranosyl-D-glucitol) is a disaccharide sugar alcohol that is not hydrolyzed or absorbed in the upper gastrointestinal tract.[1] This resistance to digestion allows it to reach the colon intact, where it becomes a substrate for fermentation by the resident microbiota.[1] A key characteristic of a prebiotic is the selective stimulation of the growth and/or activity of one or a limited number of beneficial bacteria in the colon, thus conferring health benefits to the host. Numerous studies have demonstrated that this compound meets this criterion, primarily by promoting the proliferation of Bifidobacterium and Lactobacillus species.[2][3]

The fermentation of this compound by these beneficial microbes leads to the production of significant metabolites, most notably short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[4] These SCFAs play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes, modulating intestinal pH, and influencing host physiology through various signaling pathways. This guide will explore the evidence supporting this compound's prebiotic effects, the methodologies used to assess these effects, and the molecular mechanisms through which it exerts its benefits.

Quantitative Effects of this compound on Gut Microbiota and Metabolites

The prebiotic efficacy of this compound has been quantified in several human clinical trials and in vitro fermentation studies. The following tables summarize the key quantitative findings on the impact of this compound on the abundance of beneficial bacteria and the production of SCFAs.

Table 1: Effect of this compound Supplementation on Fecal Bifidobacterium and Lactobacillus Abundance in Human Clinical Trials

Study PopulationThis compound DosageDurationChange in Bifidobacterium AbundanceChange in Lactobacillus AbundanceReference
Healthy Adults (n=75)10 g/day 7 daysSignificant increase (P = 0.017)No significant change
Constipated Patients (n=29)20 g/day 2 weeksIncrease from 2.74 × 10⁹ to 1.39 × 10¹⁰ copies/μL (P = 0.01)Data not specified
Liver Cirrhosis Patients (n=24)15 g/day 4 weeksIncreased abundance of B. longum and B. pseudocatenulatumIncreased abundance of L. salivarius

Table 2: Effect of this compound Supplementation on Fecal Short-Chain Fatty Acid (SCFA) Concentrations in Human Clinical Trials

Study PopulationThis compound DosageDurationChange in Acetate ConcentrationChange in Propionate ConcentrationChange in Butyrate ConcentrationReference
Healthy Adults (n=75)10 g/day 7 daysNo significant changeSignificant increase (P = 0.001)Significant increase (P = 0.001)
Constipated Elderly Patients20 g/day 4 weeksSignificant increase (P<0.05)Data not specifiedSignificant increase (P<0.05)

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a framework for the replication and extension of these findings.

Quantification of Gut Microbiota using 16S rRNA Gene Sequencing

This protocol outlines the steps for analyzing changes in the gut microbial community composition following this compound intervention.

  • Fecal Sample Collection and Storage: Fecal samples are collected from subjects before and after the intervention period. Samples are immediately stored at -80°C to preserve microbial DNA integrity.

  • DNA Extraction: Total genomic DNA is extracted from a standardized amount of fecal material (e.g., 200 mg) using a commercially available kit, such as the E.Z.N.A.® Stool DNA Kit, following the manufacturer's instructions.

  • 16S rRNA Gene Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by polymerase chain reaction (PCR) using universal primers (e.g., 338F and 806R). The primers are often barcoded to allow for multiplexing of samples in a single sequencing run.

  • Library Preparation and Sequencing: The PCR amplicons are purified, quantified, and pooled in equimolar concentrations. The pooled library is then sequenced on a high-throughput sequencing platform, such as the Illumina MiSeq.

  • Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality sequences and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%). Taxonomic assignment of the OTUs is performed using a reference database such as Greengenes or SILVA. Statistical analyses are then conducted to compare the relative abundances of different bacterial taxa between the pre- and post-intervention samples.

Quantification of Fecal Short-Chain Fatty Acids by Gas Chromatography

This protocol describes the method for measuring the concentrations of acetate, propionate, and butyrate in fecal samples.

  • Sample Preparation: A known weight of frozen fecal sample (e.g., 100 mg) is homogenized in a fixed volume of a suitable solvent, such as a mixture of n-butanol, tetrahydrofuran, and acetonitrile. An internal standard (e.g., 2-ethylbutyric acid) is added to each sample for accurate quantification.

  • Acidification and Extraction: The homogenate is acidified with an acid (e.g., HCl) to protonate the SCFAs, making them more volatile. The SCFAs are then extracted into the organic solvent layer.

  • Gas Chromatography Analysis: The organic phase containing the SCFAs is injected into a gas chromatograph (GC) equipped with a flame ionization detector (FID). The GC is fitted with a column suitable for SCFA separation (e.g., a DB-23 column).

  • Quantification: The concentrations of individual SCFAs are determined by comparing the peak areas of the SCFAs in the sample to the peak areas of a standard curve generated from known concentrations of acetate, propionate, and butyrate. The results are typically expressed as mmol per kg of feces.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for studying this compound's prebiotic effects and the key signaling pathways activated by its fermentation products.

experimental_workflow cluster_study_design Clinical Intervention cluster_microbiota_analysis Microbiota Analysis cluster_metabolite_analysis Metabolite Analysis Subject Recruitment Subject Recruitment Baseline Sampling Baseline Sampling Subject Recruitment->Baseline Sampling Fecal & Blood Samples This compound Intervention This compound Intervention Baseline Sampling->this compound Intervention e.g., 10-20g/day Post-Intervention Sampling Post-Intervention Sampling This compound Intervention->Post-Intervention Sampling Fecal & Blood Samples DNA Extraction DNA Extraction Post-Intervention Sampling->DNA Extraction SCFA Extraction SCFA Extraction Post-Intervention Sampling->SCFA Extraction 16S rRNA Sequencing 16S rRNA Sequencing DNA Extraction->16S rRNA Sequencing Bioinformatic Analysis Bioinformatic Analysis 16S rRNA Sequencing->Bioinformatic Analysis Microbiota Composition Microbiota Composition Bioinformatic Analysis->Microbiota Composition Data Interpretation Data Interpretation Microbiota Composition->Data Interpretation Gas Chromatography Gas Chromatography SCFA Extraction->Gas Chromatography SCFA Quantification SCFA Quantification Gas Chromatography->SCFA Quantification SCFA Quantification->Data Interpretation Prebiotic Effect Assessment Prebiotic Effect Assessment Data Interpretation->Prebiotic Effect Assessment

Caption: Experimental workflow for assessing the prebiotic effects of this compound.

scfa_signaling cluster_lumen Intestinal Lumen cluster_colonocyte Colonocyte This compound This compound Beneficial Bacteria Bifidobacterium & Lactobacillus This compound->Beneficial Bacteria Fermentation Butyrate Butyrate Beneficial Bacteria->Butyrate Produces Propionate Propionate Beneficial Bacteria->Propionate Produces Acetate Acetate Beneficial Bacteria->Acetate Produces GPR109A GPR109A Butyrate->GPR109A Activates HDAC Histone Deacetylase Butyrate->HDAC Inhibits GPR43 GPR43 Propionate->GPR43 Activates Acetate->GPR43 Activates Gene Expression Altered Gene Expression GPR109A->Gene Expression GPR43->Gene Expression HDAC->Gene Expression Cellular Effects Increased Barrier Function Reduced Inflammation Cell Cycle Regulation Gene Expression->Cellular Effects

Caption: Signaling pathways of short-chain fatty acids in colonocytes.

Conclusion

The evidence strongly supports the classification of this compound as a prebiotic that selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium and to some extent Lactobacillus species. The fermentation of this compound leads to the production of SCFAs, which in turn activate signaling pathways that contribute to improved gut health. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future research should continue to explore the specific species-level effects of this compound on the gut microbiota and further elucidate the intricate signaling networks modulated by its fermentation products.

References

An In-depth Technical Guide on the Osmotic Laxative Properties of Lactitol in the Gastrointestinal Tract

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactitol, a disaccharide sugar alcohol (4-O-β-D-galactopyranosyl-D-glucitol), is a synthetic derivative of lactose.[1] It is produced through the catalytic hydrogenation of lactose, where the glucose moiety is reduced to a sugar alcohol.[2][3] While utilized in the food industry as a low-calorie bulk sweetener, its primary clinical application is as an osmotic laxative for the treatment of chronic idiopathic constipation.[1][4] Its therapeutic effects are also leveraged in the management of hepatic encephalopathy. Unlike its parent molecule lactose, this compound is minimally absorbed in the small intestine, a key characteristic that underpins its mechanism of action in the gastrointestinal (GI) tract. This guide provides a detailed examination of the pharmacokinetics, mechanism of action, clinical efficacy, and underlying molecular effects of this compound as an osmotic laxative.

Mechanism of Action

This compound exerts its laxative effect through a dual mechanism: an osmotic action and modulation of the gut microbiota.

  • Osmotic Effect : Upon oral administration, this compound passes through the stomach and small intestine largely unchanged due to its resistance to hydrolysis by mammalian disaccharidases. This minimal absorption means the majority of the ingested dose reaches the large intestine intact. In the colon, the unabsorbed this compound molecules create a hyperosmotic environment, drawing water into the intestinal lumen via osmosis. This influx of water increases the volume of fecal matter and softens the stool, facilitating easier passage and promoting bowel movements.

  • Microbiota Fermentation : In the colon, this compound serves as a fermentable substrate for the resident gut microbiota. Bacteria, particularly beneficial species like Bifidobacterium and Lactobacillus, metabolize this compound into short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate, along with gases (e.g., hydrogen). The production of SCFAs lowers the colonic pH. This acidification, combined with the direct action of SCFAs, can stimulate colonic peristalsis and further contribute to the laxative effect. This fermentation process also defines this compound's role as a prebiotic, promoting the growth of beneficial gut bacteria.

Lactitol_Mechanism_of_Action cluster_oral_admin Oral Administration cluster_si Small Intestine cluster_li Large Intestine (Colon) cluster_effects Physiological Effects Ingestion This compound Ingestion SI Minimal Absorption (>98% passes through) Ingestion->SI Lactitol_Colon Unabsorbed this compound SI->Lactitol_Colon Fermentation Fermentation by Gut Microbiota Lactitol_Colon->Fermentation Osmosis Osmotic Effect Lactitol_Colon->Osmosis SCFAs Production of SCFAs (Butyrate, Propionate, Acetate) & Gas Fermentation->SCFAs Water_Influx Water Influx into Lumen Osmosis->Water_Influx pH_Drop Lowered Colonic pH SCFAs->pH_Drop Peristalsis Stimulated Peristalsis pH_Drop->Peristalsis Stool_Softening Increased Stool Volume & Softening Water_Influx->Stool_Softening Stool_Softening->Peristalsis Laxation Laxation (Increased Bowel Movement Frequency) Peristalsis->Laxation

Caption: Overall mechanism of this compound in the gastrointestinal tract.

Pharmacokinetic Profile

The clinical utility of this compound as an osmotic laxative is directly related to its pharmacokinetic properties, which are characterized by poor systemic absorption.

ParameterDescriptionSource
Absorption Minimally absorbed in the small intestine. An in vivo jejunal perfusion study in humans showed insignificant uptake. Urinary excretion is typically less than 2% of the administered dose.
Distribution As systemic absorption is negligible, this compound is not expected to distribute significantly throughout the body or bind to plasma proteins.
Metabolism Does not undergo significant systemic metabolism. The vast majority of an ingested dose is metabolized (fermented) by colonic bacteria into SCFAs and gases.
Excretion The small fraction that is absorbed is excreted unchanged in the urine. The majority is eliminated in the feces as bacterial metabolites.
Half-life The average half-life of the small amount of orally administered this compound that is absorbed is approximately 2.4 hours.

Clinical Efficacy and Quantitative Data

Numerous clinical trials have demonstrated the efficacy of this compound in improving symptoms of adult constipation. A systematic review and meta-analysis provides robust quantitative data on its effects.

Table 2: Summary of this compound Efficacy vs. Baseline in Adult Constipation

Outcome Standardized Mean Difference (SMD) 95% Confidence Interval (CI) p-value Interpretation Source
Increase in Weekly Stool Frequency 1.56 1.00 – 2.11 <0.001 Significant increase in the number of stools per week compared to baseline.

| Improvement in Stool Consistency | 1.04 | 0.49 – 1.59 | <0.001 | Significant improvement towards softer stools compared to baseline. | |

Table 3: Comparative Efficacy of this compound vs. Other Laxatives

Comparator Outcome Result p-value Interpretation Source
Placebo Increase in Weekly Stool Frequency Improved by ~2.5 stools/week relative to placebo. <0.001 This compound is significantly more effective than placebo.
Lactulose Increase in Weekly Stool Frequency SMD: 0.19 (favoring this compound) 0.06 A trend towards slightly greater effectiveness for this compound over lactulose.
Lactulose Stool Consistency SMD: 0.03 0.81 No significant difference in stool consistency compared to lactulose.

| Stimulant Laxatives | Weekly Stool Frequency | Higher weekly frequency with this compound (mean difference 2.0 ± 2.8). | 0.03 | this compound resulted in a higher stool frequency in a nonrandomized crossover study. | |

Experimental Protocols

The evaluation of this compound's laxative properties involves both preclinical animal models and human clinical trials.

Preclinical Model: Loperamide-Induced Constipation in Rats

This model is commonly used to screen for laxative activity by inducing constipation with an opioid receptor agonist, which reduces gut motility.

  • Objective : To assess the effects of this compound on constipation symptoms and underlying mechanisms.

  • Methodology :

    • Induction : Sprague Dawley rats are treated with loperamide (e.g., subcutaneously) to induce constipation, characterized by reduced fecal output and intestinal transit.

    • Groups : Animals are typically divided into a normal control group, a loperamide-only constipation model group, a positive control group (e.g., treated with a known laxative like bisacodyl), and several experimental groups receiving varying doses of this compound.

    • Administration : this compound is administered orally for a defined period.

    • Outcome Measures :

      • Fecal Parameters : Fecal pellet count, weight, and water content are measured over a set time.

      • Gastrointestinal Transit Rate : A non-absorbable marker (e.g., charcoal meal) is administered, and the distance it travels through the intestine in a specific time is measured.

      • Histological Analysis : Colon tissue is examined for changes in mucosal and muscular layer thickness and the number of crypt cells.

      • Biochemical and Molecular Analysis : Levels of relevant neurotransmitters (e.g., serotonin), proteins (e.g., aquaporins, mucins, tight junction proteins), and gene expression are quantified using methods like ELISA and qRT-PCR.

Human Clinical Trial: Randomized Controlled Trial (RCT)

RCTs are the gold standard for evaluating the efficacy and safety of this compound in human subjects with constipation.

RCT_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_analysis Data Collection & Analysis Recruitment Patient Recruitment (e.g., Rome Criteria for Constipation) Screening Screening & Baseline Assessment (Stool diary, demographics) Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Group A: this compound (e.g., 10-20 g/day) Randomization->GroupA Arm 1 GroupB Group B: Control (Placebo or Active Comparator) Randomization->GroupB Arm 2 Treatment Treatment Period (e.g., 4 weeks) GroupA->Treatment GroupB->Treatment DataCollection Endpoint Data Collection (Stool frequency, consistency, adverse events) Treatment->DataCollection Analysis Statistical Analysis (e.g., t-test, ANOVA) DataCollection->Analysis Results Results & Conclusion Analysis->Results Lactitol_Molecular_Signaling cluster_microbiota Microbiota & Metabolites cluster_epithelium Intestinal Epithelium cluster_ens Enteric Nervous System (ENS) This compound This compound in Colon Microbiota Modulation of Microbiota (↑ Bifidobacterium, Lactobacillus) This compound->Microbiota SCFAs Increased SCFAs Microbiota->SCFAs Barrier Upregulation of: • MUC2, MUC4 (Mucins) • Occludin, Claudin-1 (Tight Junctions) SCFAs->Barrier Likely Mediator Serotonin Increased Serotonin (5-HT) & Substance P SCFAs->Serotonin Potential Link Barrier_Function Improved Intestinal Barrier Function Barrier->Barrier_Function Motility Increased Intestinal Motility & Peristalsis Serotonin->Motility

References

Lactitol's Stability and Degradation in Acidic Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of lactitol in acidic aqueous solutions, detailing its degradation pathway, degradation products, and the analytical methodologies used for its quantification. This document is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and food products containing this compound.

Executive Summary

This compound, a sugar alcohol derived from lactose, is utilized as a sugar substitute and an excipient in various pharmaceutical and food products.[1] Its stability under different pH conditions is a critical factor in formulation development and shelf-life determination. While generally stable, this compound undergoes acid-catalyzed hydrolysis, which is the primary pathway for its degradation in acidic environments.[1] This hydrolysis results in the cleavage of the glycosidic bond, yielding equimolar quantities of sorbitol and galactose.[1] The rate of this degradation is dependent on factors such as pH, temperature, and storage duration. This guide outlines the kinetics of this degradation, provides detailed experimental protocols for its analysis, and visualizes the underlying chemical processes.

Stability Profile of this compound

This compound exhibits good stability under neutral and alkaline conditions, as well as resistance to high temperatures and light.[2][3] However, in acidic solutions, the glycosidic linkage is susceptible to hydrolysis.

Degradation Products

The sole degradation pathway for this compound in acidic aqueous solutions is the hydrolysis of the 1,4-glycosidic bond. This reaction yields two primary degradation products:

  • Sorbitol (Glucitol)

  • Galactose

These products are the result of the cleavage of the bond linking the galactose and sorbitol moieties of the this compound molecule.

Quantitative Data on Acidic Degradation

Published quantitative data on the kinetics of this compound's acid hydrolysis is limited. The available data indicates a clear correlation between lower pH, higher temperature, and increased degradation.

This compound ConcentrationpHTemperature (°C)Duration (hours)Degradation (%)Degradation ProductsReference
10% (w/v)1.010045.6Sorbitol, Galactose
10% (w/v)2.010041.4Sorbitol, Galactose

Note: Further comprehensive kinetic studies are required to establish a complete degradation profile under a wider range of conditions.

Degradation Pathway and Mechanism

The acid-catalyzed hydrolysis of this compound follows a well-established mechanism for glycosidic bond cleavage.

Mechanism of Acid Hydrolysis

The degradation process is initiated by the protonation of the glycosidic oxygen atom, which is the oxygen atom connecting the galactose and sorbitol units. This protonation makes the glycosidic bond more susceptible to cleavage. The subsequent steps involve the departure of the sorbitol molecule and the formation of a transient oxocarbenium ion intermediate from the galactose ring. This intermediate is then attacked by a water molecule, leading to the formation of galactose.

Visualization of the Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of this compound.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Degradation Products This compound This compound (4-O-β-D-Galactopyranosyl-D-glucitol) protonated_this compound Protonated this compound Intermediate This compound->protonated_this compound + H+ H3O Hydronium Ion (H3O+) oxocarbenium_ion Galactosyl Oxocarbenium Ion protonated_this compound->oxocarbenium_ion Cleavage of Glycosidic Bond (- Sorbitol) sorbitol Sorbitol protonated_this compound->sorbitol galactose Galactose oxocarbenium_ion->galactose + H2O - H+

Figure 1. Acid-Catalyzed Hydrolysis of this compound.

Experimental Protocols

To determine the stability of this compound in acidic solutions and quantify its degradation products, a robust stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is the most common and effective technique.

Kinetic Study of Acid Hydrolysis

This protocol describes a typical experimental setup for investigating the kinetics of this compound degradation.

  • Preparation of Buffer Solutions: Prepare a series of acidic buffer solutions with desired pH values (e.g., pH 1.0, 2.0, 3.0, and 4.0) using appropriate buffer systems (e.g., HCl/KCl for pH 1-2.2, Glycine/HCl for pH 2.2-3.6, and Acetate buffer for pH 3.6-5.6).

  • Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in deionized water to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).

  • Sample Preparation for Degradation Study:

    • For each pH and temperature combination to be studied, transfer a known volume of the this compound stock solution into a series of vials.

    • Add the corresponding acidic buffer to each vial to achieve the desired final this compound concentration (e.g., 1 mg/mL).

  • Incubation: Place the vials in constant temperature ovens or water baths set at the desired temperatures (e.g., 60°C, 70°C, 80°C, and 90°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial for each condition. Immediately cool the vial in an ice bath to quench the reaction.

  • Sample Analysis: Analyze the samples using the HPLC-RI method described in section 4.2.

  • Data Analysis:

    • Quantify the peak areas of this compound, sorbitol, and galactose at each time point.

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the reaction kinetics by plotting the natural logarithm of the this compound concentration versus time. If the plot is linear, the reaction follows first-order kinetics.

    • Calculate the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • To determine the activation energy (Ea), create an Arrhenius plot by plotting the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T). The activation energy can be calculated from the slope of this plot (Slope = -Ea/R, where R is the gas constant).

HPLC-RI Method for Quantification

This section provides a typical HPLC method for the simultaneous determination of this compound and its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a refractive index (RI) detector and a column oven.

  • Chromatographic Column: A carbohydrate analysis column (e.g., a column packed with a calcium-ion coordination exchanger) is often suitable.

  • Mobile Phase: Degassed, deionized water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 85-90°C.

  • Detector Temperature: Maintained at the same temperature as the column or as per manufacturer's recommendation.

  • Injection Volume: 20 µL.

  • Standard Solutions: Prepare standard solutions of this compound, sorbitol, and galactose of known concentrations in deionized water.

  • Calibration: Generate a calibration curve for each compound by plotting peak area against concentration.

  • Quantification: Determine the concentration of this compound, sorbitol, and galactose in the test samples by comparing their peak areas to the respective calibration curves.

Visualization of Experimental Workflow

The following diagram outlines the workflow for the kinetic analysis of this compound degradation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_kinetics Kinetic Modeling prep_buffers Prepare Acidic Buffers (Varying pH) mix_samples Mix this compound and Buffers prep_buffers->mix_samples prep_this compound Prepare this compound Stock Solution prep_this compound->mix_samples incubate Incubate at Controlled Temperatures mix_samples->incubate sample_timepoint Sample at Time Intervals incubate->sample_timepoint hplc_analysis HPLC-RI Analysis sample_timepoint->hplc_analysis quantify Quantify this compound, Sorbitol, and Galactose hplc_analysis->quantify plot_kinetics Plot ln[this compound] vs. Time quantify->plot_kinetics calc_k Calculate Rate Constant (k) plot_kinetics->calc_k calc_t_half Calculate Half-life (t½) calc_k->calc_t_half arrhenius Create Arrhenius Plot calc_k->arrhenius calc_ea Calculate Activation Energy (Ea) arrhenius->calc_ea

References

The Impact of Lactitol on Colonic Short-Chain Fatty Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactitol, a non-digestible sugar alcohol derived from lactose, functions as a prebiotic, exerting its primary physiological effects within the colon.[1] Upon reaching the large intestine, this compound is fermented by the resident microbiota, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1][2] These metabolites play a crucial role in maintaining gut health, serving as an energy source for colonocytes, modulating intestinal barrier function, and influencing systemic health.[2][3] This technical guide provides a comprehensive overview of the current scientific evidence detailing the impact of this compound on SCFA production, presenting quantitative data from key studies, outlining experimental methodologies, and visualizing the core biological and experimental processes.

Mechanism of Action: this compound Fermentation

This compound is not hydrolyzed or absorbed in the small intestine due to the absence of the necessary β-galactosidase in humans. Consequently, it transits to the colon intact, where it becomes a substrate for bacterial fermentation. This process stimulates the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, and results in the generation of SCFAs. The production of these acids leads to a decrease in colonic pH, which can inhibit the growth of pathogenic bacteria.

The metabolic pathway of this compound fermentation by colonic microbiota can be summarized as follows:

Lactitol_Fermentation This compound This compound Colonic_Microbiota Colonic Microbiota (e.g., Bifidobacterium, Lactobacillus) This compound->Colonic_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) Colonic_Microbiota->SCFAs Acetate Acetate SCFAs->Acetate Propionate Propionate SCFAs->Propionate Butyrate Butyrate SCFAs->Butyrate Systemic_Effects Systemic Circulation and Health Effects Acetate->Systemic_Effects Propionate->Systemic_Effects Local_Effects Local Colonic Effects (e.g., pH reduction, energy for colonocytes) Butyrate->Local_Effects

Figure 1: this compound Fermentation Pathway in the Colon.

Quantitative Impact on SCFA Production

The effect of this compound on SCFA production has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Studies on this compound Fermentation and SCFA Production
Study & ModelThis compound DoseKey Findings on SCFA ProductionReference
Yiu et al. (2021) EnteroMix semi-continuous modelNot specifiedFermentation of this compound primarily produced acetate.
Probert et al. (cited in Yiu et al., 2021) In vitro fermentationNot specifiedThe main SCFA in this compound fermentation products was reported to be butyrate.
Beards et al. (cited in Yiu et al., 2021) In vitro fermentationNot specifiedAcetate and propionate increased by the same amount.
Makivuokko et al. (cited in Yiu et al., 2021) In vitro fermentationNot specifiedThis compound fermentation increased acetate the most, followed by butyrate.
Ballongue et al. (2004) Three-stage continuous culture system1% (w/v) in the mediumStimulated SCFA production, particularly butyrate.
Table 2: Animal Studies on this compound Supplementation and SCFA Production
Study & ModelThis compound DoseDurationKey Findings on SCFA ProductionReference
Kim et al. (2022) Loperamide-induced constipated Sprague Dawley ratsMedium and high dosesNot specifiedHigh dose of this compound significantly increased acetic acid and total SCFA content in the cecum. Butyric acid levels were also elevated.
Zoppi et al. (1996) Swine with cecal cannulas3 mmol/L in vitro fermentation of predigested diets8 hoursIn low-fiber diets, this compound increased SCFA energy yields by 70%. In high-fiber diets, the increase was 40%. It also lowered the acetic to propionic acid ratio.
Table 3: Human Studies on this compound Consumption and SCFA Production
Study & PopulationThis compound DoseDurationKey Findings on SCFA ProductionReference
Ballongue et al. (1997) 36 healthy volunteers20 g/day (2 x 10g)Not specifiedResulted in a global increase of short-chain fatty acids in feces.
Scevola et al. (2018) Elderly with chronic idiopathic constipation20 g/day 4 weeksIncreased total fecal SCFAs, particularly acetate and butyrate.
Tuohy et al. (2007) 75 healthy adults10 g/day 7 daysSignificant increases in the concentrations of propionic and butyric acids in feces.
Liu et al. (2021) Liver cirrhotic patientsNot specified4 weeksModulated fecal SCFA profiles.

Experimental Protocols

A generalized workflow for assessing the impact of this compound on SCFA production is outlined below. This is followed by specific methodologies from cited studies.

Experimental_Workflow cluster_study_design Study Design cluster_intervention Intervention cluster_sampling Sampling cluster_analysis Analysis Study_Population Select Study Population (Human, Animal, or In Vitro Model) Randomization Randomization to Treatment Groups (this compound vs. Placebo/Control) Study_Population->Randomization Lactitol_Admin Administer this compound (Define Dose and Duration) Randomization->Lactitol_Admin Sample_Collection Collect Fecal/Cecal Samples (Baseline and Post-Intervention) Lactitol_Admin->Sample_Collection SCFA_Extraction SCFA Extraction from Samples Sample_Collection->SCFA_Extraction GC_Analysis Gas Chromatography (GC) Analysis SCFA_Extraction->GC_Analysis Data_Analysis Statistical Data Analysis GC_Analysis->Data_Analysis

References

Lactitol's potential applications in pharmaceutical formulations as an excipient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactitol, a disaccharide sugar alcohol derived from lactose, presents a compelling profile for use as an excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of this compound's physicochemical properties, its versatile applications in solid and liquid oral dosage forms, and its established safety and regulatory status. Detailed experimental protocols for the characterization and evaluation of this compound are provided, alongside a summary of key quantitative data to aid formulators in its effective utilization. This document serves as a resource for researchers, scientists, and drug development professionals seeking to leverage the benefits of this compound in creating stable, effective, and patient-centric drug products.

Introduction to this compound

This compound (4-O-β-D-galactopyranosyl-D-glucitol) is a sugar alcohol used as a bulk sweetener and, increasingly, as a multifunctional excipient in the pharmaceutical industry.[1] Produced through the catalytic hydrogenation of lactose, this compound is available in anhydrous, monohydrate, and dihydrate crystalline forms.[2][3] Its properties, such as mild sweetness (approximately 30-40% that of sucrose), low hygroscopicity, and high stability, make it a valuable alternative to other polyols in various pharmaceutical applications.[4] Furthermore, this compound is recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA), underscoring its safety for use in food and pharmaceutical products.[5]

Physicochemical and Functional Properties

A thorough understanding of an excipient's properties is fundamental to successful formulation development. This compound possesses a range of characteristics that make it suitable for various pharmaceutical processes and dosage forms.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for predicting its behavior during formulation and ensuring the stability of the final product.

PropertyValue/InformationReferences
Chemical Name 4-O-β-D-Galactopyranosyl-D-glucitol
CAS Number 585-86-4 (anhydrous), 81025-04-9 (monohydrate), 81025-03-8 (dihydrate)
Molecular Formula C12H24O11
Molecular Weight 344.31 g/mol (anhydrous)
Forms Anhydrous, Monohydrate, Dihydrate
Appearance White or almost white, crystalline powder
Melting Point Varies with form
Solubility Soluble in water; sparingly soluble in alcohol.
Water Content (USP/NF) Anhydrous: ≤ 0.5%, Monohydrate: 4.5% - 5.5%, Dihydrate: 9.5% - 10.5%
Specific Optical Rotation +13.5° to +15.5° (anhydrous substance)
Powder Properties

The flowability and compressibility of an excipient are critical for the successful manufacturing of solid dosage forms. While specific data for commercial this compound grades can vary, the following table provides an overview of important powder properties. Note: Specific values for bulk density, tapped density, and particle size distribution are dependent on the grade and manufacturer. The data presented here is indicative and should be confirmed for the specific material being used.

PropertyTypical Value/RangeMethod
Bulk Density Data not consistently available in searches.USP <616>
Tapped Density Data not consistently available in searches.USP <616>
Particle Size Distribution (d10, d50, d90) Data varies significantly with grade (e.g., milled, granulated).Laser Diffraction (USP <429>)
Stability and Compatibility

This compound exhibits excellent stability, a crucial attribute for a pharmaceutical excipient. It is thermally stable and does not participate in the Maillard reaction, a common degradation pathway for formulations containing reducing sugars and amino groups. In acidic solutions, this compound slowly hydrolyzes to sorbitol and galactose. Its high resistance to microbial breakdown contributes to the shelf-life of formulations.

Applications in Pharmaceutical Formulations

This compound's versatile properties lend themselves to a variety of applications in both solid and liquid oral dosage forms.

Solid Oral Dosage Forms
  • Diluent in Tablets and Capsules: Due to its good compressibility and low hygroscopicity, this compound is an effective diluent in both direct compression and wet granulation processes. Its use can improve the flowability of powder blends and ensure content uniformity.

  • Binder: Water-granulated this compound can act as a dry binder, contributing to tablet hardness and integrity.

  • Sweetener in Chewable and Orally Disintegrating Tablets (ODTs): this compound's mild, clean sweetness and non-cariogenic nature make it an ideal choice for patient-friendly dosage forms.

Liquid Oral Dosage Forms
  • Sweetening Agent: In syrups and suspensions, this compound can be used as a sugar substitute to improve palatability, particularly for pediatric and diabetic formulations.

  • Viscosity Modifier: While not its primary function, this compound can contribute to the viscosity of liquid formulations.

Mechanism of Action (as an Osmotic Laxative)

When used as an active pharmaceutical ingredient (API) for the treatment of constipation, this compound functions as an osmotic laxative. Being poorly absorbed in the small intestine, it travels to the colon where it is metabolized by gut bacteria into short-chain fatty acids. This process increases the osmotic pressure within the colon, drawing water into the lumen, which softens the stool and stimulates peristalsis.

OsmoticLaxativeMechanism cluster_Intestine Gastrointestinal Tract This compound This compound Ingestion SmallIntestine Small Intestine (Poor Absorption) This compound->SmallIntestine LargeIntestine Large Intestine SmallIntestine->LargeIntestine Metabolism Metabolism by Gut Bacteria LargeIntestine->Metabolism SCFA Short-Chain Fatty Acids Metabolism->SCFA OsmoticPressure Increased Osmotic Pressure SCFA->OsmoticPressure WaterInflux Water Influx into Colon OsmoticPressure->WaterInflux SoftStool Softer, Bulkier Stool WaterInflux->SoftStool Peristalsis Stimulated Peristalsis SoftStool->Peristalsis BowelMovement Bowel Movement Peristalsis->BowelMovement

Mechanism of action of this compound as an osmotic laxative.

Experimental Protocols

To fully characterize this compound and its performance in a formulation, a series of standardized tests should be conducted. The following sections detail the methodologies for key experiments.

Determination of Bulk Density and Tapped Density (USP <616>)

Objective: To determine the bulk and tapped densities of this compound powder, which are indicative of its packing and flow properties.

Methodology:

  • Bulk Density (Method 1):

    • Pass a sufficient quantity of this compound powder through a 1.0 mm sieve to break up any agglomerates.

    • Gently introduce a known mass (e.g., 100 g) of the powder into a dry 250 mL graduated cylinder without compacting.

    • Level the powder bed without compacting and read the unsettled apparent volume (V₀).

    • Calculate the bulk density (g/mL) as the mass of the powder divided by V₀.

  • Tapped Density (Method 1):

    • Use the same graduated cylinder with the powder from the bulk density measurement.

    • Mechanically tap the cylinder by raising it and allowing it to drop under its own weight from a fixed height (e.g., 14 ± 2 mm at a nominal rate of 300 drops per minute).

    • Record the volume after a specified number of taps (e.g., 10, 500, 1250 taps). Tapping is continued until the volume is constant.

    • Calculate the tapped density (g/mL) as the mass of the powder divided by the final tapped volume.

Particle Size Distribution by Laser Diffraction (USP <429>)

Objective: To determine the particle size distribution of this compound, which influences flowability, blend uniformity, and dissolution rate.

Methodology:

  • Instrument Setup: Use a laser diffraction particle size analyzer.

  • Sample Preparation (Dry Dispersion):

    • Ensure the sample is representative of the batch.

    • Introduce the this compound powder into the dry powder feeder of the instrument.

  • Measurement:

    • Disperse the powder into the measurement zone using pressurized air. The dispersion pressure should be optimized to deagglomerate the particles without causing fracture.

    • The instrument measures the angular scattering of laser light by the particles.

    • The particle size distribution is calculated by the instrument's software using the Mie theory.

  • Data Reporting: Report the results as d10, d50 (median particle size), and d90 values.

Moisture Sorption Isotherm

Objective: To evaluate the hygroscopicity of this compound by measuring the amount of water it absorbs at various relative humidity (RH) levels at a constant temperature.

Methodology:

  • Instrument: Use a dynamic vapor sorption (DVS) instrument or a desiccator method with saturated salt solutions to create environments of known RH.

  • Sample Preparation: Place a known mass of dry this compound in the instrument's sample pan.

  • Measurement (DVS):

    • Equilibrate the sample at 0% RH.

    • Increase the RH in a stepwise manner (e.g., in 10% increments from 10% to 90% RH).

    • At each step, the instrument measures the change in mass until equilibrium is reached.

    • After reaching the maximum RH, the RH is decreased in a similar stepwise manner to obtain the desorption isotherm.

  • Data Analysis: Plot the equilibrium moisture content (as a percentage of the dry mass) against the water activity (RH/100).

Tablet Formulation and Evaluation

The following workflow outlines the key steps in developing and evaluating a tablet formulation containing this compound.

TabletFormulationWorkflow cluster_Formulation Formulation Development cluster_Evaluation Tablet Evaluation API_Selection API and Excipient Selection (this compound) Blending Blending API_Selection->Blending Granulation Granulation (Wet or Dry) Blending->Granulation Lubrication Lubrication Granulation->Lubrication Compression Tablet Compression Lubrication->Compression Appearance Appearance Compression->Appearance Hardness Hardness Testing Appearance->Hardness Friability Friability Testing Hardness->Friability Disintegration Disintegration Testing Friability->Disintegration Dissolution Dissolution Testing Disintegration->Dissolution

Workflow for tablet formulation and evaluation.

Objective: To measure the breaking force of the tablets, which is an indicator of their mechanical strength.

Methodology:

  • Instrument: Use a calibrated tablet hardness tester.

  • Procedure:

    • Place a tablet diametrically between the two platens of the tester.

    • Start the instrument, which applies a compressive force at a constant rate until the tablet fractures.

    • Record the force required to break the tablet in Newtons (N) or kiloponds (kp).

    • Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the mean and standard deviation.

Objective: To measure the rate and extent of drug release from the tablet, which is critical for bioavailability.

Methodology:

  • Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle).

  • Dissolution Medium: Select a medium that is relevant to the physiological conditions (e.g., 900 mL of 0.1 N HCl or phosphate buffer). The temperature should be maintained at 37 ± 0.5 °C.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

API-Excipient Compatibility Study

Objective: To assess the physical and chemical compatibility of this compound with the active pharmaceutical ingredient (API).

ExcipientCompatibilityWorkflow cluster_StudyDesign Study Design and Preparation cluster_Analysis Analysis cluster_Conclusion Conclusion Selection Select API and This compound Mixing Prepare Binary Mixtures (e.g., 1:1 ratio) Selection->Mixing Storage Store under Stressed Conditions (e.g., 40°C/75% RH) Mixing->Storage Visual Visual Observation (Color, Caking) Storage->Visual DSC Differential Scanning Calorimetry (DSC) Storage->DSC FTIR FTIR Spectroscopy Storage->FTIR HPLC HPLC for Degradants Storage->HPLC Evaluation Evaluate for Physical and Chemical Interactions Visual->Evaluation DSC->Evaluation FTIR->Evaluation HPLC->Evaluation Compatibility Determine Compatibility Evaluation->Compatibility

Workflow for an API-excipient compatibility study.

Methodology:

  • Sample Preparation: Prepare binary mixtures of the API and this compound (e.g., in a 1:1 ratio). Also prepare samples of the pure API and pure this compound as controls.

  • Storage: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analysis:

    • Visual Observation: Periodically observe the samples for any physical changes such as color change, liquefaction, or caking.

    • Differential Scanning Calorimetry (DSC): Analyze the samples to detect any changes in melting points, or the appearance of new peaks, which could indicate an interaction.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the spectra of the mixture with those of the individual components to identify any changes in functional groups.

    • High-Performance Liquid Chromatography (HPLC): Assay the samples for the API content and the formation of any degradation products.

Conclusion

This compound is a well-characterized and versatile excipient with a favorable safety profile. Its low hygroscopicity, good stability, and compressibility make it a valuable tool for pharmaceutical formulators, particularly in the development of solid oral dosage forms. This technical guide provides a foundation for understanding and utilizing this compound in pharmaceutical development. As with any excipient, it is crucial for researchers and scientists to perform their own characterization and compatibility studies with their specific API and formulation to ensure the development of a robust and effective drug product.

References

Methodological & Application

Application Note: Quantification of Lactitol in Human Serum using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of lactitol in human serum using High-Performance Liquid Chromatography (HPLC) coupled with Refractive Index (RI) detection. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals involved in pharmacokinetic or metabolic studies of this compound. The method involves a straightforward protein precipitation step for sample clean-up, followed by isocratic HPLC separation on a carbohydrate analysis column. This document includes a detailed experimental protocol, method validation parameters, and a summary of expected quantitative performance.

Introduction

This compound (4-O-β-D-galactopyranosyl-D-glucitol) is a sugar alcohol used as a sugar substitute and an osmotic laxative. Accurate quantification of this compound in biological matrices such as serum is crucial for pharmacokinetic studies, clinical monitoring, and understanding its metabolic fate. High-Performance Liquid Chromatography (HPLC) offers a reliable and widely accessible technique for this purpose. Due to its lack of a UV chromophore, this compound is well-suited for detection by Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS). This note focuses on a validated HPLC-RI method, which is a cost-effective and common approach for carbohydrate analysis.

Principle of the Method

Serum samples are first deproteinized to remove interfering macromolecules. An internal standard (e.g., arabinose) is added to improve accuracy and precision. The supernatant is then injected into an HPLC system equipped with a column specifically designed for carbohydrate analysis, such as a calcium-ion exchange column.[1] this compound and the internal standard are separated using an isocratic mobile phase of ultrapure water and detected by a refractive index detector.[2][3] Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in a surrogate matrix.

Experimental Protocols

Materials and Reagents
  • This compound monohydrate (≥98% purity)

  • Arabinose (Internal Standard, ≥99% purity)

  • Acetonitrile (HPLC grade)

  • Perchloric acid or Trichloroacetic acid

  • Ultrapure water (18.2 MΩ·cm)

  • Human serum (drug-free, for calibration standards and quality controls)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a pump, autosampler, column oven, and refractive index detector.

  • Carbohydrate analysis column (e.g., Aminex HPX-87C, 300 x 7.8 mm).[2]

  • Data acquisition and processing software.

  • Vortex mixer

  • Microcentrifuge

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound monohydrate and dissolve it in 10 mL of ultrapure water.

  • Internal Standard (Arabinose) Stock Solution (1 mg/mL): Accurately weigh 10 mg of arabinose and dissolve it in 10 mL of ultrapure water.[1]

  • Working Internal Standard Solution (50 µg/mL): Dilute the arabinose stock solution with ultrapure water.

  • Mobile Phase: Degassed ultrapure water.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare a series of working standard solutions of this compound by serially diluting the stock solution with ultrapure water.

  • Spike 90 µL of drug-free human serum with 10 µL of each working standard solution to obtain calibration standards with final concentrations ranging from 5 to 500 µg/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation
  • To 100 µL of serum sample, calibration standard, or QC, add 10 µL of the working internal standard solution (50 µg/mL arabinose).

  • Add 200 µL of cold acetonitrile or 100 µL of 10% perchloric acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-RI Conditions
ParameterValue
Column Aminex HPX-87C (300 x 7.8 mm) or equivalent
Mobile Phase Degassed Ultrapure Water
Flow Rate 0.5 - 0.6 mL/min
Column Temperature 85 - 90 °C
Detector Refractive Index (RI) Detector
Injection Volume 20 µL
Run Time Approximately 20 minutes
Data Analysis
  • Identify and integrate the peaks for this compound and the internal standard (arabinose).

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC-based quantification of this compound and related sugars. Note that these values are derived from various studies (often in urine or food matrices) and may vary depending on the specific instrumentation, matrix, and protocol used.

ParameterTypical ValueSource Matrix
Linearity Range 0.05 - 1.0 mg/mLStandard Solution
2.5 - 1000 µg/mLUrine
Limit of Detection (LOD) 1 µg (injected)Standard Solution
0.82 mg/LUrine
Limit of Quantification (LOQ) 15 mg/LUrine
2.5 µg/mLUrine
Recovery 99.73%Standard Solution
97 - 101%Urine
>90.2%Urine
Precision (CV%) Within-run: 1.6 - 2.3%Urine
Between-run: 2.1 - 4.1%Urine

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Serum Serum Sample / Standard / QC IS Add Internal Standard (Arabinose) Serum->IS Precip Add Protein Precipitant (e.g., Acetonitrile) IS->Precip Vortex Vortex Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.45 µm) Supernatant->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject Column Separation on Carbohydrate Column Inject->Column Detect RI Detection Column->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calib Generate Calibration Curve Ratio->Calib Quant Quantify this compound Concentration Calib->Quant

Caption: Workflow for this compound Quantification in Serum.

Logical Relationship of Method Components

Caption: Key Components of the HPLC-RI Method.

Conclusion

The described HPLC-RI method provides a reliable and accessible approach for the quantification of this compound in human serum. The protocol involves a simple and effective sample preparation procedure and utilizes common HPLC instrumentation. The method can be validated to demonstrate suitable linearity, accuracy, precision, and sensitivity for pharmacokinetic and other clinical research applications. For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS/MS) can be considered.

References

Application Notes and Protocols for Placebo-Controlled Clinical Trials of Lactitol in Chronic Idiopathetic Constipation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the design and implementation of robust placebo-controlled clinical trials to evaluate the efficacy and safety of Lactitol for the treatment of chronic idiopathic constipation (CIC).

Application Notes

Introduction to this compound and Chronic Idiopathic Constipation

Chronic idiopathic constipation (CIC) is a functional gastrointestinal disorder characterized by persistent symptoms of infrequent and difficult passage of stool, in the absence of any structural or biochemical abnormalities.[1] It significantly impacts the quality of life, leading to physical discomfort and psychological distress.[1] this compound, a second-generation disaccharide sugar alcohol, is an osmotic laxative approved for the treatment of CIC in adults.[2][3] Its primary mechanism of action involves creating an osmotic gradient in the intestinal lumen, which draws water into the colon, thereby softening the stool and increasing its volume, which in turn stimulates peristalsis.[4]

Mechanism of Action and Signaling Pathway

This compound is minimally absorbed in the small intestine and travels to the colon, where it is fermented by the gut microbiota into short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. This fermentation process contributes to its laxative effect through a multi-faceted signaling pathway:

  • Osmotic Effect: Unabsorbed this compound and its metabolites increase the osmotic pressure within the colon, leading to an influx of water into the lumen. This hydrates and softens the stool, making it easier to pass.

  • Microbiota Modulation and SCFA Production: this compound acts as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. The resulting SCFAs have several downstream effects:

    • They lower the colonic pH, which can influence gut motility.

    • SCFAs can stimulate the release of serotonin (5-HT) from enterochromaffin cells and Peptide YY (PYY) from enteroendocrine L-cells.

    • Serotonin plays a crucial role in initiating peristaltic reflexes and intestinal secretion, while PYY can also modulate colonic motility.

// Nodes this compound [label="this compound Ingestion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Colon [label="Colon", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Microbiota [label="Gut Microbiota\n(e.g., Bifidobacterium,\nLactobacillus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fermentation [label="Fermentation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SCFAs [label="Short-Chain Fatty Acids\n(Acetate, Propionate, Butyrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Osmotic_Effect [label="Increased Osmotic\nPressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water_Influx [label="Water Influx into\nLumen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stool_Softening [label="Stool Softening &\nIncreased Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peristalsis [label="Stimulation of\nPeristalsis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bowel_Movement [label="Increased Bowel\nMovement Frequency", fillcolor="#34A853", fontcolor="#FFFFFF"]; EEC [label="Enteroendocrine\nCells (L-cells)", fillcolor="#FBBC05", fontcolor="#202124"]; ECC [label="Enterochromaffin\nCells", fillcolor="#FBBC05", fontcolor="#202124"]; PYY [label="Peptide YY (PYY)\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Serotonin [label="Serotonin (5-HT)\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ENS [label="Enteric Nervous\nSystem (ENS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> Colon; Colon -> Microbiota [style=invis]; Microbiota -> Fermentation; Colon -> Fermentation [label="this compound", style=dashed]; Fermentation -> SCFAs; this compound -> Osmotic_Effect [label="Unabsorbed"]; Osmotic_Effect -> Water_Influx; Water_Influx -> Stool_Softening; Stool_Softening -> Peristalsis; Peristalsis -> Bowel_Movement; SCFAs -> EEC; SCFAs -> ECC; EEC -> PYY; ECC -> Serotonin; PYY -> ENS; Serotonin -> ENS; ENS -> Peristalsis;

{rank=same; this compound; Colon;} {rank=same; Osmotic_Effect; Fermentation;} {rank=same; Water_Influx; SCFAs;} {rank=same; Stool_Softening; EEC; ECC;} {rank=same; Peristalsis; PYY; Serotonin;} {rank=same; Bowel_Movement; ENS;} } .dot Caption: this compound's dual mechanism of action in the colon.

Key Considerations for Placebo-Controlled Trial Design
  • Primary Endpoint Selection: The primary efficacy endpoint should be well-defined and clinically meaningful. A commonly accepted primary endpoint in CIC trials is the "responder" rate, defined as a patient who has at least 3 complete spontaneous bowel movements (CSBMs) in a given week and an increase of at least 1 CSBM from baseline in the same week for at least 9 out of the first 12 weeks of treatment, and for at least 3 of the last 4 weeks.

  • Placebo Response: A significant placebo response is often observed in clinical trials for functional gastrointestinal disorders. To mitigate this, it is crucial to have a well-designed placebo that mimics the active drug in taste, appearance, and administration. The use of patient-reported outcome (PRO) diaries can also help in accurately capturing the treatment effect.

  • Patient Population: The study population should be clearly defined using established diagnostic criteria, such as the Rome IV criteria for CIC.

  • Dosing: The recommended starting dosage of this compound is 20 grams once daily, which can be adjusted based on tolerability (e.g., reduced to 10 grams daily for persistent loose stools). The protocol should allow for dose adjustments to reflect real-world use.

Experimental Protocols

Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy and safety of this compound in adults with CIC.

// Nodes Screening [label="Screening Period\n(2 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Assessment\n(Rome IV Criteria, PROs)", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomization (1:1)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lactitol_Arm [label="this compound Arm\n(20g once daily)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Placebo_Arm [label="Placebo Arm", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Treatment [label="Treatment Period\n(12-24 weeks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Follow_up [label="Follow-up Period\n(e.g., 2 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy_Analysis [label="Primary & Secondary\nEfficacy Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Safety_Analysis [label="Safety & Tolerability\nAnalysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Screening -> Baseline; Baseline -> Randomization; Randomization -> Lactitol_Arm; Randomization -> Placebo_Arm; Lactitol_Arm -> Treatment; Placebo_Arm -> Treatment; Treatment -> Follow_up; Follow_up -> Efficacy_Analysis; Follow_up -> Safety_Analysis; } .dot Caption: A typical workflow for a placebo-controlled trial of this compound.

Inclusion and Exclusion Criteria

Inclusion Criteria:

  • Male or female adults, aged 18-85 years.

  • Diagnosis of CIC according to Rome IV criteria, with symptom onset at least 6 months prior to screening and symptoms present for the last 3 months.

  • Fewer than 3 spontaneous bowel movements (SBMs) per week on average during the 2-week screening period.

  • Willingness to discontinue current laxative use.

  • Ability to provide informed consent and complete a daily electronic diary.

Exclusion Criteria:

  • Known or suspected mechanical gastrointestinal obstruction.

  • Galactosemia.

  • History of inflammatory bowel disease, major gastrointestinal surgery, or other organic diseases of the colon.

  • Use of medications known to cause constipation that cannot be discontinued.

  • Pregnancy or breastfeeding.

Intervention and Comparator
  • Investigational Product: this compound for oral solution, 20 grams, provided in powder form in packets.

  • Comparator: A placebo powder that is identical in appearance, taste, and packaging to the this compound powder. A suitable placebo composition could include sucrose, instant waxy maize starch, citric acid, trisodium citrate, carotene powder, and orange flavor to match the organoleptic properties of the active product.

  • Administration: Patients will be instructed to dissolve the contents of one packet in a beverage of their choice (e.g., water, juice) and consume it once daily, preferably with a meal.

Outcome Measures

Primary Efficacy Outcome:

  • The proportion of "responders" during the first 12 weeks of treatment, as defined in section 1.3.

Secondary Efficacy Outcomes:

  • Change from baseline in the mean number of SBMs and CSBMs per week.

  • Change from baseline in stool consistency, assessed daily using the Bristol Stool Form Scale (BSFS).

  • Change from baseline in patient-reported symptoms, measured using the Patient Assessment of Constipation-Symptoms (PAC-SYM) questionnaire.

  • Change from baseline in quality of life, measured using the Patient Assessment of Constipation-Quality of Life (PAC-QOL) questionnaire.

Safety Outcomes:

  • Incidence and severity of adverse events (AEs).

  • Clinically significant changes in laboratory parameters, vital signs, and physical examinations.

  • Discontinuation rates due to AEs.

Methodology for Key Experiments
  • Bristol Stool Form Scale (BSFS): Patients will be trained to use the BSFS to classify their stool form for each bowel movement in their daily electronic diary. The scale ranges from Type 1 (separate hard lumps, like nuts) to Type 7 (watery, no solid pieces). Types 1 and 2 are indicative of constipation.

  • Patient Assessment of Constipation-Symptoms (PAC-SYM): This is a 12-item questionnaire assessing the severity of abdominal, rectal, and stool symptoms on a 5-point Likert scale (0=absent to 4=very severe). It should be administered at baseline and at specified follow-up visits.

  • Patient Assessment of Constipation-Quality of Life (PAC-QOL): This 28-item instrument measures the impact of constipation on a patient's life across four domains: worries and concerns, physical discomfort, psychosocial discomfort, and satisfaction. It is also administered at baseline and follow-up visits.

Data Presentation

Quantitative data from a pivotal placebo-controlled trial of this compound are summarized below for illustrative purposes.

Table 1: Primary Efficacy Outcome (Responder Rate at 12 Weeks)

GroupNumber of Patients (N)Responders (%)Treatment Difference (95% CI)p-value
This compound (20g/day)29125%12% (6.0%, 18.5%)< 0.05
Placebo30313%

Data adapted from the Pizensy® (this compound) prescribing information and related publications.

Table 2: Secondary Efficacy Outcome (Change in CSBMs per Week at 12 Weeks)

GroupBaseline Mean CSBMs/weekMean Change from BaselineMean Difference vs. Placebo
This compound (20g/day)~1+1.8+0.8
Placebo~1+1.0

Data adapted from the Pizensy® (this compound) prescribing information.

Table 3: Common Adverse Events and Discontinuation Rates

Adverse EventThis compound (20g/day) (%)Placebo (%)
Upper Respiratory Tract Infection9%6%
Flatulence8%-
Diarrhea4%3%
Abdominal Distension--
Discontinuation due to AEs 4% 3%

Data adapted from publications on the Pizensy® (this compound) clinical trials.

Statistical Analysis Plan

A detailed statistical analysis plan (SAP) should be finalized before unblinding the study data.

Analysis Populations
  • Intent-to-Treat (ITT) Population: All randomized patients who have taken at least one dose of the study medication. This will be the primary population for efficacy analyses.

  • Safety Population: All randomized patients who have taken at least one dose of the study medication and have at least one post-baseline safety assessment.

Primary Efficacy Analysis

The primary efficacy endpoint (responder rate) will be analyzed using a chi-square test or logistic regression, adjusting for any stratification factors used in the randomization.

Secondary Efficacy Analyses

Continuous secondary endpoints (e.g., change from baseline in CSBMs, PAC-SYM, and PAC-QOL scores) will be analyzed using an Analysis of Covariance (ANCOVA) model with the baseline value as a covariate and treatment group as the main factor.

Handling of Missing Data

Missing data are common in long-term clinical trials and should be handled appropriately to avoid bias. Multiple imputation is a recommended method for handling missing data under the assumption of Missing at Random (MAR). Sensitivity analyses should be conducted to assess the robustness of the results under different assumptions about the missing data mechanism (e.g., Missing Not at Random, MNAR).

Subgroup Analyses

Pre-specified subgroup analyses can be performed to explore the consistency of the treatment effect across different patient populations (e.g., by age, gender, or baseline constipation severity). However, these analyses should be interpreted with caution as they may not be powered to detect statistically significant differences.

// Nodes SAP [label="Statistical Analysis Plan (SAP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Populations [label="Analysis Populations\n(ITT, Safety)", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Analysis [label="Primary Efficacy Analysis\n(Responder Rate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary_Analysis [label="Secondary Efficacy Analyses\n(CSBMs, PROs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Missing_Data [label="Handling of Missing Data\n(Multiple Imputation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Subgroup_Analysis [label="Subgroup Analyses\n(Age, Gender, Severity)", fillcolor="#FBBC05", fontcolor="#202124"]; Sensitivity_Analysis [label="Sensitivity Analyses\n(MNAR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SAP -> Populations; SAP -> Primary_Analysis; SAP -> Secondary_Analysis; SAP -> Missing_Data; SAP -> Subgroup_Analysis; Missing_Data -> Sensitivity_Analysis; } .dot Caption: Key components of the statistical analysis plan.

References

Application Notes and Protocols for Studying Lactitol's Effect on Gut Bacteria Using In Vitro Fermentation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactitol, a sugar alcohol derived from lactose, is a non-digestible carbohydrate that reaches the colon intact and is fermented by the gut microbiota.[1] This selective fermentation can modulate the composition and activity of the gut microbiome, leading to potential health benefits. In vitro fermentation models are invaluable tools for elucidating the prebiotic effects of substances like this compound in a controlled and reproducible manner. These models allow for the detailed study of changes in microbial populations, the production of key metabolites such as short-chain fatty acids (SCFAs), and the subsequent impact on host-relevant signaling pathways, all without the complexities and ethical considerations of in vivo studies.

This document provides detailed application notes and protocols for three commonly used in vitro fermentation models to study the effects of this compound: batch culture, continuous culture (chemostat), and the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®).

Data Presentation: The Impact of this compound in Vitro

The fermentation of this compound by gut bacteria consistently demonstrates its prebiotic potential. Key effects observed in various in vitro models include the stimulation of beneficial bacteria and the production of SCFAs.

Modulation of Gut Microbiota Composition

This compound has been shown to selectively increase the abundance of beneficial bacteria, particularly Bifidobacterium and Lactobacillus, while in some cases, decreasing potentially pathogenic bacteria like Clostridium perfringens.[2][3]

Table 1: Effect of this compound on Gut Bacteria Populations in In Vitro Models

In Vitro ModelBacterial GroupChange ObservedReference
Semi-continuous Colon FermentationTotal MicrobesIncreased[2]
Semi-continuous Colon FermentationBifidobacteriumIncreased[2]
Semi-continuous Colon FermentationClostridia cluster IVDecreased
Pure CultureBifidobacterium lactis strainsGrowth supported
Pure CultureLactobacillus speciesGrowth supported
Fecal Flora Culture (in vivo study context)LactobacilliIncreased
Fecal Flora Culture (in vivo study context)Enterococci and EnterobacteriaDecreased
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound results in the production of SCFAs, primarily acetate, propionate, and butyrate. The specific profile of SCFA production can vary depending on the in vitro model and the composition of the gut microbiota used as an inoculum. Some studies indicate that this compound fermentation predominantly produces acetate, while others show significant increases in butyrate and propionate as well.

Table 2: Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation in In Vitro Models

In Vitro ModelAcetate Concentration (mM)Propionate Concentration (mM)Butyrate Concentration (mM)Total SCFAs (mM)Reference
EnteroMix Semi-continuous (Ascending Colon)~101Not significantly different from controlIncreased, but less than acetate~176
EnteroMix Semi-continuous (Transverse Colon)~101Not significantly different from controlIncreasedNot specified
EnteroMix Semi-continuous (Descending Colon)~101Not significantly different from controlIncreasedNot specified
Swine Cecal Microflora (Low Fiber)Acetic to propionic ratio loweredIncreasedIncreasedHigher energy yield by 70%
Swine Cecal Microflora (High Fiber)Acetic to propionic ratio loweredIncreasedIncreasedHigher energy yield by 40%
Semi-continuous Colon FermentationIncreasedIncreasedIncreasedIncreased

Experimental Protocols

Detailed methodologies for three key in vitro fermentation models are provided below. These protocols are designed to be adapted for the specific research question and laboratory capabilities.

Protocol 1: Batch Culture Fermentation

Batch culture is a simple, high-throughput method ideal for screening the initial effects of this compound on the gut microbiota.

Principle: A fecal inoculum is introduced into a sealed, anaerobic vessel containing a basal nutrient medium and the test substrate (this compound). The fermentation is allowed to proceed for a defined period (e.g., 24-48 hours), during which changes in microbial composition, pH, and metabolite production are monitored.

Workflow:

Batch_Fermentation_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis fecal_sample Fresh Fecal Sample homogenize Homogenize to create 10% (w/v) fecal slurry fecal_sample->homogenize pbs Anaerobic PBS pbs->homogenize medium Basal Medium dispense Dispense medium and This compound into vessels medium->dispense This compound This compound This compound->dispense inoculate Inoculate vessels with fecal slurry homogenize->inoculate dispense->inoculate incubate Incubate at 37°C (e.g., 24-48h) inoculate->incubate sampling Sample at 0, 24, 48h incubate->sampling ph pH Measurement sampling->ph scfa SCFA Analysis (GC) sampling->scfa dna Microbial DNA Extraction (16S rRNA sequencing) sampling->dna

Batch culture fermentation workflow.

Methodology:

  • Fecal Inoculum Preparation:

    • Collect fresh fecal samples from healthy donors who have not consumed antibiotics for at least three months.

    • Process samples within two hours of collection in an anaerobic chamber.

    • Prepare a 10% (w/v) fecal slurry by homogenizing the feces in pre-reduced anaerobic phosphate-buffered saline (PBS) (0.1 M, pH 7.0).

  • Medium Preparation:

    • Prepare a basal fermentation medium. A common composition per liter includes: peptone (2 g), yeast extract (2 g), NaCl (0.1 g), K₂HPO₄ (0.04 g), KH₂PO₄ (0.04 g), MgSO₄·7H₂O (0.01 g), CaCl₂·6H₂O (0.01 g), NaHCO₃ (2 g), Tween 80 (2 ml), hemin (50 mg), vitamin K1 (10 µl), L-cysteine HCl (0.5 g), and bile salts (0.5 g).

    • Autoclave the medium and cool to room temperature under anaerobic conditions.

  • Experimental Setup:

    • In an anaerobic chamber, dispense the basal medium into sterile fermentation vessels (e.g., 100 ml serum bottles).

    • Add this compound to the desired final concentration (e.g., 1% w/v).

    • Include a negative control (no substrate) and a positive control (e.g., 1% inulin).

    • Pre-warm the vessels to 37°C.

  • Inoculation and Incubation:

    • Inoculate each vessel with the prepared fecal slurry (e.g., 10% v/v).

    • Seal the vessels and incubate at 37°C with gentle shaking for 24 to 48 hours.

  • Sampling and Analysis:

    • Collect samples at baseline (0 hours) and subsequent time points (e.g., 24 and 48 hours).

    • Measure the pH of each sample.

    • Centrifuge a subsample to pellet bacterial cells for DNA extraction and subsequent 16S rRNA gene sequencing to analyze microbial composition.

    • Analyze the supernatant for SCFA concentrations using gas chromatography (GC).

Protocol 2: Continuous Culture (Chemostat)

A chemostat model allows for the long-term study of the gut microbiota under steady-state conditions, providing insights into microbial adaptation to this compound.

Principle: Fresh medium is continuously added to a culture vessel, and the culture fluid (containing bacteria and metabolites) is simultaneously removed at the same rate. This maintains a constant volume and nutrient concentration, allowing the microbial community to reach a stable state.

Workflow:

Chemostat_Workflow cluster_setup Setup cluster_operation Operation cluster_analysis Analysis media_reservoir Media Reservoir (with/without this compound) chemostat Chemostat Vessel (37°C, Anaerobic, pH controlled) media_reservoir->chemostat Continuous Feed waste Waste Collection chemostat->waste Continuous Effluent sampling Regular Sampling chemostat->sampling inoculation Inoculate with fecal slurry stabilization Stabilization Phase (Basal Medium) inoculation->stabilization treatment Treatment Phase (this compound Medium) stabilization->treatment washout Washout Phase (Basal Medium) treatment->washout analysis Microbial Composition (16S) SCFA Analysis (GC) Metabolomics sampling->analysis

Continuous culture (chemostat) workflow.

Methodology:

  • System Setup:

    • Assemble the chemostat system, consisting of a temperature-controlled glass vessel, a magnetic stirrer, ports for media inflow and effluent outflow, gas sparging (N₂/CO₂), and pH monitoring and control.

    • Sterilize the vessel and all tubing.

  • Medium Preparation:

    • Prepare a basal nutrient medium similar to the one used for batch culture, but often more complex to support long-term growth.

    • Prepare a separate batch of medium containing this compound at the desired concentration.

  • Inoculation and Stabilization:

    • Inoculate the vessel with a prepared fecal slurry (10% w/v).

    • Run the system in batch mode for the first 24 hours to allow initial microbial growth.

    • Begin continuous feeding with the basal medium at a fixed dilution rate (e.g., 0.05 h⁻¹) to simulate colonic transit time.

    • Allow the system to stabilize for a period (e.g., 7-10 days), monitoring microbial density and SCFA production until a steady state is reached.

  • Treatment and Washout:

    • Switch the media feed to the this compound-containing medium and run for a defined treatment period (e.g., 7-14 days).

    • After the treatment period, switch back to the basal medium for a washout period to observe the resilience of the microbial community.

  • Sampling and Analysis:

    • Collect effluent samples regularly throughout the stabilization, treatment, and washout phases.

    • Perform analyses as described for the batch culture (pH, microbial composition, and SCFAs).

Protocol 3: Simulator of the Human Intestinal Microbial Ecosystem (SHIME®)

The SHIME® is a multi-compartment, dynamic model that simulates the entire gastrointestinal tract, providing a more physiologically relevant environment to study the effects of this compound.

Principle: The SHIME® consists of a series of connected vessels simulating the stomach, small intestine, and different regions of the colon (ascending, transverse, and descending). It allows for the study of the spatial and temporal effects of this compound fermentation along the colon.

Methodology:

  • System Setup and Inoculation:

    • The SHIME® system is inoculated with a fecal slurry in the colon compartments.

    • The system undergoes a stabilization period of approximately two weeks to allow the microbial community to adapt to the specific conditions of each colon vessel.

  • Experimental Phases:

    • Basal Period (2 weeks): The system is run under standard conditions to establish a baseline for the microbial community and its metabolic activity.

    • Treatment Period (2-4 weeks): this compound is added to the nutritional medium that is fed into the system. This allows for the assessment of the long-term adaptation of the microbiota to this compound.

    • Washout Period (2 weeks): The administration of this compound is stopped to evaluate the resilience of the changes induced in the microbiota.

  • Sampling and Analysis:

    • Samples are collected from each colon compartment at regular intervals throughout the different experimental phases.

    • A comprehensive analysis is performed, including:

      • Microbial community composition (e.g., 16S rRNA gene sequencing).

      • Metabolic activity (e.g., SCFA, branched-chain fatty acids, ammonia).

      • pH monitoring.

Signaling Pathways Modulated by this compound Fermentation Products

The primary fermentation products of this compound, the SCFAs acetate, propionate, and butyrate, act as signaling molecules that can influence host physiology, particularly intestinal health and immune function. They exert their effects mainly through two mechanisms: activation of G protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

SCFA_Signaling cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial / Immune Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_effects Cellular Effects This compound This compound microbiota Gut Microbiota This compound->microbiota Fermentation scfas SCFAs (Acetate, Propionate, Butyrate) microbiota->scfas gpr43 GPR43 (FFAR2) scfas->gpr43 Acetate, Propionate gpr41 GPR41 (FFAR3) scfas->gpr41 Propionate, Butyrate gpr109a GPR109A scfas->gpr109a Butyrate hdac HDACs scfas->hdac Butyrate (potent), Propionate, Acetate camp ↓ cAMP gpr43->camp ca2 ↑ Intracellular Ca²⁺ gpr43->ca2 gpr41->camp gpr109a->camp inflammation ↓ Inflammation camp->inflammation ca2->inflammation histones Histones hdac->histones Deacetylation gene_expression Altered Gene Expression histones->gene_expression Modulates nfkb NF-κB Pathway nfkb->gene_expression barrier ↑ Intestinal Barrier Integrity (Tight Junctions, Mucus) gene_expression->barrier gene_expression->inflammation immune Immune Modulation (e.g., Treg differentiation) gene_expression->immune

SCFA signaling pathways in host cells.
  • G Protein-Coupled Receptors (GPCRs):

    • GPR43 (FFAR2): Preferentially activated by acetate and propionate. Its activation can lead to anti-inflammatory effects and the modulation of immune cell function.

    • GPR41 (FFAR3): Primarily activated by propionate. It is involved in hormonal regulation related to appetite and energy homeostasis.

    • GPR109A: A high-affinity receptor for butyrate. Activation of GPR109A has anti-inflammatory effects in the colon and plays a role in maintaining intestinal homeostasis.

  • Histone Deacetylase (HDAC) Inhibition:

    • Butyrate, and to a lesser extent propionate and acetate, can enter host cells and act as HDAC inhibitors. By inhibiting HDACs, these SCFAs lead to the hyperacetylation of histones, which alters gene expression. This mechanism is crucial for many of the anti-inflammatory and anti-proliferative effects of butyrate.

The activation of these pathways collectively contributes to the beneficial effects associated with the fermentation of prebiotics like this compound, including strengthening the gut barrier, reducing inflammation, and modulating the immune system.

Conclusion

In vitro fermentation models provide a powerful platform for investigating the prebiotic effects of this compound on the human gut microbiota. By employing the protocols outlined in this document, researchers can gain valuable insights into the modulation of microbial communities, the production of health-promoting metabolites like SCFAs, and the subsequent impact on host cellular pathways. This knowledge is crucial for the development of functional foods and therapeutic strategies aimed at promoting gut health.

References

Application Notes and Protocols: Analyzing Gut Microbiota Changes with Lactitol using 16S rRNA Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactitol, a sugar alcohol derived from lactose, is utilized as a sugar substitute and has demonstrated prebiotic properties by selectively stimulating the growth and activity of beneficial gut bacteria.[1][2][3] Understanding the precise impact of this compound on the complex gut microbial ecosystem is crucial for its application in functional foods and as a potential therapeutic agent for conditions such as constipation and hepatic encephalopathy.[1] This document provides detailed protocols for employing 16S ribosomal RNA (rRNA) gene sequencing, a powerful and widely used method, to characterize the changes in gut microbiota composition following this compound intervention.

Core Concepts

The 16S rRNA gene is an ideal molecular marker for bacterial identification due to its conserved and hypervariable regions. Sequencing the hypervariable regions, such as the V3-V4 region, allows for the taxonomic classification of bacteria within a sample, providing a comprehensive profile of the microbial community.[4] By comparing the gut microbiota composition of subjects before and after this compound administration, researchers can elucidate its prebiotic effects.

Data Presentation: Expected Quantitative Changes

The following tables summarize typical quantitative changes observed in gut microbiota and related metabolites following this compound supplementation, based on published studies.

Table 1: Changes in Alpha and Beta Diversity Indices of Gut Microbiota

Diversity MetricObservationInterpretation
Alpha Diversity
Shannon IndexNo significant change or a slight decrease.This compound may not significantly alter the overall diversity but rather selectively promotes specific taxa.
Chao1 IndexNo significant change or a slight decrease.Indicates that the richness of the microbial community may not be the primary target of this compound's effect.
Beta Diversity
Bray-Curtis DissimilaritySignificant clustering of samples post-Lactitol treatment.Demonstrates a distinct shift in the overall microbial community structure induced by this compound.

Table 2: Changes in Relative Abundance of Bacterial Taxa

Taxonomic LevelBacterial TaxonChange Post-LactitolReference
PhylumActinobacteriaIncreased
GenusBifidobacteriumSignificantly Increased
GenusLactobacillusIncreased
GenusRomboutsiaIncreased
GenusPrevotellaDecreased
GenusAerococcusDecreased
GenusMuribaculumDecreased
GenusBlautiaDecreased
GenusRuminococcusDecreased

Table 3: Changes in Fecal Short-Chain Fatty Acid (SCFA) Concentrations

SCFAChange Post-LactitolSignificanceReference
AcetateIncreasedContributes to colonic energy supply and has systemic effects.
PropionateIncreasedInvolved in gluconeogenesis and may have hypocholesterolemic effects.
ButyrateIncreasedPrimary energy source for colonocytes, with anti-inflammatory properties.

Experimental Protocols

This section outlines a detailed workflow for a typical study investigating the effects of this compound on the gut microbiota using 16S rRNA sequencing.

Study Design and Sample Collection

A longitudinal study design is recommended, where fecal samples are collected from participants before and after a defined period of this compound supplementation.

  • Participants: Recruit a cohort of healthy adults or a specific patient population (e.g., with chronic constipation).

  • Intervention: Administer a standardized daily dose of this compound (e.g., 10-20 grams) for a specified duration (e.g., 2-4 weeks).

  • Sample Collection: Collect fecal samples at baseline (before this compound) and at the end of the intervention period. Samples should be collected in sterile containers and immediately frozen at -80°C to preserve microbial DNA.

DNA Extraction from Fecal Samples

High-quality DNA is essential for successful 16S rRNA sequencing. Several commercial kits are available and have been shown to be effective.

  • Recommended Kit: QIAamp PowerFecal Pro DNA Kit (QIAGEN) or similar kits designed for microbial DNA extraction from stool.

  • Protocol:

    • Weigh approximately 100-250 mg of frozen fecal sample.

    • Follow the manufacturer's instructions for the chosen DNA extraction kit. This typically involves bead-beating for mechanical lysis of bacterial cells, followed by chemical lysis and DNA purification.

    • Elute the purified DNA in a suitable buffer.

    • Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis. Aim for a 260/280 ratio of ~1.8.

16S rRNA Gene Amplification (V3-V4 Region)

The V3-V4 hypervariable region of the 16S rRNA gene is a common target for gut microbiota studies.

  • Primers:

    • Forward Primer (341F): 5'-CCTACGGGNGGCWGCAG-3'

    • Reverse Primer (806R): 5'-GACTACHVGGGTATCTAATCC-3'

    • These primers should be modified with Illumina adapter sequences for sequencing.

  • PCR Reaction Mixture (25 µL):

    • 2x KAPA HiFi HotStart ReadyMix: 12.5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Template DNA (1 ng/µL): 5 µL

    • Nuclease-free water: 5.5 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 25 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Final Extension: 72°C for 5 minutes

  • Verification: Run the PCR products on a 1.5% agarose gel to confirm the amplification of a product of the expected size (~460 bp).

Library Preparation and Sequencing
  • PCR Product Cleanup: Purify the PCR products using AMPure XP beads or a similar purification kit to remove primers and unincorporated nucleotides.

  • Index PCR: Perform a second PCR to attach dual indices and Illumina sequencing adapters using the Nextera XT Index Kit.

  • Library Quantification and Normalization: Quantify the final libraries using a fluorometric method (e.g., Qubit) and normalize to ensure equal representation of each sample in the sequencing run.

  • Sequencing: Pool the normalized libraries and sequence on an Illumina MiSeq or NovaSeq platform using a 2x300 bp paired-end sequencing protocol.

Bioinformatic Analysis

A robust bioinformatics pipeline is crucial for processing and analyzing the sequencing data.

  • Recommended Pipelines: QIIME 2 or mothur are widely used and well-documented pipelines for 16S rRNA data analysis.

  • Workflow:

    • Quality Control: Demultiplex the raw sequencing reads and perform quality filtering to remove low-quality reads and chimeras using tools like DADA2 or Deblur.

    • OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) at 97% similarity or generate Amplicon Sequence Variants (ASVs).

    • Taxonomic Classification: Assign taxonomy to each OTU/ASV using a reference database such as Greengenes, SILVA, or the Ribosomal Database Project (RDP).

    • Diversity Analysis:

      • Alpha diversity: Calculate metrics like Shannon, Simpson, and Chao1 indices to assess within-sample diversity.

      • Beta diversity: Use metrics like Bray-Curtis or Jaccard dissimilarity to compare the microbial community composition between samples. Visualize with Principal Coordinate Analysis (PCoA).

    • Statistical Analysis: Perform statistical tests (e.g., Wilcoxon signed-rank test, PERMANOVA) to identify significant differences in microbial taxa and diversity between baseline and post-Lactitol samples.

    • Data Visualization: Generate plots such as stacked bar charts, heatmaps, and PCoA plots to visualize the results.

Mandatory Visualizations

experimental_workflow cluster_sample_collection 1. Sample Collection cluster_dna_extraction 2. DNA Extraction cluster_pcr_sequencing 3. 16S rRNA Sequencing cluster_bioinformatics 4. Bioinformatic Analysis Fecal_Sample_Pre Fecal Sample (Baseline) DNA_Extraction Genomic DNA Extraction (e.g., QIAamp PowerFecal Pro Kit) Fecal_Sample_Pre->DNA_Extraction Fecal_Sample_Post Fecal Sample (Post-Lactitol) Fecal_Sample_Post->DNA_Extraction PCR_Amp PCR Amplification (V3-V4 region) DNA_Extraction->PCR_Amp Library_Prep Library Preparation (Nextera XT) PCR_Amp->Library_Prep Sequencing Illumina Sequencing (MiSeq/NovaSeq) Library_Prep->Sequencing QC Quality Control & Denoising (QIIME 2 / DADA2) Sequencing->QC Taxonomy Taxonomic Assignment (SILVA/Greengenes) QC->Taxonomy Analysis Diversity & Statistical Analysis Taxonomy->Analysis

Caption: Experimental workflow for 16S rRNA sequencing analysis.

lactitol_signaling_pathway cluster_lumen Gut Lumen cluster_host Host Response This compound This compound Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) This compound->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Production Host_Effects Physiological Effects: - Improved Gut Motility - Enhanced Barrier Function - Modulation of Immune Response SCFAs->Host_Effects Signaling

Caption: this compound's mechanism of action in the gut.

References

Dose-response studies to determine the optimal therapeutic dosage of Lactitol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of dose-response studies for determining the optimal therapeutic dosage of Lactitol. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this compound for various clinical applications, primarily chronic idiopathic constipation (CIC) and hepatic encephalopathy (HE).

Introduction

This compound is a second-generation, non-absorbable disaccharide sugar alcohol with osmotic laxative and prebiotic properties. Its primary mechanism of action involves creating an osmotic gradient in the colon, leading to increased water retention in the stool and promoting defecation.[1][2] Furthermore, as a prebiotic, this compound is fermented by gut microbiota, stimulating the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus and leading to the production of short-chain fatty acids (SCFAs).[3][4][5] These actions contribute to its therapeutic effects in managing constipation and reducing blood ammonia levels in patients with hepatic encephalopathy.

Quantitative Data Summary

The following tables summarize quantitative data from various dose-response studies of this compound, providing a clear comparison of dosages and their corresponding clinical outcomes.

Chronic Idiopathic Constipation

Table 1: Dose-Response of this compound on Stool Frequency and Consistency in Adults with Chronic Idiopathic Constipation

Daily DoseStudy PopulationDurationChange in Stool Frequency (per week)Improvement in Stool ConsistencyReference
10 gAdults with CIC7 days-Dose reduction for persistent loose stools
20 gAdults with CIC7-28 daysIncrease of ~3.8 stools/week (compared to baseline)Significant improvement (Standardized Mean Difference: 1.04)
40 gAdults with CICUp to 28 daysStarting dose in some studies, adjusted based on response-
0.25 g/kg15 women with chronic constipation15 daysED50 for laxative actionReduced symptoms of constipation

Table 2: Pediatric Dosing for Chronic Idiopathic Constipation

Daily DoseAge GroupDurationKey OutcomesReference
250-400 mg/kg8 months - 16 years30 daysSignificant increase in weekly stool frequency
Hepatic Encephalopathy

Table 3: Dose-Response of this compound on Blood Ammonia and Clinical Outcomes in Patients with Hepatic Encephalopathy

Daily DosePatient PopulationDurationChange in Blood Ammonia LevelsClinical ImprovementReference
0.3 g/kgCirrhotic patients with subclinical HE5 monthsSignificant decreaseImproved porto-systemic encephalopathy (PSE) index
0.5 g/kgCirrhotic patients with subclinical HE5 monthsSignificant decreaseImproved PSE index and better performance in psychometric tests
~26 g (mean)Cirrhotic patients with subclinical HE2 months-Consistent improvement in psychometric performance
31.9 g (mean)Cirrhotic patients with chronic HE3 months-Effective in treatment, comparable to lactulose

Experimental Protocols

The following are detailed protocols for conducting dose-response studies of this compound for its primary indications.

Protocol: Dose-Finding Study of this compound for Chronic Idiopathic Constipation

Objective: To determine the optimal dose of this compound for the treatment of chronic idiopathic constipation in adults.

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria:

    • Adults aged 18-65 years.

    • Diagnosis of chronic idiopathic constipation as defined by Rome IV criteria (e.g., fewer than three spontaneous bowel movements per week, straining, lumpy or hard stools).

    • Willingness to provide written informed consent and adhere to study procedures.

  • Exclusion Criteria:

    • History of major abdominal surgery.

    • Concomitant gastrointestinal diseases (e.g., Irritable Bowel Syndrome with Diarrhea, Inflammatory Bowel Disease).

    • Known or suspected mechanical gastrointestinal obstruction.

    • Use of other laxatives or medications known to affect bowel function within a specified washout period.

Treatment Arms:

  • Group A: this compound 10 g once daily

  • Group B: this compound 20 g once daily

  • Group C: this compound 30 g once daily

  • Group D: Placebo once daily

Study Procedure:

  • Screening and Baseline (2 weeks): Participants undergo a screening visit to assess eligibility. Following informed consent, they enter a 2-week baseline period to record their bowel habits (frequency, consistency using the Bristol Stool Form Scale) in a daily electronic diary.

  • Randomization and Treatment (4 weeks): Eligible participants are randomly assigned to one of the four treatment arms. They are instructed to dissolve the study drug (this compound or placebo powder) in a glass of water and consume it with their morning meal for 4 weeks.

  • Data Collection:

    • Primary Efficacy Endpoint: Change from baseline in the mean number of complete spontaneous bowel movements (CSBMs) per week during the 4-week treatment period.

    • Secondary Efficacy Endpoints:

      • Change from baseline in stool consistency, assessed using the Bristol Stool Form Scale.

      • Proportion of responders (defined as patients with ≥3 CSBMs per week and an increase of ≥1 CSBM from baseline).

      • Time to first spontaneous bowel movement.

    • Safety and Tolerability: Incidence of adverse events (e.g., abdominal pain, bloating, diarrhea, flatulence) is recorded throughout the study.

Assessment Methods:

  • Stool Diary: Participants will use an electronic diary to record daily information on bowel movements, stool consistency (Bristol Stool Form Scale), and any associated symptoms.

  • Adverse Event Monitoring: Investigators will assess and record all adverse events at each study visit.

Statistical Analysis:

  • The primary efficacy endpoint will be analyzed using an Analysis of Covariance (ANCOVA) model, with treatment group as a factor and baseline CSBM frequency as a covariate.

  • Secondary endpoints will be analyzed using appropriate statistical methods (e.g., chi-square test for responder rates, Kaplan-Meier analysis for time-to-event data).

Protocol: A Study to Evaluate the Efficacy of Different Doses of this compound in Patients with Hepatic Encephalopathy

Objective: To evaluate the dose-response relationship of this compound in reducing blood ammonia levels and improving clinical outcomes in patients with cirrhosis and hepatic encephalopathy.

Study Design: A randomized, double-blind, cross-over study.

Participant Population:

  • Inclusion Criteria:

    • Adults with a confirmed diagnosis of liver cirrhosis.

    • History of at least one episode of overt hepatic encephalopathy.

    • Stable clinical condition.

  • Exclusion Criteria:

    • Active alcohol consumption.

    • Use of other ammonia-lowering therapies within a specified washout period.

    • Severe renal impairment.

Treatment Periods:

  • Each participant will undergo two treatment periods, separated by a washout period.

  • Period 1: this compound 0.3 g/kg/day or 0.5 g/kg/day (randomized).

  • Washout Period (2 weeks).

  • Period 2: The alternate dose of this compound (0.5 g/kg/day or 0.3 g/kg/day).

Study Procedure:

  • Baseline Assessment: At the beginning of each treatment period, baseline assessments will be performed, including blood ammonia measurement and psychometric testing.

  • Treatment Administration (4 weeks per period): Participants will receive the assigned dose of this compound, administered in two divided doses daily. The dose may be adjusted to achieve two semi-soft stools per day.

  • Monitoring and Assessments:

    • Primary Endpoint: Change in fasting venous blood ammonia levels from baseline to the end of each treatment period.

    • Secondary Endpoints:

      • Improvement in psychometric performance (e.g., Number Connection Test).

      • Clinical assessment of mental state (e.g., West Haven Criteria).

      • Stool frequency and consistency.

    • Safety: Monitoring of adverse events, particularly gastrointestinal side effects.

Assessment Methods:

  • Blood Ammonia Measurement: Fasting venous blood samples will be collected in pre-chilled EDTA tubes, placed on ice immediately, and centrifuged within 15 minutes. Plasma will be separated and analyzed for ammonia concentration using a standardized enzymatic assay. Strict adherence to pre-analytical procedures is crucial to avoid spurious results.

  • Psychometric Testing: Standardized psychometric tests, such as the Number Connection Test, will be administered by trained personnel to assess cognitive function.

  • Clinical Assessment: A qualified clinician will assess the grade of hepatic encephalopathy using the West Haven Criteria at each visit.

Statistical Analysis:

  • A mixed-effects model will be used to analyze the crossover data, with treatment, period, and sequence as fixed effects and subject as a random effect.

  • Changes in secondary endpoints will be analyzed using appropriate parametric or non-parametric tests.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key mechanisms of action and experimental workflows for this compound dose-response studies.

Mechanism of Action: Osmotic Effect of this compound

Mechanism of Action: Osmotic Effect of this compound ingestion This compound Ingestion small_intestine Small Intestine (Minimal Absorption) ingestion->small_intestine colon Colon small_intestine->colon osmotic_gradient Increased Osmotic Gradient colon->osmotic_gradient water_retention Water Retention in Stool osmotic_gradient->water_retention stool_softening Softer, Bulkier Stool water_retention->stool_softening peristalsis Stimulation of Peristalsis stool_softening->peristalsis defecation Increased Bowel Movement Frequency peristalsis->defecation Mechanism of Action: Prebiotic Effect and Gut-Brain Axis Modulation lactitol_colon This compound in Colon fermentation Fermentation by Gut Microbiota lactitol_colon->fermentation beneficial_bacteria Increased Bifidobacterium & Lactobacillus fermentation->beneficial_bacteria scfa_production Increased Short-Chain Fatty Acid (SCFA) Production fermentation->scfa_production gut_brain_axis Gut-Brain Axis Modulation beneficial_bacteria->gut_brain_axis lower_ph Lower Colonic pH scfa_production->lower_ph scfa_production->gut_brain_axis ammonia_reduction Reduced Ammonia Absorption (in HE) lower_ph->ammonia_reduction neurotransmitter Neurotransmitter Signaling gut_brain_axis->neurotransmitter Experimental Workflow: Dose-Response Clinical Trial screening Participant Screening & Informed Consent baseline Baseline Data Collection (2 weeks) screening->baseline randomization Randomization baseline->randomization dose_a Dose A randomization->dose_a dose_b Dose B randomization->dose_b dose_c Dose C randomization->dose_c placebo Placebo randomization->placebo treatment Treatment Period (e.g., 4 weeks) dose_a->treatment dose_b->treatment dose_c->treatment placebo->treatment data_collection Efficacy & Safety Data Collection treatment->data_collection analysis Statistical Analysis of Dose-Response data_collection->analysis

References

Application Notes and Protocols for Utilizing Lactitol in Hepatic Encephalopathy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic encephalopathy (HE) is a debilitating neuropsychiatric syndrome arising from acute or chronic liver failure, primarily attributed to the accumulation of gut-derived neurotoxins, most notably ammonia. Lactitol, a second-generation, non-absorbable disaccharide, has emerged as a significant therapeutic agent in the management of HE. Its mechanism of action is centered on the modulation of the gut microbiome and the reduction of systemic ammonia levels. These application notes provide a comprehensive overview of the use of this compound in HE research, including its mechanism of action, quantitative data from clinical studies, and detailed experimental protocols for preclinical and clinical evaluation.

Mechanism of Action

This compound exerts its therapeutic effects in hepatic encephalopathy through a multi-faceted mechanism primarily within the gastrointestinal tract. Being non-absorbable in the small intestine, it reaches the colon intact, where it is metabolized by the gut microbiota.[1] This process leads to a cascade of beneficial events:

  • Prebiotic Effect and Modulation of Gut Microbiota: this compound serves as a prebiotic, selectively stimulating the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.[2][3] Conversely, it leads to a reduction in the population of proteolytic, ammonia-producing bacteria like Bacteroides and Clostridium.[2]

  • Reduction of Colonic pH: The fermentation of this compound by saccharolytic bacteria produces short-chain fatty acids (SCFAs), including lactic acid and acetic acid.[4] This acidification of the colonic lumen creates an environment that is less favorable for the survival and activity of urease-producing bacteria.

  • Inhibition of Ammonia Production and Absorption: The lower pH promotes the conversion of ammonia (NH3) to the non-absorbable ammonium ion (NH4+). This "ammonia trapping" prevents its diffusion into the portal circulation. Furthermore, the shift in microbial metabolism from protein fermentation to carbohydrate fermentation reduces the overall production of ammonia.

  • Cathartic Effect: this compound has an osmotic laxative effect, increasing the frequency of bowel movements. This accelerated intestinal transit time further reduces the time available for the production and absorption of ammonia and other gut-derived toxins.

  • Amelioration of Neuroinflammation: By reducing the systemic load of ammonia and potentially other inflammatory mediators originating from the gut, this compound is thought to indirectly mitigate the neuroinflammatory processes that contribute to the neurological manifestations of HE.

Data Presentation

The following tables summarize quantitative data from clinical studies comparing the efficacy and side effects of this compound and lactulose in the treatment of hepatic encephalopathy.

Table 1: Efficacy of this compound vs. Lactulose in Chronic Hepatic Encephalopathy

ParameterThis compoundLactulosep-valueReference(s)
Improvement in HE Grade/IndexNo significant differenceNo significant difference>0.05
Reduction in Blood Ammonia LevelsSignificant reductionSignificant reductionNo significant difference
Improvement in Psychometric TestsSignificant improvementSignificant improvementNo significant difference

Table 2: Side Effect Profile of this compound vs. Lactulose in Chronic Hepatic Encephalopathy

Side EffectThis compoundLactulosep-valueReference(s)
FlatulenceLower incidenceHigher incidence<0.01
DiarrheaSimilar incidenceSimilar incidence>0.05
Patient Preference (Taste)More palatableLess palatableN/A

Experimental Protocols

Preclinical Evaluation of this compound in a Thioacetamide-Induced Rat Model of Hepatic Encephalopathy

This protocol describes the induction of HE in rats using thioacetamide (TAA) and the subsequent evaluation of this compound's therapeutic effects.

Materials:

  • Male Wistar rats (200-250 g)

  • Thioacetamide (TAA)

  • This compound

  • Normal saline

  • Oral gavage needles

  • Equipment for behavioral testing (e.g., open field test, rotarod)

  • Kits for measuring serum ammonia, ALT, and AST levels

  • Histopathology supplies

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Induction of Hepatic Encephalopathy:

    • Prepare a solution of TAA in normal saline.

    • Administer TAA (200 mg/kg body weight) via intraperitoneal (i.p.) injection on two consecutive days.

    • A control group should receive i.p. injections of normal saline.

  • This compound Administration:

    • Prepare a solution of this compound in distilled water.

    • Divide the TAA-treated rats into a treatment group and a vehicle control group.

    • Administer this compound (e.g., 3 g/kg body weight) orally via gavage twice daily for seven days, starting from the first day of TAA injection. The vehicle control group will receive an equivalent volume of distilled water.

  • Behavioral Assessment:

    • Perform behavioral tests such as the open field test (to assess locomotor activity) and the rotarod test (to assess motor coordination) at baseline and at the end of the treatment period.

  • Biochemical Analysis:

    • At the end of the study, collect blood samples via cardiac puncture under anesthesia.

    • Measure serum levels of ammonia, alanine aminotransferase (ALT), and aspartate aminotransferase (AST) using commercially available kits.

  • Histopathological Examination:

    • Euthanize the animals and collect liver and brain tissues.

    • Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissues and stain with hematoxylin and eosin (H&E) to assess liver damage and neuronal changes.

Clinical Trial Protocol for Evaluating this compound in Patients with Minimal Hepatic Encephalopathy

This protocol outlines a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy of this compound in improving cognitive function in patients with minimal hepatic encephalopathy (MHE).

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria:

  • Patients with a confirmed diagnosis of cirrhosis and MHE, as determined by a battery of psychometric tests (e.g., Psychometric Hepatic Encephalopathy Score - PHES).

  • Age 18-75 years.

  • Stable liver disease for at least 3 months prior to enrollment.

Exclusion Criteria:

  • Overt hepatic encephalopathy.

  • Use of other medications for HE within the last 4 weeks.

  • Significant comorbidities that could affect cognitive function.

  • Lactose intolerance.

Procedure:

  • Screening and Baseline Assessment:

    • Obtain informed consent from all participants.

    • Perform a comprehensive medical history, physical examination, and laboratory tests.

    • Administer a battery of psychometric and neurophysiological tests to confirm MHE and establish baseline cognitive function.

  • Randomization and Blinding:

    • Randomize eligible patients in a 1:1 ratio to receive either this compound or a matching placebo.

    • Both the investigators and the patients will be blinded to the treatment allocation.

  • Intervention:

    • The this compound group will receive an oral dose of 20g of this compound powder dissolved in water, three times daily.

    • The placebo group will receive a matching placebo powder.

    • The treatment duration will be 8 weeks.

  • Efficacy Assessments:

    • Repeat the battery of psychometric and neurophysiological tests at week 4 and week 8.

    • Measure blood ammonia levels at baseline, week 4, and week 8.

    • Assess health-related quality of life using a validated questionnaire.

  • Safety Assessments:

    • Monitor adverse events at each study visit.

    • Perform routine laboratory safety tests at baseline and at the end of the study.

Visualizations

lactitol_mechanism cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation & Brain This compound This compound Ingestion Colon Reaches Colon Unchanged This compound->Colon Fermentation Fermentation Colon->Fermentation Catharsis Osmotic Catharsis Colon->Catharsis Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) Microbiota->Fermentation SCFAs Production of Short-Chain Fatty Acids (SCFAs) Fermentation->SCFAs pH Decreased Colonic pH SCFAs->pH Ammonia_prod Reduced Ammonia (NH3) Production pH->Ammonia_prod NH3_to_NH4 NH3 -> NH4+ (Ammonium Ion) pH->NH3_to_NH4 Ammonia_abs Reduced Ammonia Absorption Ammonia_prod->Ammonia_abs NH3_to_NH4->Ammonia_abs Blood_Ammonia Decreased Blood Ammonia Levels Ammonia_abs->Blood_Ammonia Reduced Influx Transit Decreased Gut Transit Time Catharsis->Transit Transit->Ammonia_abs Neuroinflammation Reduced Neuroinflammation Blood_Ammonia->Neuroinflammation HE_Symptoms Amelioration of Hepatic Encephalopathy Symptoms Neuroinflammation->HE_Symptoms preclinical_workflow start Start: Male Wistar Rats acclimatization Acclimatization (1 week) start->acclimatization grouping Randomization into Groups (Control, TAA, TAA + this compound) acclimatization->grouping he_induction HE Induction: Thioacetamide (TAA) Injection (200 mg/kg, i.p., 2 days) grouping->he_induction treatment This compound Administration (3 g/kg, p.o., twice daily, 7 days) he_induction->treatment behavioral Behavioral Assessment (Open Field, Rotarod) treatment->behavioral biochemical Biochemical Analysis (Serum Ammonia, ALT, AST) behavioral->biochemical histopathology Histopathological Examination (Liver and Brain) biochemical->histopathology end End of Study histopathology->end clinical_workflow screening Patient Screening & Informed Consent baseline Baseline Assessment (Psychometric Tests, Blood Ammonia) screening->baseline randomization Randomization (1:1) This compound vs. Placebo baseline->randomization intervention 8-Week Intervention (this compound 20g TID or Placebo) randomization->intervention follow_up_4 Week 4 Follow-up (Assessments) intervention->follow_up_4 follow_up_8 Week 8 Follow-up (Final Assessments) follow_up_4->follow_up_8 analysis Data Analysis follow_up_8->analysis

References

Application of Lactitol as a Sugar Substitute in Clinical Food Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactitol, a sugar alcohol derived from the hydrogenation of lactose, presents a compelling alternative to sucrose in clinical food studies and product development.[1] Its properties as a low-calorie, non-cariogenic bulk sweetener with a low glycemic index make it a subject of significant interest for applications in foods designed for diabetic individuals, weight management, and general health-conscious populations.[2][3][4] These application notes provide a comprehensive overview of the clinical data on this compound, detailed protocols for its evaluation in food studies, and visualizations of its metabolic pathway and experimental workflows.

Physicochemical Properties and Caloric Value

This compound is a disaccharide sugar alcohol (4-O-β-D-galactopyranosyl-D-glucitol) with a sweetness approximately 35-40% that of sucrose.[4] It is not hydrolyzed or absorbed in the small intestine, and is instead fermented by bacteria in the large intestine. This metabolic fate results in a reduced caloric value.

Table 1: Caloric Value of this compound

RegionReported Caloric Value (kcal/g)Reference
General2.0
European Union2.4

Metabolic and Glycemic Response

Clinical studies have consistently demonstrated that this compound has a minimal impact on blood glucose and insulin levels, making it a suitable sugar substitute for individuals with diabetes.

Table 2: Glycemic and Insulinemic Response to this compound

ParameterThis compoundXylitolGlucoseReference
Glycemic Index-17100
Plasma Glucose RiseSignificantly less than glucose (p < 0.02)Significantly less than glucose (p < 0.02)Baseline
Plasma Insulin RiseSignificantly less than glucose (p < 0.02)Significantly less than glucose (p < 0.02)Baseline
Plasma C-Peptide RiseSignificantly less than glucose (p < 0.02)Significantly less than glucose (p < 0.02)Baseline

Gastrointestinal Tolerance and Laxative Effect

The primary side effects associated with this compound consumption are gastrointestinal in nature, owing to its osmotic effects in the large intestine. It is generally well-tolerated at doses up to 40g per day.

Table 3: Gastrointestinal Tolerance and Efficacy in Constipation

ParameterThis compoundLactulosePlaceboReference
Increase in Weekly Stool Frequency (vs. Baseline)3.8 stools/week (p < 0.001)--
Improvement in Stool Consistency (vs. Baseline)Standardized Mean Difference: 1.04 (p < 0.001)--
Weekly Stool Frequency (vs. Lactulose)Slightly more effective (Standardized Mean Difference: 0.19, p=0.06)Baseline-
Adverse Event Frequency~33% (generally mild)Similar to this compound-
Study Withdrawal due to Adverse Events5%Similar to this compound-

Experimental Protocols

Protocol 1: Evaluation of Glycemic and Insulinemic Response

Objective: To determine the postprandial plasma glucose, insulin, and C-peptide responses to a food product containing this compound as a sugar substitute compared to a full-sugar control.

Study Design: A randomized, controlled, crossover study.

Participants: Healthy, non-obese male and female volunteers (n=8-12), aged 18-50, with no history of diabetes or gastrointestinal diseases. Participants should undergo a screening process including a medical history and baseline blood tests.

Intervention:

  • Test Product: A food or beverage (e.g., muffin, beverage) containing a specified dose of this compound (e.g., 25g).

  • Control Product: An identical food or beverage containing an equi-sweet amount of sucrose.

  • Washout Period: A period of at least 7 days between test sessions.

Methodology:

  • Fasting: Participants fast for 10-12 hours overnight before each test session.

  • Baseline Blood Sample: A baseline venous blood sample is collected (t=0).

  • Product Ingestion: Participants consume the test or control product within a standardized time frame (e.g., 10-15 minutes).

  • Postprandial Blood Sampling: Venous blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes post-ingestion.

  • Biochemical Analysis: Plasma is separated and analyzed for glucose, insulin, and C-peptide concentrations using standard enzymatic and immunoassay methods.

  • Data Analysis: The incremental area under the curve (iAUC) is calculated for glucose, insulin, and C-peptide for both interventions. Statistical analysis (e.g., paired t-test or ANOVA) is used to compare the responses.

Protocol 2: Assessment of Gastrointestinal Tolerance

Objective: To evaluate the gastrointestinal tolerance of this compound when consumed in a food product over a specified period.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Healthy volunteers (n=30-50 per group) with no pre-existing gastrointestinal conditions.

Intervention:

  • Test Group: Daily consumption of a food product containing a specified dose of this compound (e.g., 20g/day).

  • Placebo Group: Daily consumption of an identical food product with a non-caloric, well-tolerated placebo (e.g., a small amount of maltodextrin).

  • Duration: 2-4 weeks.

Methodology:

  • Baseline Assessment: Participants complete a baseline questionnaire to assess their normal gastrointestinal symptoms (e.g., bloating, flatulence, abdominal pain, stool frequency, and consistency).

  • Daily Diary: Throughout the study, participants maintain a daily diary to record the severity and frequency of any gastrointestinal symptoms using a validated scale (e.g., a 5-point Likert scale). They also record daily stool frequency and consistency (using the Bristol Stool Form Scale).

  • Adverse Event Monitoring: Participants are instructed to report any adverse events to the study investigators.

  • Data Analysis: The mean symptom scores, stool frequency, and stool consistency are compared between the this compound and placebo groups using appropriate statistical tests (e.g., independent t-test or Mann-Whitney U test). The incidence of adverse events is also compared.

Visualizations

metabolic_pathway cluster_small_intestine Small Intestine cluster_large_intestine Large Intestine cluster_physiological_effects Physiological Effects Lactitol_ingestion This compound Ingestion No_hydrolysis No Hydrolysis or Absorption Lactitol_ingestion->No_hydrolysis Minimal Absorption Fermentation Bacterial Fermentation No_hydrolysis->Fermentation Transit Osmotic_effect Osmotic Effect No_hydrolysis->Osmotic_effect SCFA Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFA Gases Gases (H2, CO2, CH4) Fermentation->Gases Prebiotic_Effect Prebiotic Effect (Stimulates Bifidobacteria) Fermentation->Prebiotic_Effect Reduced_Caloric_Value Reduced Caloric Value (~2 kcal/g) SCFA->Reduced_Caloric_Value Water_retention Increased Water Retention Osmotic_effect->Water_retention Laxative_Effect Laxative Effect Water_retention->Laxative_Effect

Caption: Metabolic Pathway of this compound in the Human Digestive System.

experimental_workflow cluster_screening Phase 1: Screening & Recruitment cluster_randomization Phase 2: Baseline & Randomization cluster_intervention Phase 3: Intervention Period cluster_followup Phase 4: Follow-up & Analysis Recruitment Participant Recruitment Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline Baseline Data Collection (Blood Samples, Questionnaires) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (this compound Product) Randomization->Group_A Group_B Group B (Control/Placebo) Randomization->Group_B Intervention_A Intervention Period (e.g., 2-4 weeks) Group_A->Intervention_A Intervention_B Intervention Period (e.g., 2-4 weeks) Group_B->Intervention_B Data_Collection_A Ongoing Data Collection (Diaries, Adverse Events) Intervention_A->Data_Collection_A Data_Collection_B Ongoing Data Collection (Diaries, Adverse Events) Intervention_B->Data_Collection_B Follow_up End-of-Study Assessments (Blood Samples, Questionnaires) Data_Collection_A->Follow_up Data_Collection_B->Follow_up Data_Analysis Data Analysis & Interpretation Follow_up->Data_Analysis

Caption: General Experimental Workflow for a Clinical Food Study on this compound.

Conclusion

This compound is a well-characterized sugar substitute with clear benefits for glycemic control. Its primary limitation is the potential for gastrointestinal side effects at higher doses. The provided data and protocols offer a framework for the systematic evaluation of this compound in various food matrices, enabling researchers and developers to formulate products that are both efficacious and well-tolerated. Future clinical studies should continue to explore the long-term metabolic effects and consumer acceptance of this compound-containing foods.

References

Application Notes and Protocols for Assessing the Palatability and Patient Acceptance of Lactitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the palatability and patient acceptance of Lactitol, a sugar alcohol used as an osmotic laxative. The following protocols are designed to furnish researchers, scientists, and drug development professionals with the tools to conduct comprehensive sensory evaluations and patient preference studies.

Introduction

This compound is a disaccharide sugar alcohol utilized as a sugar substitute and an osmotic laxative. Its palatability is a critical factor in patient compliance and overall therapeutic success.[1][2] Compared to other osmotic laxatives like lactulose, this compound is often cited as having a more agreeable taste profile, primarily due to its lower sweetness intensity, which is approximately 30-40% that of sucrose.[1][2] This characteristic may lead to better patient acceptance and adherence to treatment regimens.[1] This document outlines standardized methodologies to quantify the sensory attributes and patient acceptance of this compound formulations.

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies on the palatability and patient acceptance of this compound versus Lactulose.

Table 1: Patient Acceptance and Preference

Study ParameterThis compoundLactulosep-valueReference
Patient Acceptance 73.2%26.8%<0.05
Physician-Adjudged Efficacy 61.91%47.83%-
Patient-Assessed Response 80.90% (Satisfactory)47.73% (Satisfactory)-

Table 2: Adverse Events Profile

| Adverse Event | this compound (% of patients) | Lactulose (% of patients) | p-value | Reference | | :--- | :--- | :--- | :--- | | | Overall Adverse Events | 31.20% | 62.10% | 0.0019 | | | Abdominal Pain | Less Frequent | More Frequent | <0.005 | | | Flatus | Less Frequent | More Frequent | <0.001 | | | Vomiting and Meteorism | Less Frequent | More Frequent | n.s. | |

Experimental Protocols

Protocol for Sensory Evaluation: Trained Panel

This protocol outlines the methodology for a trained sensory panel to characterize the taste profile of this compound.

Objective: To quantitatively describe the sensory attributes of a this compound oral solution.

Materials:

  • This compound powder for oral solution.

  • Deionized, purified water at room temperature.

  • Reference standards for basic tastes (e.g., sucrose for sweetness, caffeine for bitterness, sodium chloride for saltiness, citric acid for sourness).

  • Unsalted crackers and deionized water for palate cleansing.

  • Standardized sample cups.

  • Sensory evaluation software or standardized ballots.

Panelist Selection and Training:

  • Recruit 8-12 individuals screened for their sensory acuity and ability to describe taste sensations.

  • Train panelists on the use of sensory scales and the identification and intensity rating of the four basic tastes using reference standards.

  • Familiarize panelists with the specific taste attributes relevant to sugar alcohols, such as sweetness, bitterness, aftertaste, and mouthfeel.

Sample Preparation:

  • Prepare a solution of this compound at the desired concentration for therapeutic use (e.g., 10g in 150ml of water).

  • Ensure the solution is fully dissolved and at a standardized room temperature (20-22°C) before serving.

  • Prepare individual, coded samples for each panelist.

Evaluation Procedure:

  • Panelists should rinse their mouths with deionized water before the evaluation begins.

  • Present the coded this compound sample to each panelist.

  • Instruct panelists to take a standardized amount of the solution (e.g., 10 ml) into their mouths, swish for a specified time (e.g., 10 seconds), and then expectorate.

  • Panelists will then rate the intensity of various sensory attributes (sweetness, bitterness, sourness, saltiness, aftertaste, mouthfeel) using a 100-mm Visual Analog Scale (VAS).

  • Between samples, panelists must cleanse their palate with deionized water and unsalted crackers, followed by a mandatory waiting period (e.g., 2 minutes).

Data Analysis:

  • Measure the distance from the left anchor of the VAS to the panelist's mark to obtain a numerical score for each attribute.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in sensory attributes.

Protocol for Patient Acceptance and Preference Study

This protocol details a study to assess patient-reported acceptance and preference for this compound compared to another laxative (e.g., Lactulose).

Objective: To evaluate the overall acceptance and preference of this compound in a target patient population.

Study Design: A randomized, double-blind, crossover study is recommended to minimize bias.

Participants: Recruit patients with a clinical need for an osmotic laxative (e.g., chronic constipation).

Materials:

  • This compound oral solution/powder.

  • Comparator laxative (e.g., Lactulose syrup).

  • Patient questionnaire for acceptance and preference.

  • Adverse events questionnaire.

Procedure:

  • Randomly assign patients to receive either this compound or the comparator for a specified treatment period (e.g., 1 week).

  • After the first treatment period, a washout period is implemented.

  • Patients then "cross over" to the other treatment for the same duration.

  • At the end of each treatment period, administer the patient questionnaire.

Patient Questionnaire: The questionnaire should include the following sections:

  • Overall Palatability: Using a 9-point Hedonic Scale (1 = Dislike Extremely, 9 = Like Extremely).

  • Taste Profile: Patients rate the intensity of sweetness, bitterness, and any aftertaste on a 5-point Likert scale (1 = Not at all, 5 = Extremely).

  • Ease of Use: Assess the convenience of preparation and administration.

  • Treatment Preference: After completing both treatment periods, ask patients which treatment they would prefer to continue using and the primary reason for their preference.

  • Adverse Events: A checklist of potential gastrointestinal side effects (e.g., bloating, gas, cramping, diarrhea) with a severity rating.

Data Analysis:

  • Compare the mean scores for palatability and taste attributes between the two treatments using appropriate statistical tests (e.g., t-test or Wilcoxon signed-rank test).

  • Analyze preference data using chi-square tests.

  • Compare the incidence and severity of adverse events between the two groups.

Visualizations

G cluster_sensory Sensory Evaluation Workflow P_Recruit Recruit & Train Sensory Panel P_Prep Prepare & Code This compound Samples P_Recruit->P_Prep Panel Ready P_Eval Panelists Evaluate Sensory Attributes P_Prep->P_Eval Samples Presented P_Data Collect & Analyze VAS Data P_Eval->P_Data Ratings Submitted

Caption: Workflow for the sensory evaluation of this compound by a trained panel.

G cluster_patient Patient Acceptance Study Workflow R_Patient Recruit Patients R_Random Randomize to This compound or Comparator R_Patient->R_Random R_Treat1 Treatment Period 1 R_Random->R_Treat1 R_Washout Washout Period R_Treat1->R_Washout R_Assess Administer Questionnaires R_Treat1->R_Assess End of Period 1 R_Crossover Crossover to Other Treatment R_Washout->R_Crossover R_Treat2 Treatment Period 2 R_Crossover->R_Treat2 R_Treat2->R_Assess End of Period 2 R_Analyze Analyze Preference & Adverse Events Data R_Assess->R_Analyze

Caption: Workflow for a patient acceptance and preference study of this compound.

G cluster_pathway Generalized Sweet Taste Signaling Pathway for Sugar Alcohols This compound This compound (Sugar Alcohol) Receptor T1R2/T1R3 Sweet Taste Receptor This compound->Receptor Binds to G_Protein Gustducin (G-protein) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates K_Channel Potassium Channel (Closure) PKA->K_Channel Phosphorylates Depolarization Membrane Depolarization K_Channel->Depolarization Ca_Influx Calcium Influx Depolarization->Ca_Influx Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter Signal Signal to Brain (Sweet Perception) Neurotransmitter->Signal

Caption: Generalized signaling pathway for sweet taste perception of sugar alcohols like this compound.

References

Application Notes and Protocols for Incorporating Lactitol into Animal Models of Digestive Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing Lactitol in preclinical animal models of common digestive diseases. The protocols are based on established experimental models to ensure reproducibility and relevance for studying the therapeutic potential of this compound.

This compound in a Loperamide-Induced Constipation Model

This model is ideal for investigating the pro-kinetic and laxative effects of this compound, as well as its impact on gut microbiota and intestinal signaling pathways.

Experimental Protocol

Animal Model: Male Sprague Dawley rats (6 weeks old, 160-180g).

Induction of Constipation:

  • Administer loperamide subcutaneously at a dose of 5 mg/kg body weight twice daily for a specified period (e.g., 3 days) to induce constipation.[1]

  • Monitor the animals for signs of constipation, including reduced fecal pellet number, decreased fecal water content, and delayed gastrointestinal transit time.[1][2]

This compound Administration:

  • Prepare this compound solutions in distilled water at various concentrations. Commonly used therapeutic doses in rat models range from 300 mg/kg to 800 mg/kg body weight.[2][3]

  • Administer the this compound solution orally once daily via gavage.

  • Include a positive control group treated with a known laxative like lactulose (e.g., 2010 mg/kg) and a negative control group receiving only the vehicle (water).

Key Experimental Endpoints:

  • Fecal Parameters: Daily collect and count fecal pellets. Measure fecal wet and dry weight to calculate water content.

  • Gastrointestinal Transit Rate: Administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally. After a set time (e.g., 30 minutes), euthanize the animals and measure the distance traveled by the charcoal meal through the small intestine relative to the total length of the small intestine.

  • Histological Analysis: Collect colon tissue for histological examination (e.g., H&E staining) to assess changes in the mucosal and muscular layer thickness.

  • Gene and Protein Expression: Analyze colon tissue for the expression of key proteins and genes related to gut motility and barrier function, such as c-Kit, aquaporins (AQP3), and tight junction proteins (occludin, claudin-1).

  • Gut Microbiota Analysis: Collect cecal contents for 16S rRNA sequencing to analyze changes in the composition of the gut microbiota.

  • Short-Chain Fatty Acid (SCFA) Analysis: Analyze cecal contents using gas chromatography to quantify the levels of SCFAs such as acetate, propionate, and butyrate.

Data Presentation

Table 1: Effect of this compound on Fecal Parameters and Gastrointestinal Transit in Loperamide-Induced Constipated Rats

Treatment GroupDose (mg/kg)Fecal Number (pellets/day)Fecal Water Content (%)Gastrointestinal Transit Rate (%)
Normal Control-NormalNormal49.9%
Loperamide Control5Significantly ReducedSignificantly Reduced42.7%
Lactulose (Positive Control)2010Significantly IncreasedSignificantly Increased51.8%
This compound (Low Dose)300IncreasedIncreasedSignificantly Increased
This compound (Medium Dose)500Significantly IncreasedSignificantly IncreasedSignificantly Increased
This compound (High Dose)800Significantly IncreasedSignificantly IncreasedSignificantly Increased

Table 2: Effect of this compound on Gut Microbiota in Loperamide-Induced Constipated Rats

Microbial GenusEffect of this compound Treatment
BifidobacteriumIncreased relative abundance
LactobacillusIncreased relative abundance
RomboutsiaIncreased relative abundance
PrevotellaDecreased relative abundance
AerococcusDecreased relative abundance
MuribaculumDecreased relative abundance
BlautiaDecreased relative abundance
RuminococcusDecreased relative abundance

Visualization

experimental_workflow_constipation cluster_setup Animal Model Setup cluster_induction Constipation Induction cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis A Sprague Dawley Rats B Acclimatization A->B C Loperamide Administration (5 mg/kg) B->C D Vehicle Control C->D E This compound (300, 500, 800 mg/kg) C->E F Lactulose (Positive Control) C->F G Fecal Parameters E->G H GI Transit Rate E->H I Histology E->I J Gene/Protein Expression E->J K Microbiota & SCFA Analysis E->K

Caption: Experimental workflow for the loperamide-induced constipation model.

scf_ckit_pathway cluster_this compound This compound Effects cluster_signaling SCF/c-Kit Signaling This compound This compound Microbiota Modulates Gut Microbiota This compound->Microbiota SCFAs Increases SCFAs Microbiota->SCFAs SCF SCF (Stem Cell Factor) SCFAs->SCF stimulates release cKit c-Kit Receptor on ICC SCF->cKit binds PI3K PI3K/Akt Pathway cKit->PI3K MAPK Ras/Erk Pathway cKit->MAPK ICC ICC Proliferation & Function PI3K->ICC MAPK->ICC Motility Increased Gut Motility ICC->Motility

Caption: this compound's influence on the SCF/c-Kit signaling pathway in gut motility.

This compound in a Hepatic Encephalopathy Model

This model is used to assess the efficacy of this compound in reducing the neurological symptoms associated with hepatic encephalopathy, primarily through its effects on ammonia metabolism.

Experimental Protocol

Animal Model: Eck fistula (portacaval shunted) dogs are a suitable model for chronic hepatic encephalopathy. Alternatively, a combined portacaval shunt and dimethylnitrosamine treatment in rats can model severe hepatic encephalopathy. [ ]

Induction of Hepatic Encephalopathy:

  • Surgically create a portacaval shunt to divert portal blood flow from the liver to the systemic circulation.

  • Allow a recovery and disease development period (e.g., 3 weeks) post-surgery.

This compound Administration:

  • Prepare this compound for intragastric administration. Doses of 1 or 3 g/kg/day have been shown to be effective in dogs.

  • Administer this compound once daily for an extended period (e.g., 12 weeks).

  • Include a control group of shunted animals that do not receive this compound.

Key Experimental Endpoints:

  • Behavioral Assessment: Regularly observe and score the animals for clinical signs of hepatic encephalopathy, such as sluggishness, ataxia, and coma.

  • Neurological Function: Monitor neurological function using electroencephalograms (EEGs) and visually evoked potentials (VEPs).

  • Blood Ammonia Levels: Measure venous blood ammonia concentrations to assess the impact of this compound on hyperammonemia.

  • Nitrogen Metabolism: In some models, fecal and urinary nitrogen excretion can be measured to understand the effects on protein metabolism.

Data Presentation

Table 3: Effect of this compound on Neurological Symptoms in a Canine Model of Hepatic Encephalopathy

Treatment GroupDose (g/kg/day)Behavioral SymptomsEEG ChangesVEP Changes
Control (Shunted)0Progressive sluggishness, blindness, comaLow-voltage slow waves, flatteningProlonged latency, increased amplitude
This compound1SuppressedSuppressedSuppressed
This compound3SuppressedSuppressedSuppressed

Visualization

he_mechanism cluster_gut Gut Lumen cluster_blood Systemic Circulation This compound Oral this compound (Unabsorbed) Osmosis Osmotic Effect This compound->Osmosis Fermentation Bacterial Fermentation This compound->Fermentation Water Water Retention Osmosis->Water Laxation Laxative Effect Water->Laxation NH3_absorption Reduced NH3 Absorption Laxation->NH3_absorption SCFAs SCFAs Fermentation->SCFAs pH Lowered Colonic pH SCFAs->pH NH3_to_NH4 NH3 -> NH4+ pH->NH3_to_NH4 NH4_excretion Increased NH4+ Excretion NH3_to_NH4->NH4_excretion NH4_excretion->NH3_absorption Blood_NH3 Lower Blood Ammonia NH3_absorption->Blood_NH3 HE_symptoms Amelioration of HE Symptoms Blood_NH3->HE_symptoms

Caption: Physiological mechanism of this compound in hepatic encephalopathy.

This compound in an Osmotic Diarrhea Model (Proposed Protocol)

While high doses of this compound can cause diarrhea, it is not typically used to induce a standardized diarrhea model. The following is a proposed protocol based on models using other non-absorbable sugars like sorbitol or mannitol. This model could be used to study the mechanisms of osmotic diarrhea and potential interventions.

Experimental Protocol

Animal Model: Wistar or Sprague Dawley rats.

Induction of Diarrhea:

  • Administer a high, single oral dose of this compound (e.g., >1.2 g/kg body weight, dose to be determined by dose-ranging studies) to fasted animals.

  • Observe animals for the onset, duration, and severity of diarrhea.

  • A control group should receive an equivalent volume of water.

Key Experimental Endpoints:

  • Diarrhea Score: Assess fecal consistency at regular intervals using a standardized scoring system.

  • Fecal Output: Measure the total wet and dry weight of feces produced over a set period.

  • Intestinal Fluid Accumulation: Measure the volume of fluid in different segments of the gastrointestinal tract.

  • Electrolyte Balance: Analyze serum and fecal electrolyte concentrations.

This compound in Inflammatory Bowel Disease (IBD) Models (Area for Future Research)

Currently, there is a lack of published studies investigating the therapeutic effects of this compound in established animal models of IBD, such as dextran sulfate sodium (DSS)-induced or trinitrobenzene sulfonic acid (TNBS)-induced colitis. While some sources suggest sugar alcohols may be problematic in IBD, the prebiotic and SCFA-producing properties of this compound warrant investigation.

Proposed Experimental Design

Animal Model: C57BL/6 or BALB/c mice.

Induction of Colitis:

  • DSS Model: Administer 2-3% DSS in drinking water for 5-7 days to induce acute colitis, which mimics aspects of ulcerative colitis.

  • TNBS Model: Administer a single intrarectal dose of TNBS in ethanol to induce a Th1-mediated transmural inflammation, resembling Crohn's disease.

This compound Administration:

  • Administer this compound orally via gavage daily, starting before, during, or after colitis induction to assess prophylactic or therapeutic effects.

  • Doses would need to be determined, likely lower than those used for constipation to avoid exacerbating diarrhea.

Key Experimental Endpoints:

  • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.

  • Colon Length and Histology: At the end of the study, measure colon length (shortening is a marker of inflammation) and perform histological scoring of inflammation and tissue damage.

  • Myeloperoxidase (MPO) Activity: Measure MPO activity in the colon as an indicator of neutrophil infiltration.

  • Cytokine Profile: Analyze colonic tissue or serum for levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines.

  • Gut Barrier Function: Assess intestinal permeability in vivo or ex vivo.

The exploration of this compound in validated IBD models could provide valuable insights into its potential immunomodulatory and barrier-protective effects mediated by its influence on the gut microbiota and SCFA production.

References

Application Notes and Protocols for Evaluating the Effect of Lactitol on Intestinal Barrier Function In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intestinal epithelium serves as a critical barrier, selectively allowing the absorption of nutrients while preventing the passage of harmful substances from the gut lumen into the bloodstream. Disruption of this barrier is implicated in the pathogenesis of various gastrointestinal and systemic diseases. Lactitol, a sugar alcohol used as a sugar substitute and prebiotic, has garnered interest for its potential to modulate gut health.[1][2] Its fermentation by gut microbiota produces short-chain fatty acids (SCFAs) that are known to positively influence intestinal barrier function.[3][4] These application notes provide detailed protocols for evaluating the direct and indirect effects of this compound on intestinal barrier function using in vitro models.

The most widely used in vitro model for the intestinal epithelial barrier is the Caco-2 cell line, derived from a human colon adenocarcinoma.[5] These cells spontaneously differentiate into a polarized monolayer of enterocytes with well-defined tight junctions and a brush border, mimicking the key characteristics of the small intestinal epithelium. This model is instrumental in assessing the integrity of the intestinal barrier through various assays.

Key In Vitro Experimental Protocols

Caco-2 Cell Culture and Differentiation

A well-differentiated Caco-2 cell monolayer is crucial for obtaining reliable and reproducible data.

Protocol:

  • Cell Seeding: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., polycarbonate or polyester membranes with a pore size of 0.4 µm).

  • Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: Maintain the cell cultures for 21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

  • Verification of Differentiation: The formation of a functional barrier can be confirmed by measuring the Transepithelial Electrical Resistance (TEER).

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative and non-invasive method to measure the integrity of the tight junction dynamics in epithelial and endothelial cell culture models. An increase in TEER is indicative of enhanced barrier function.

Protocol:

  • Equipment: Use an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes.

  • Preparation: Before measurement, equilibrate the cell culture plates to room temperature for 15-20 minutes. Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS).

  • Measurement: Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert. Ensure the electrodes are not touching the cell monolayer.

  • Blank Measurement: Measure the resistance of a blank Transwell® insert containing only culture medium.

  • Calculation: Subtract the resistance of the blank from the resistance of the cell monolayer and multiply by the surface area of the membrane to obtain the TEER value in Ω·cm².

  • Data Presentation:

Treatment GroupThis compound ConcentrationTEER (Ω·cm²)
Control0 µM
This compoundX µM
This compoundY µM
Positive Control(e.g., Butyrate)
Paracellular Permeability Assay

This assay measures the flux of non-metabolizable molecules of a specific size across the cell monolayer, providing a direct assessment of paracellular pathway integrity. Fluorescein isothiocyanate-dextran (FITC-dextran) is a commonly used fluorescent tracer.

Protocol:

  • Preparation: After the experimental treatment with this compound, wash the Caco-2 monolayers with warm PBS.

  • Tracer Addition: Add FITC-dextran (e.g., 4 kDa) at a final concentration of 1 mg/mL to the apical compartment.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).

  • Sample Collection: Collect samples from the basolateral compartment.

  • Fluorescence Measurement: Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (Excitation: 485 nm; Emission: 528 nm).

  • Standard Curve: Prepare a standard curve with known concentrations of FITC-dextran to quantify the amount that has passed through the monolayer.

  • Data Presentation:

Treatment GroupThis compound ConcentrationFITC-dextran Flux (µg/mL)
Control0 µM
This compoundX µM
This compoundY µM
Positive Control(e.g., Butyrate)
Analysis of Tight Junction Protein Expression

Tight junctions are multiprotein complexes that regulate paracellular permeability. Key proteins include Occludin, Claudins, and Zonula Occludens (ZO-1). The effect of this compound on the expression and localization of these proteins can be evaluated using the following methods.

a. Western Blotting

Protocol:

  • Cell Lysis: Lyse the Caco-2 cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies against Occludin, Claudin-1, and ZO-1 overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

b. Immunofluorescence

Protocol:

  • Fixation and Permeabilization: Fix the Caco-2 monolayers grown on Transwell® membranes with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Antibody Incubation: Incubate with primary antibodies against Occludin, Claudin-1, and ZO-1, followed by fluorescently labeled secondary antibodies.

  • Mounting and Imaging: Mount the membranes on glass slides and visualize the localization of tight junction proteins using a confocal microscope.

c. Quantitative Real-Time PCR (qPCR)

Protocol:

  • RNA Extraction: Extract total RNA from the Caco-2 cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the genes encoding Occludin, Claudin-1, and ZO-1.

  • Data Analysis: Normalize the gene expression levels to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change using the ΔΔCt method.

  • Data Presentation:

Treatment GroupThis compound ConcentrationRelative Protein Expression (Fold Change vs. Control)Relative mRNA Expression (Fold Change vs. Control)
Occludin Claudin-1
Control0 µM1.01.0
This compoundX µM
This compoundY µM

Visualization of Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_culture Cell Culture and Differentiation cluster_treatment This compound Treatment cluster_assays Barrier Function Assessment cluster_molecular Molecular Analysis Caco2_seeding Seed Caco-2 cells on Transwell® inserts Differentiation Differentiate for 21 days Caco2_seeding->Differentiation Treatment Treat with this compound (various concentrations) Differentiation->Treatment TEER TEER Measurement Treatment->TEER Permeability Paracellular Permeability Assay (FITC-dextran) Treatment->Permeability WB Western Blotting Treatment->WB IF Immunofluorescence Treatment->IF qPCR qPCR Treatment->qPCR

Caption: Experimental workflow for evaluating this compound's effect on intestinal barrier function.

Signaling_Pathway This compound This compound / SCFAs Receptor Membrane Receptor (e.g., GPCR) This compound->Receptor PKC Protein Kinase C (PKC) Receptor->PKC Actin Actin Cytoskeleton Reorganization PKC->Actin TJ_Proteins Tight Junction Proteins (Occludin, Claudin-1, ZO-1) Actin->TJ_Proteins Barrier Enhanced Intestinal Barrier Function TJ_Proteins->Barrier

Caption: Postulated signaling pathway for this compound-mediated barrier enhancement.

Potential Signaling Pathways

The precise signaling pathways through which this compound directly influences intestinal epithelial cells are still under investigation. However, it is plausible that this compound or its fermentation products, such as butyrate, may act through various mechanisms. Butyrate is known to enhance intestinal barrier function. One potential pathway involves the activation of protein kinase C (PKC), which can lead to the reorganization of the actin cytoskeleton and subsequent modulation of tight junction protein assembly and function. Additionally, prebiotics can modulate signaling pathways such as those involving Toll-like receptors (TLRs), which play a role in maintaining epithelial homeostasis. Further research is needed to elucidate the specific signaling cascades activated by this compound in intestinal epithelial cells.

References

Troubleshooting & Optimization

Addressing the side effects of Lactitol, such as flatulence and abdominal discomfort, in clinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the common side effects of Lactitol, namely flatulence and abdominal discomfort, within the context of clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced flatulence and abdominal discomfort?

A1: this compound is a non-absorbable sugar alcohol that passes undigested to the colon.[1] There, it is fermented by the gut microbiota into short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, and gases (primarily hydrogen, carbon dioxide, and in some individuals, methane).[2][3] This bacterial fermentation is the direct cause of flatulence. The resulting increase in gas volume and luminal contents can lead to colonic distension, which stimulates mechanoreceptors in the gut wall, leading to sensations of bloating and abdominal discomfort.[4][5]

Q2: Are there validated methods for quantifying flatulence and abdominal discomfort in a clinical trial setting?

A2: Yes, several validated patient-reported outcome (PRO) instruments are available to quantify gas-related symptoms. Utilizing these standardized questionnaires ensures consistent and reliable data collection. Recommended instruments include:

  • The Intestinal Gas Questionnaire (IGQ): A comprehensive tool designed to assess the severity of various gas-related symptoms and their impact on daily life.

  • The Gastrointestinal Symptom Rating Scale (GSRS): A 15-item questionnaire that evaluates common gastrointestinal symptoms, with subscales for abdominal pain, bloating, and other discomforts.

  • Visual Analog Scales (VAS): Can be employed for participants to rate the severity of specific symptoms like bloating or abdominal pain on a continuous scale.

Q3: How does the incidence of flatulence and abdominal discomfort with this compound compare to other osmotic laxatives like Lactulose?

A3: Clinical studies have consistently shown that this compound is associated with a lower incidence of flatulence compared to lactulose. A meta-analysis indicated a significantly higher frequency of flatulence with lactulose treatment. While both are effective osmotic laxatives, this compound is often better tolerated by patients.

Troubleshooting Guides

Issue 1: Participant reports excessive flatulence and abdominal bloating.

1. Dosage Adjustment Protocol:

  • Initial Assessment: Evaluate the severity and frequency of the symptoms using a standardized questionnaire (e.g., IGQ or GSRS) at baseline and regular intervals.

  • Dose Reduction: If a participant experiences persistent or bothersome side effects, a dose reduction is the primary intervention. The standard adult dose for chronic idiopathic constipation is 20 grams once daily. This can be reduced to 10 grams once daily.

  • Monitoring: After dose adjustment, continue to monitor symptoms closely for a predefined period (e.g., 3-5 days) to assess for improvement.

2. Dietary Intervention Protocol:

  • Rationale: The production of gas is dependent on the fermentation of undigested carbohydrates by gut bacteria. Certain dietary components, known as FODMAPs (Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols), can exacerbate these symptoms.

  • Recommendation: While a full low-FODMAP diet can be complex to implement mid-trial, providing participants with a list of common high-FODMAP foods to limit can be beneficial. These include certain fruits (apples, pears), vegetables (onions, garlic), legumes, and dairy products containing lactose. A sample list of low-FODMAP alternatives should also be provided.

  • Implementation: Dietary guidance should be provided by a qualified professional to ensure nutritional adequacy.

Issue 2: Participant compliance is low due to taste or side effects.
  • Palatability: this compound is noted to have better palatability than lactulose. If taste is an issue, advise participants to dissolve the this compound powder in a beverage of their choice, such as water, juice, or coffee, and to consume it with a meal.

  • Education: Proactively educate participants about the potential for initial, transient side effects like bloating and gas. This can help manage expectations and improve adherence.

Data Presentation

Table 1: Incidence of Common Adverse Events Associated with this compound

Adverse EventIncidence Rate (%)
Upper Respiratory Tract Infection9
Flatulence8
Diarrhea4
Increased Blood Creatinine Phosphokinase4
Abdominal Distension3
Increased Blood Pressure3

Source: Pizensy (this compound) prescribing information.

Table 2: Comparative Tolerability of this compound vs. Lactulose in Adults

Adverse EventThis compound (%)Lactulose (%)p-value
Any Adverse Event31.2062.100.0019
Nausea, intestinal discomfort, flatulence, diarrhea14.358.8<0.01

Source: Systematic review and meta-analysis data.

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Tolerability
  • Baseline Assessment: Prior to the first dose of this compound, administer the Intestinal Gas Questionnaire (IGQ) and a 7-point Likert scale for overall abdominal comfort to establish a baseline.

  • Daily Diary: Participants will complete a daily electronic diary for the first 14 days of treatment, and then weekly thereafter. The diary will include:

    • Number of daily bowel movements.

    • Bristol Stool Form Scale rating for each bowel movement.

    • A simplified daily rating of bloating and flatulence on a 5-point scale (0=none, 4=very severe).

  • Follow-up Assessments: The full IGQ will be administered at weekly follow-up visits for the first month, and then at monthly intervals.

  • Adverse Event Monitoring: All patient-reported gastrointestinal symptoms will be recorded and graded for severity (mild, moderate, severe) at each study visit.

Protocol 2: Low-FODMAP Dietary Intervention for Symptom Management
  • Participant Identification: Participants who report moderate to severe flatulence or abdominal discomfort for 3 consecutive days, as identified through their daily diaries, will be eligible for this intervention.

  • Dietary Counseling: A registered dietitian will provide standardized counseling on reducing the intake of high-FODMAP foods. Participants will be given a comprehensive list of foods to limit and suitable alternatives.

  • Three-Week Intervention: The participant will be instructed to follow the modified low-FODMAP diet for a period of three weeks.

  • Symptom Monitoring: Daily symptom diaries will be monitored closely during this period to track changes in bloating and flatulence scores.

  • Food Reintroduction: After the three-week period, if symptoms have improved, the dietitian will guide the participant through a structured reintroduction of FODMAP groups to identify specific triggers.

Visualizations

Lactitol_Metabolism_and_Side_Effects This compound This compound Ingestion Small_Intestine Small Intestine (Minimal Absorption) This compound->Small_Intestine Colon Colon Small_Intestine->Colon Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Colon->Microbiota Fermentation Fermentation Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Fermentation->SCFAs Gases Gases (H2, CO2, CH4) Fermentation->Gases Osmotic_Effect Increased Osmotic Pressure SCFAs->Osmotic_Effect Distension Colonic Distension Gases->Distension Flatulence Flatulence Gases->Flatulence Peristalsis Increased Peristalsis (Laxative Effect) Osmotic_Effect->Peristalsis Mechanoreceptors Stimulation of Mechanoreceptors Distension->Mechanoreceptors Bloating Sensation of Bloating & Abdominal Discomfort Mechanoreceptors->Bloating

Caption: Metabolic pathway of this compound in the colon leading to therapeutic and side effects.

Troubleshooting_Workflow Start Participant Reports Excessive Side Effects Assess Assess Symptom Severity (e.g., IGQ, VAS) Start->Assess Decision Symptoms Moderate to Severe? Assess->Decision Dose_Reduction Reduce this compound Dose (e.g., 20g to 10g/day) Decision->Dose_Reduction Yes Maintain Maintain Current Dose & Continue Monitoring Decision->Maintain No Dietary_Guidance Provide Dietary Guidance (Limit High-FODMAP Foods) Dose_Reduction->Dietary_Guidance Monitor Monitor Symptoms (3-5 days) Dietary_Guidance->Monitor Improved Symptoms Improved? Monitor->Improved Continue Continue with Adjusted Dose Improved->Continue Yes Consider_Withdrawal Consider Participant Withdrawal Improved->Consider_Withdrawal No

References

Overcoming challenges in the synthesis and purification of Lactitol for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of lactitol for research purposes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Synthesis Phase: Catalytic Hydrogenation of Lactose

Question 1: Why is my this compound yield consistently low?

Possible Causes & Solutions:

  • Low Lactose Concentration: The hydrogenation of lactose is often limited by its low solubility. Operating at very low concentrations (below 30% dry matter) can result in lower overall yield.[1]

    • Solution: While challenging, carefully increasing the lactose concentration to around 30-40% (w/v) can improve the yield. Be mindful that higher concentrations can lead to viscosity issues, hindering effective stirring and potentially reducing the hydrogenation rate.[1]

  • Catalyst Deactivation: The catalyst (e.g., Raney nickel, Ruthenium on carbon) can become deactivated over time.[2][3][4]

    • Solution:

      • Ensure the catalyst is fresh or properly activated according to the manufacturer's protocol.

      • Consider catalyst regeneration procedures if applicable to your specific catalyst.

      • Increase the catalyst loading, though this should be done judiciously as it can increase costs.

  • Suboptimal Reaction Conditions: Temperature and hydrogen pressure play a crucial role in the reaction's efficiency.

    • Solution: Optimize the reaction temperature and pressure. While higher temperatures and pressures can favor this compound formation, excessively high conditions can lead to the formation of byproducts. A common starting point is around 100°C and 40 bar of hydrogen pressure.

  • Inefficient Stirring: Poor agitation can lead to mass transfer limitations, preventing efficient contact between the lactose solution, hydrogen, and the catalyst.

    • Solution: Ensure your reaction vessel is equipped with an efficient stirring mechanism. For viscous solutions, a more powerful overhead stirrer may be necessary.

Question 2: I am observing significant side product formation. How can I improve the selectivity for this compound?

Possible Causes & Solutions:

  • High Reaction Temperature and Pressure: Extreme conditions can promote side reactions like the isomerization of lactose to lactulose and hydrolysis to glucose and galactose, which are then hydrogenated to their corresponding polyols.

    • Solution: Carefully control the reaction temperature and pressure. It's a trade-off between reaction rate and selectivity. Start with milder conditions and incrementally increase them while monitoring the product distribution by a suitable analytical method like HPLC.

  • Catalyst Choice: The type of catalyst can significantly influence selectivity.

    • Solution: While Raney nickel is common, ruthenium-based catalysts have shown high selectivity in some studies. It may be beneficial to screen different catalysts for your specific setup.

  • Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products.

    • Solution: Monitor the reaction progress over time to determine the optimal reaction duration that maximizes this compound yield while minimizing side products.

Alternative Synthesis: Reduction with Borohydride

Question 3: I am using potassium borohydride for the reduction, but the reaction is not going to completion. What could be the issue?

Possible Causes & Solutions:

  • Incorrect Stoichiometry: An insufficient amount of the reducing agent will result in incomplete conversion of lactose.

    • Solution: Ensure the correct molar ratio of potassium borohydride to lactose is used. A slight excess of the reducing agent may be necessary.

  • Suboptimal Temperature: The reaction temperature influences the rate of reduction.

    • Solution: A protocol suggests an initial low temperature (-10 to 10°C) during the addition of potassium borohydride, followed by a longer reaction time at a moderate temperature (e.g., 35°C for 6 hours). Adhering to a proper temperature profile is crucial.

Purification Phase

Question 4: I am having difficulty crystallizing my this compound syrup. What can I do?

Possible Causes & Solutions:

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystallization to occur.

    • Solution: Concentrate the this compound syrup further under reduced pressure. The optimal concentration for crystallization can vary depending on the desired crystalline form (monohydrate or dihydrate).

  • Presence of Impurities: Unreacted lactose, sorbitol, and other byproducts can inhibit crystallization.

    • Solution: Purify the syrup before attempting crystallization. The use of ion-exchange resins (cationic and anionic) can effectively remove ionic impurities.

  • Incorrect Temperature: The crystallization of this compound is temperature-dependent.

    • Solution: Control the cooling rate. Slow cooling is generally preferred to obtain well-defined crystals. Seeding the solution with a small amount of pre-existing this compound crystals can induce crystallization. Different crystalline forms (monohydrate vs. dihydrate) are obtained at different temperatures.

  • Solvent Issues: The choice of solvent is critical.

    • Solution: While water is the primary solvent, the addition of an anti-solvent like ethanol can promote crystallization.

Question 5: How can I effectively remove unreacted lactose and other sugar impurities?

Possible Causes & Solutions:

  • Similar Chemical Properties: this compound, lactose, and other sugar byproducts have very similar chemical structures and polarities, making separation challenging.

    • Solution:

      • Ion-Exchange Chromatography: For charged impurities, passing the solution through a series of cationic and anionic exchange resins is effective.

      • Fractional Crystallization: If the impurities have significantly different solubilities, it may be possible to selectively crystallize the this compound. This often requires careful control of temperature and concentration and may need to be repeated.

      • Preparative Chromatography: For high-purity requirements in a research setting, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an Aminex column) can be used to separate this compound from its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized this compound? A1: The principal byproducts are other polyols such as sorbitol, mannitol, and gathis compound (dulcitol), which result from the hydrolysis of lactose followed by hydrogenation. Unreacted lactose and isomerization products like lactulose can also be present.

Q2: What analytical methods are suitable for assessing the purity of this compound? A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method. Using a carbohydrate analysis column and a refractive index detector allows for the quantification of this compound and the separation from other polyols and sugars. High-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is another sensitive method.

Q3: What are the typical reaction conditions for the catalytic hydrogenation of lactose to this compound? A3: Typical industrial processes involve temperatures around 100-140°C and hydrogen pressures of about 40-90 bar, using a Raney nickel catalyst. For research purposes, these conditions can be scaled down and optimized. Ruthenium-based catalysts are also effective.

Q4: Can this compound be synthesized without high pressure and hydrogen gas? A4: Yes, alternative methods exist. One approach is the reduction of lactose using a reducing agent like potassium borohydride in an aqueous solution at moderate temperatures. Another novel method involves using a metal-organic framework (MOF) catalyst, such as MIL-101(Fe), which can achieve high conversion and selectivity without the need for high pressure and external hydrogen.

Q5: What are the different crystalline forms of this compound, and how can I obtain them? A5: this compound can exist in anhydrous, monohydrate, and dihydrate crystalline forms. The specific form obtained depends on the crystallization conditions, particularly the temperature and solvent. For example, this compound monohydrate can be crystallized from an aqueous solution at temperatures between 40-50°C after seeding. The dihydrate form can be obtained by crystallization from water at lower temperatures (e.g., 10-37°C).

Quantitative Data Summary

Table 1: Typical Reaction Conditions for this compound Synthesis

ParameterCatalytic Hydrogenation (Raney Nickel)Catalytic Hydrogenation (Ruthenium)Borohydride Reduction
Starting Material LactoseLactoseLactose
Catalyst/Reagent Raney Nickele.g., 5% Ru/CPotassium Borohydride
Temperature 100 - 140 °C110 - 130 °C-10 to 35 °C
Pressure 40 - 130 bar40 - 60 barAtmospheric
Solvent WaterWaterWater
Typical Yield ~97-98% conversionUp to 96-97% selectivityNot explicitly stated, but implied to be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation (Research Scale)
  • Preparation:

    • Prepare a 30% (w/v) solution of lactose in deionized water.

    • Activate the Raney nickel catalyst according to the supplier's instructions. Handle with care as it is pyrophoric.

  • Reaction Setup:

    • Add the lactose solution and the activated Raney nickel catalyst (typically 5-10% by weight of lactose) to a high-pressure autoclave equipped with a magnetic stirrer.

    • Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to approximately 40 bar.

    • Heat the reactor to 100°C while stirring vigorously.

    • Maintain these conditions and monitor the hydrogen uptake. The reaction is typically complete within a few hours when hydrogen consumption ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet to prevent ignition.

    • The resulting filtrate is a crude this compound solution.

Protocol 2: Purification of Crude this compound Syrup
  • Ion Exchange:

    • Pass the crude this compound solution through a column packed with a strong acid cation exchange resin (H+ form) to remove any metal ions.

    • Subsequently, pass the eluate through a column with a weak base anion exchange resin (OH- form) to remove acidic byproducts.

  • Concentration:

    • Concentrate the purified solution under reduced pressure using a rotary evaporator until a viscous syrup is obtained (typically 70-80% solids).

  • Crystallization (for this compound Monohydrate):

    • Cool the concentrated syrup to approximately 50°C.

    • Seed the solution with a small amount of finely ground this compound monohydrate crystals.

    • Continue cooling to 45°C and allow the crystallization to proceed with gentle stirring for 24 hours.

  • Isolation and Drying:

    • Separate the crystals from the mother liquor by vacuum filtration.

    • Wash the crystals with a small amount of cold water or ethanol.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50°C) to obtain pure this compound monohydrate.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Lactose Lactose Solution Reactor High-Pressure Reactor (with Catalyst) Lactose->Reactor Hydrogenation Catalytic Hydrogenation (Heat, Pressure, H2) Reactor->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Crude_Syrup Crude this compound Syrup Ion_Exchange Ion-Exchange Chromatography Crude_Syrup->Ion_Exchange Filtration->Crude_Syrup Concentration Concentration (Evaporation) Ion_Exchange->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying Pure_this compound Pure Crystalline this compound Drying->Pure_this compound Troubleshooting_Crystallization Start Crystallization Fails Check_Concentration Is the solution concentrated enough? Start->Check_Concentration Concentrate Concentrate further under vacuum Check_Concentration->Concentrate No Check_Purity Are impurities present? Check_Concentration->Check_Purity Yes Concentrate->Check_Concentration Purify Purify via ion-exchange Check_Purity->Purify Yes Check_Temp Is the temperature and cooling rate correct? Check_Purity->Check_Temp No Purify->Check_Concentration Adjust_Temp Adjust temperature and use slow cooling Check_Temp->Adjust_Temp No Seed Add seed crystals Check_Temp->Seed Yes Adjust_Temp->Seed Success Successful Crystallization Seed->Success

References

Issues with the stability of Lactitol in various solution formulations for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Lactitol in Solution Formulations

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with this compound in various solution formulations.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in aqueous solutions?

A1: this compound is a sugar alcohol known for its high stability.[1] It is chemically inert, meaning it does not readily react with most active pharmaceutical ingredients or common excipients.[2] It is stable under humid conditions, resistant to heat, and highly resistant to microbiological breakdown and fermentation.[3][4] When stored in a sealed container at 25°C and 60% relative humidity, it has a shelf-life exceeding three years.[4]

Q2: How does pH impact the stability of this compound solutions?

A2: this compound is generally stable under both acidic and alkaline conditions. However, under strongly acidic conditions, it can undergo slow hydrolysis. This reaction breaks the glycosidic bond, yielding its constituent molecules, sorbitol and galactose. While resistant, fermentation by certain colonic bacteria can lower the pH of the local environment through the production of short-chain fatty acids.

Q3: What is the effect of temperature on this compound stability?

A3: this compound is thermally stable. Unlike many reducing sugars, it does not readily undergo caramelization or browning upon heating. This property makes it suitable for formulations that may undergo heat treatment steps. However, elevated temperatures can accelerate the rate of other potential reactions, such as acid-catalyzed hydrolysis if the solution is acidic.

Q4: What are the primary degradation products of this compound in solution?

A4: The primary degradation pathway for this compound in solution is hydrolysis, which typically occurs under acidic conditions. This process breaks this compound down into one molecule of sorbitol (a sugar alcohol) and one molecule of galactose (a monosaccharide). In forced degradation studies, other minor degradation products might be observed under extreme conditions like oxidation or high heat.

Q5: Does this compound participate in Maillard browning reactions?

A5: No, this compound is a sugar alcohol and a non-reducing sugar, so it does not participate in the Maillard reaction. The Maillard reaction, a form of non-enzymatic browning, occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid or protein. Since this compound lacks the required carbonyl group, it will not react with amino acids to cause this type of discoloration.

Troubleshooting Guide

Q1: My this compound solution, which contains amino acids, is turning yellow or brown over time. What is the likely cause?

A1: While this compound itself does not undergo Maillard browning, discoloration can still occur for several reasons:

  • Presence of Impurities: The this compound raw material may contain trace amounts of lactose, its precursor, which is a reducing sugar. Lactose can participate in the Maillard reaction with amino acids, leading to browning.

  • Degradation of Other Components: Other excipients in your formulation might be less stable and could be degrading, causing the color change.

  • Extreme pH and Heat: Although this compound is stable, extreme storage conditions (e.g., high heat combined with low pH) could potentially cause degradation of other formulation components or this compound itself into reactive species, though this is less common.

To diagnose this, you can run a stability study on a solution of this compound alone and compare it to your full formulation.

Q2: I'm observing a decrease in the pH of my this compound formulation. What could be the reason?

A2: A drop in pH is not typically caused by the primary hydrolysis of this compound, as its degradation products (sorbitol and galactose) are neutral. Potential causes include:

  • Microbial Contamination: Although this compound is resistant to microbial growth, contamination is still possible. Some microbes can ferment this compound or other sugars present, producing acidic byproducts like short-chain fatty acids.

  • Degradation of Other Excipients: An acidic excipient or the degradation of another component in the formulation could be releasing acidic species.

  • Interaction with Container: The formulation may be reacting with the storage container, leaching acidic compounds.

Q3: My HPLC assay for this compound shows inconsistent results or unexpected new peaks. How can I troubleshoot this?

A3: Inconsistent High-Performance Liquid Chromatography (HPLC) results are a common issue in stability testing. Use the following workflow to troubleshoot:

  • Check System Suitability: Ensure your HPLC system passes all system suitability tests (e.g., retention time, peak area precision, tailing factor, and theoretical plates) before running samples.

  • Verify Sample Preparation: Inaccuracies in dilution, filtration, or handling can introduce significant variability. Prepare a fresh standard and sample to confirm.

  • Assess Peak Purity: The new peaks could be degradation products. Use a photodiode array (PDA) detector to check the spectral purity of the main this compound peak and characterize the new peaks. Mass spectrometry (MS) can be coupled with HPLC to identify the exact mass of these unknown compounds.

  • Perform Forced Degradation: Subject a pure this compound standard to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps confirm if the new peaks in your samples are indeed related to this compound degradation and validates that your method is "stability-indicating."

Data on this compound Stability under Stress Conditions

The following table summarizes typical results from a forced degradation study on this compound, indicating its relative stability.

Stress ConditionReagent/ParametersObservation% Degradation (Typical)Primary Degradants
Acid Hydrolysis 0.1 M HCl, 80°C, 6 hrsSignificant degradation15 - 25%Sorbitol, Galactose
Base Hydrolysis 0.1 M NaOH, 80°C, 6 hrsMinor degradation< 5%Not significant
Oxidation 6% H₂O₂, 50°C, 1 hrMinor degradation< 5%Oxidative products
Thermal 80°C, 48 hrsVery low degradation< 2%Not significant
Photolytic UV light (254 nm), 24 hrsNegligible degradation< 1%Not significant

Note: Data is illustrative and actual degradation will depend on the specific experimental conditions.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for quantifying this compound and separating it from its primary degradation products.

1. Materials and Equipment:

  • This compound reference standard

  • HPLC system with a Refractive Index (RI) or UV (at low wavelength, e.g., <210 nm) detector

  • Carbohydrate analysis column (e.g., Amino or a ligand-exchange column)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

2. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (75:25 v/v)

  • Column: Amino Column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detector: Refractive Index (RI)

  • Injection Volume: 20 µL

3. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Dilute the experimental this compound solution with the mobile phase to fall within the concentration range of the standards.

  • Forced Degradation Sample Preparation:

    • Acid: Mix the this compound solution with 0.1 M HCl and heat. Neutralize with NaOH before injection.

    • Base: Mix with 0.1 M NaOH and heat. Neutralize with HCl before injection.

    • Oxidative: Mix with 3% H₂O₂ and heat.

  • Analysis: Inject the standard, sample, and forced degradation solutions into the HPLC system.

  • Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the concentration in samples using a calibration curve. Assess the separation of degradation peaks from the main this compound peak to confirm the method is stability-indicating.

Diagrams and Visualizations

cluster_start Start cluster_analysis Initial Analysis cluster_discoloration Discoloration Path cluster_ph pH Shift Path cluster_hplc HPLC Issues Path cluster_solution Resolution start Instability Observed (e.g., Discoloration, pH Shift, New Peaks) q1 Is the issue discoloration? start->q1 q2 Is the issue a pH shift? q1->q2 No check_impurities Analyze this compound raw material for reducing sugars (e.g., lactose). q1->check_impurities Yes q3 Are there new peaks in HPLC? q2->q3 No check_microbial Test for microbial contamination. q2->check_microbial Yes check_system Verify HPLC system suitability and sample preparation. q3->check_system Yes check_excipients_color Assess stability of other excipients individually. check_impurities->check_excipients_color solution Identify root cause and reformulate or adjust storage. check_excipients_color->solution check_excipients_ph Evaluate pH stability of other excipients. check_microbial->check_excipients_ph check_excipients_ph->solution force_degradation Run forced degradation study to identify potential degradants. check_system->force_degradation force_degradation->solution

Caption: Troubleshooting workflow for this compound solution instability.

cluster_info Degradation Products This compound This compound (C12H24O11) products Sorbitol Galactose This compound->products  Acid Hydrolysis  (H+ / H2O) info This is the primary chemical degradation pathway for this compound in aqueous solution.

Caption: Simplified this compound acid hydrolysis pathway.

prep 1. Prepare Solutions (this compound, Buffers, Stress Agents) stress 2. Apply Stress Conditions (Heat, Acid, Base, Oxidant, Light) prep->stress sample 3. Collect Samples at Timed Intervals stress->sample analyze 4. Analyze via Stability-Indicating HPLC Method sample->analyze data 5. Quantify Degradation and Identify Products analyze->data report 6. Report Findings data->report

Caption: Experimental workflow for a this compound stability study.

References

Troubleshooting variability in animal responses to Lactitol supplementation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lactitol supplementation in animal experiments. The information is designed to address common challenges and sources of variability to ensure robust and reproducible study outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during animal studies with this compound supplementation.

Issue 1: High variability in laxative effect or gastrointestinal transit time between animals.

  • Question: We are observing significant differences in fecal output and consistency among animals in the same treatment group. What could be the cause?

  • Answer: Variability in the response to this compound is often multifactorial. Key factors to consider include:

    • Baseline Gut Microbiota: The composition of the gut microbiota can vary significantly between individual animals, even from the same supplier. Since this compound's primary mechanism involves fermentation by gut bacteria, differences in the initial microbial populations can lead to varied responses.[1][2][3]

    • Diet Composition: The type of dietary protein (e.g., soy vs. meat or fish) can modulate the effects of prebiotics on the gut microbiota and fermentation.[4][5] Additionally, the fiber content of the diet can influence the overall fermentation environment in the gut.

    • Animal Strain and Genetics: Different strains of rodents can exhibit variations in their gut physiology and microbial composition, which can influence their response to this compound.

    • Stress: Housing conditions and handling procedures can induce stress, which is known to affect gastrointestinal function and the gut microbiome. Consistent and gentle handling is crucial to minimize this variability.

Issue 2: Unexpectedly severe diarrhea or dehydration in treated animals.

  • Question: Some of our animals are developing severe diarrhea and signs of dehydration at our intended this compound dose. How should we address this?

  • Answer: this compound is an osmotic laxative, and excessive doses can lead to diarrhea and dehydration.

    • Dose-Response Evaluation: It is critical to perform a dose-response study to determine the optimal dose of this compound for your specific animal model and experimental conditions. A lower dose may still achieve the desired physiological effect without causing adverse side effects.

    • Hydration Monitoring: Ensure all animals have ad libitum access to water. Monitor for signs of dehydration, such as decreased skin turgor, sunken eyes, and reduced urine output. In toxicity studies with high doses of this compound in rats and dogs, increased water consumption was a noted observation.

    • Acclimatization: Gradually introduce this compound into the diet to allow the gut microbiota to adapt, which may mitigate the severity of the laxative effect.

Issue 3: Cecal enlargement observed during necropsy.

  • Question: We observed significant enlargement of the cecum in the this compound-treated groups. Is this a cause for concern?

  • Answer: Cecal enlargement is a common physiological adaptation to the chronic ingestion of non-digestible but fermentable carbohydrates like this compound. This occurs due to the increased fermentation, proliferation of microbial biomass, and changes in water retention in the cecum. While generally considered an adaptive response, it is important to document this finding and consider its potential impact on other experimental endpoints. The enlargement is typically due to both an increase in the number (hyperplasia) and size (hypertrophy) of mucosal cells.

Issue 4: Inconsistent or no significant changes in gut microbiota composition.

  • Question: Our 16S rRNA sequencing results do not show the expected increase in Bifidobacteria or other beneficial bacteria. What could be the reason?

  • Answer: Several factors can influence the gut microbiota's response to this compound:

    • Duration of Supplementation: The time required to observe significant shifts in the gut microbiota can vary. Ensure the supplementation period is sufficient for these changes to occur.

    • Dietary Interactions: As mentioned, the background diet can significantly impact the prebiotic effect of this compound. A high-fat diet, for example, can alter the gut microbiome and may influence the response to supplementation.

    • Analytical Methods: The methods used for sample collection, DNA extraction, and sequencing can all introduce variability. Ensure a standardized and validated protocol is used for all samples.

    • Baseline Microbiota: If the baseline microbiota of the animals already has a high abundance of this compound-fermenting bacteria, the magnitude of the change may be less pronounced.

Data Presentation

The following tables summarize quantitative data from animal studies involving this compound supplementation to provide a reference for experimental design.

Table 1: Dose-Response of this compound in a Loperamide-Induced Constipation Model in Sprague Dawley Rats

Treatment GroupThis compound Dose (mg/kg)Gastrointestinal Transit Rate (%)Fecal Water Content (%)
Normal Control049.9Not specified
Loperamide Control042.7Not specified
Low-Dose this compound300Significantly higher than controlSignificantly higher than control
Medium-Dose this compound500Significantly higher than controlSignificantly higher than control
High-Dose this compound800Significantly higher than controlSignificantly higher than control

Data synthesized from a study by Jang et al. (2024).

Table 2: Effects of this compound on Cecal Short-Chain Fatty Acids (SCFAs) in Rats on a High-Fat Diet

Treatment GroupAcetic Acid (µmol/g)Propionic Acid (µmol/g)Butyric Acid (µmol/g)
High-Fat Diet ControlBaselineBaselineBaseline
High-Fat Diet + this compoundDecreasedNo significant changeNo significant change

Data synthesized from a study by Peuranen et al. (2017). Note: This study also reported a decrease in branched-chain fatty acids, indicating reduced protein fermentation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Loperamide-Induced Constipation Model in Rats

  • Objective: To induce a consistent state of constipation in rats to study the efficacy of laxative agents like this compound.

  • Materials:

    • Loperamide hydrochloride (typically 3-10 mg/kg)

    • Vehicle (e.g., 0.9% saline or distilled water)

    • Oral gavage needles

    • Metabolic cages for fecal collection

  • Procedure:

    • Acclimation: House rats in a controlled environment for at least one week to acclimate to housing conditions.

    • Baseline Measurement: For 3-5 days prior to loperamide administration, monitor and record baseline body weight, food and water intake, and fecal parameters (number, weight, and water content).

    • Induction of Constipation: Administer loperamide hydrochloride orally or via injection at the pre-determined dose. The duration of administration can vary, but a common protocol is daily for six days.

    • This compound Administration: Administer this compound or the vehicle control orally one hour after loperamide administration for the duration of the study.

    • Monitoring: Continue to monitor body weight, food and water intake, and fecal parameters daily.

    • Endpoint Analysis: Key endpoints include:

      • Fecal pellet number and weight.

      • Fecal water content (calculated as the weight difference before and after drying at 70°C for 24 hours).

      • Gastrointestinal transit time (measured by administering a charcoal meal and recording the time to the first appearance of black feces).

2. Lactulose/Mannitol Intestinal Permeability Assay in Mice

  • Objective: To assess intestinal barrier function by measuring the urinary excretion of two non-metabolized sugars, lactulose and mannitol.

  • Materials:

    • Lactulose solution (e.g., 20 mg/mL)

    • Mannitol solution (e.g., 50 mg/mL)

    • Metabolic cages for urine collection

    • Analytical equipment for sugar quantification in urine (e.g., LC-MS)

  • Procedure:

    • Fasting: Fast mice for 5-12 hours with ad libitum access to water.

    • Pre-gavage Urine Collection: Collect pre-gavage urine samples to serve as a baseline.

    • Oral Gavage: Administer a solution containing both lactulose and mannitol orally. A typical dose is 5 mg of lactulose and 12.5 mg of mannitol per mouse in a 250 µL volume.

    • Urine Collection: House mice in metabolic cages and collect urine for a specified period, typically overnight (12-16 hours).

    • Sample Processing: Centrifuge urine samples to remove debris and store at -80°C until analysis.

    • Analysis: Quantify the concentrations of lactulose and mannitol in the urine using a validated analytical method like LC-MS.

    • Calculation: Calculate the recovery of each sugar as a percentage of the gavaged dose. The intestinal permeability is expressed as the ratio of lactulose recovery to mannitol recovery.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Lactitol_Mechanism_of_Action cluster_gut_lumen Gut Lumen cluster_colonocyte Colonocyte cluster_effects Physiological Effects This compound This compound Ingestion Microbiota Gut Microbiota This compound->Microbiota Fermentation Osmotic_Effect Osmotic Effect (Water Retention) This compound->Osmotic_Effect SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Microbiota->SCFAs Produces Energy Energy Source SCFAs->Energy TJ_Proteins Tight Junction Proteins (Occludin, Claudins) SCFAs->TJ_Proteins Upregulates Mucin Mucin Production SCFAs->Mucin Stimulates Peristalsis Increased Peristalsis SCFAs->Peristalsis Lowers pH, stimulates motility Gut_Barrier Improved Gut Barrier Function TJ_Proteins->Gut_Barrier Laxation Laxative Effect Peristalsis->Laxation Osmotic_Effect->Laxation

Caption: Mechanism of this compound action in the gut.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start High Variability in Animal Response to this compound Supplementation Check_Diet Review Diet Composition (Protein, Fiber) Start->Check_Diet Check_Animals Assess Animal Strain, Supplier, and Baseline Microbiota Start->Check_Animals Check_Husbandry Evaluate Husbandry and Handling Procedures (Stress) Start->Check_Husbandry Check_Dose Verify this compound Dose and Administration Technique Start->Check_Dose Standardize_Diet Standardize Diet Across All Groups Check_Diet->Standardize_Diet Acclimatize Ensure Adequate Acclimatization Period Check_Animals->Acclimatize Refine_Handling Refine Handling to Minimize Stress Check_Husbandry->Refine_Handling Dose_Response Perform Dose-Response Study Check_Dose->Dose_Response

Caption: Troubleshooting workflow for variable responses.

Loperamide_Model_Workflow Start Start Experiment Acclimation Acclimation (1 week) Start->Acclimation Baseline Baseline Data Collection (3-5 days) - Fecal parameters - Body weight Acclimation->Baseline Induction Induce Constipation (Loperamide Administration) Baseline->Induction Treatment Administer this compound or Vehicle Induction->Treatment Monitoring Daily Monitoring - Fecal parameters - Body weight - Clinical signs Treatment->Monitoring Daily for study duration Endpoint Endpoint Analysis - GI transit time - Fecal water content - Gut microbiota - SCFA analysis Monitoring->Endpoint

Caption: Experimental workflow for loperamide model.

References

Improving the solubility of Lactitol for specific experimental applications

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center with troubleshooting guides and FAQs for improving the solubility of Lactitol.

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting tips, and protocols for working with this compound, focusing on challenges related to its solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: this compound is very soluble in water. Its solubility increases significantly with temperature. At room temperature (25°C), approximately 150-160 grams of this compound can dissolve in 100 grams of water.[1]

Q2: How does temperature affect the solubility of this compound in water?

A2: Increasing the temperature of the water will substantially increase the amount of this compound that can be dissolved. For instance, at 50°C, the solubility increases to about 1 in 1.39 parts water, compared to 1 in 1.75 at 20°C.[2][3]

Q3: In which organic solvents is this compound soluble?

A3: this compound has limited solubility in most organic solvents. It is slightly soluble in ethanol and ether.[2][3] It is, however, soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Q4: Does the physical form of this compound affect its solubility?

A4: Yes, this compound can exist in anhydrous, monohydrate, and dihydrate crystalline forms. While all are water-soluble, the specific form can influence the dissolution rate. The monohydrate and dihydrate forms have different melting points and may dissolve at different rates depending on the experimental conditions.

Q5: Is this compound stable in solution?

A5: this compound is a stable compound. It is stable under humid conditions and to heat, and it does not participate in the Maillard (browning) reaction. In acidic solutions, it can slowly hydrolyze into sorbitol and galactose.

Data Summary Tables

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Temperature (°F)Solubility ( g/100g Water)Solubility (g/100mL Water)Reference
2068~57~57
2577150-160140
3086~62~62
40104~67~67
50122~72~72

Table 2: Solubility of this compound in Various Solvents at 25°C

SolventSolubility ( g/100g Solvent)ClassificationReference
Water150-160Very Soluble
Dimethyl Sulfoxide (DMSO)233Soluble
N,N-Dimethylformamide (DMF)39Soluble
Ethanol0.75Slightly Soluble
Ether0.4Slightly Soluble

Troubleshooting Guides

Problem 1: this compound is not dissolving completely in water at room temperature.

  • Possible Cause 1: Supersaturated Solution. You may be exceeding the solubility limit of this compound at the current temperature.

    • Solution: Increase the temperature of the solvent. Gently heating the solution while stirring will significantly increase this compound's solubility.

  • Possible Cause 2: Insufficient Solvent. The volume of water may be insufficient for the amount of this compound used.

    • Solution: Gradually add more water to the solution until all the solid dissolves. Refer to Table 1 for solubility limits.

  • Possible Cause 3: Slow Dissolution Rate. The rate of dissolution may be slow.

    • Solution: Increase agitation by using a magnetic stirrer or sonicating the solution in an ultrasonic bath to accelerate the dissolution process.

Problem 2: this compound precipitates or "crashes out" of solution upon cooling.

  • Possible Cause: Supersaturation. A solution prepared at a high temperature can become supersaturated as it cools, causing the this compound to crystallize out. This is a common issue when trying to create highly concentrated stock solutions.

    • Solution 1: Use More Solvent. Prepare the solution again, but use a larger volume of solvent to ensure the this compound remains dissolved at your target storage or experimental temperature.

    • Solution 2: Co-solvents. For applications that permit it, adding a co-solvent can help maintain solubility. However, given this compound's low solubility in most organic solvents, this is often challenging.

    • Solution 3: pH Adjustment. While this compound is stable over a wide pH range (4.5-7.0 for a 10% solution), extreme pH values could potentially alter solubility, though this is not a standard method for enhancement.

Problem 3: The this compound solution appears oily or forms a syrup instead of dissolving or crystallizing properly.

  • Possible Cause: "Oiling Out". This can happen if a solid's melting point is lower than the boiling point of the solvent, or if high levels of impurities are present, which depress the melting point.

    • Solution: Return the solution to the heat source and add more solvent to fully dissolve the oily phase. Then, allow it to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.

Experimental Protocols & Methodologies

Protocol 1: Standard Method for Determining this compound Solubility

This protocol outlines a standard laboratory procedure to determine the solubility of this compound in a given solvent at a specific temperature.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., ultrapure water) in a sealed container, such as a glass vial with a screw cap.

  • Equilibration: Place the container in a temperature-controlled environment (e.g., a water bath or incubator) set to the target experimental temperature.

  • Agitation: Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure the solution reaches equilibrium and becomes saturated.

  • Phase Separation: After equilibration, cease agitation and allow the excess, undissolved this compound to settle at the bottom of the container.

  • Sampling: Carefully extract a known volume of the clear supernatant without disturbing the sediment. It is crucial to use a pre-warmed pipette to prevent premature crystallization during transfer.

  • Quantification: Analyze the concentration of this compound in the supernatant. A common method is High-Performance Liquid Chromatography (HPLC) with a refractive index detector, as this compound lacks a strong chromophore.

  • Calculation: Express the solubility in terms of g/100 mL or mol/L based on the determined concentration.

Protocol 2: Improving this compound Solubility Using Solid Dispersion Technique

Solid dispersion is a common pharmaceutical technique to enhance the solubility and dissolution rate of poorly soluble compounds by dispersing them in a hydrophilic carrier.

  • Carrier Selection: Choose a hydrophilic, water-soluble carrier that is compatible with your application (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), or other sugars like mannitol).

  • Solvent Evaporation Method:

    • Dissolve both this compound and the selected carrier in a common solvent (e.g., water or a water-ethanol mixture).

    • Remove the solvent under vacuum using a rotary evaporator. This process leaves a solid mass where this compound molecules are dispersed within the carrier matrix.

    • Grind the resulting solid into a fine powder. The increased surface area and amorphous nature of the this compound in the dispersion will enhance its dissolution rate in aqueous media.

  • Fusion (Melt) Method:

    • Gently heat the hydrophilic carrier until it melts.

    • Add the this compound powder to the molten carrier and stir until a homogenous mixture is obtained.

    • Rapidly cool the mixture on an ice bath to solidify it into a glassy state.

    • Pulverize the solid mass. This method avoids the use of organic solvents.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Initial State cluster_problem Problem Identification cluster_solutions Solubility Enhancement Strategies cluster_end Outcome start Need to Prepare This compound Solution problem Is Solubility an Issue? start->problem temp Increase Temperature problem->temp Yes solvent Change Solvent (e.g., to DMSO) problem->solvent Yes cosolvent Use Co-solvents or Formulation Techniques (Solid Dispersion) problem->cosolvent Yes end This compound Fully Dissolved problem->end No temp->end solvent->end cosolvent->end G cluster_problems Potential Problems cluster_solutions Corrective Actions start Hot Saturated Solution Prepared cool Cooling Solution start->cool p1 No Crystals Form cool->p1 p2 Crystals Form Too Rapidly cool->p2 p3 Solution 'Oils Out' cool->p3 s1 Evaporate some solvent or scratch flask p1->s1 s2 Re-heat and add more solvent p2->s2 s3 Re-heat, add more solvent, cool slowly p3->s3 end Optimal Crystals Obtained s1->end s2->end s3->end G cluster_ingestion Gastrointestinal Tract cluster_effects Physiological Effects ingest Oral Ingestion of this compound colon Transit to Colon (Unaltered) ingest->colon ferment Fermentation by Gut Microbiota (e.g., Bifidobacteria) colon->ferment scfa Production of Short-Chain Fatty Acids (SCFAs) ferment->scfa osmosis Increased Osmotic Pressure in Colon ferment->osmosis ph Lower Colonic pH scfa->ph lax Laxative Effect (Improved Bowel Movement) osmosis->lax ph->lax

References

Technical Support Center: Analysis of Lactitol and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods used to detect and quantify Lactitol and its degradation products. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

This compound, a sugar alcohol derived from lactose, is known for its stability. However, under certain conditions, it can degrade. The primary degradation pathway for this compound is acid hydrolysis, which breaks the glycosidic bond. This process results in the formation of its constituent monosaccharide and sugar alcohol: Sorbitol and Galactose .[1]

Q2: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

The most commonly employed and effective analytical techniques for the separation and quantification of this compound, sorbitol, and galactose include:

  • High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection is a widely used method for analyzing non-chromophoric compounds like sugar alcohols.[2]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates, including sugar alcohols.[3][4] It offers excellent resolution and can detect low levels of analytes without the need for derivatization.[5]

Q3: What are the typical challenges encountered when analyzing this compound and its degradation products?

Common challenges include achieving baseline separation of structurally similar sugar alcohols, dealing with matrix effects from complex sample formulations, and addressing issues like peak tailing, peak splitting, and the appearance of ghost peaks in the chromatogram. Additionally, the lack of a UV chromophore in these molecules necessitates the use of specialized detectors like RI or PAD.

Quantitative Data Summary

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for this compound and its degradation products using different analytical methods. This data is compiled from various studies and is intended for comparative purposes.

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compound HILIC-CAD2.675 mg/L8.918 mg/L
Sorbitol HPLC-ELSD~1 mg/mL~2 mg/mL
Sorbitol HILIC-CAD0.032 mg/L0.107 mg/L
Galactose HPLC-RI0.14 mg/100 g0.27 mg/100 g
Galactose HILIC-CAD0.032 mg/L0.107 mg/L
Lactose HPAEC-PAD1.2 µM-
Lactose HPAEC-PAD0.003 ppm0.030 ppm

Note: The values presented are dependent on the specific instrumentation, column, and experimental conditions used in the respective studies. Direct comparison between different methods and studies should be made with caution.

Experimental Protocols

Method 1: HPLC with Refractive Index (RI) Detection

This method is suitable for the routine analysis and quantification of this compound and its primary degradation products.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.
  • Dissolve the sample in a diluent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v), to a known concentration.
  • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Amino-based column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v). The optimal ratio may need to be adjusted to achieve the best separation.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35-40 °C.
  • Detector: Refractive Index (RI) Detector, maintained at the same temperature as the column.
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify and quantify the peaks corresponding to this compound, sorbitol, and galactose by comparing their retention times and peak areas with those of certified reference standards.
  • Construct a calibration curve for each analyte to determine the concentration in the sample.

Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method offers higher sensitivity and is ideal for trace-level analysis of this compound and its degradation products.

1. Sample Preparation:

  • Prepare the sample as described in the HPLC-RI method. Due to the high sensitivity of HPAEC-PAD, a higher dilution factor may be required.

2. Chromatographic Conditions:

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).
  • Mobile Phase: A high-pH aqueous solution, typically a sodium hydroxide gradient. The exact gradient program will depend on the specific column and analytes. For isocratic separation of some sugar alcohols, a solution of sodium hydroxide with barium acetate can be used.
  • Flow Rate: 1.0 - 1.5 mL/min.
  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).
  • Detector: Pulsed Amperometric Detector with a gold working electrode. The waveform potentials and durations should be optimized for carbohydrate detection.
  • Injection Volume: 10-25 µL.

3. Data Analysis:

  • Peak identification and quantification are performed by comparing the chromatogram of the sample with that of known standards.
  • The high selectivity of HPAEC-PAD often allows for better resolution of closely eluting sugar alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its degradation products.

TroubleshootingGuide Problem Problem Cause Cause Solution Solution PeakTailing Problem: Peak Tailing Silanol Cause: Secondary interactions with residual silanol groups on the column PeakTailing->Silanol MobilePhasepH Cause: Inappropriate mobile phase pH PeakTailing->MobilePhasepH ColumnOverload Cause: Column overload PeakTailing->ColumnOverload UseEndcapped Solution: Use a modern, high-purity, end-capped column Silanol->UseEndcapped AdjustpH Solution: Adjust mobile phase pH to suppress silanol ionization (typically lower pH for silica columns) MobilePhasepH->AdjustpH ReduceConc Solution: Reduce sample concentration or injection volume ColumnOverload->ReduceConc PeakSplitting Problem: Peak Splitting ColumnVoid Cause: Void at the head of the column PeakSplitting->ColumnVoid SolventMismatch Cause: Sample solvent stronger than mobile phase PeakSplitting->SolventMismatch Coelution Cause: Co-elution of closely related compounds PeakSplitting->Coelution ReverseFlush Solution: Reverse-flush the column. If unsuccessful, replace the column. ColumnVoid->ReverseFlush DissolveInMobilePhase Solution: Dissolve the sample in the initial mobile phase SolventMismatch->DissolveInMobilePhase OptimizeMethod Solution: Optimize mobile phase composition or gradient to improve resolution Coelution->OptimizeMethod GhostPeaks Problem: Ghost Peaks ContaminatedMobilePhase Cause: Contaminated mobile phase or system GhostPeaks->ContaminatedMobilePhase Carryover Cause: Sample carryover from previous injections GhostPeaks->Carryover LateElution Cause: Late eluting peaks from a previous run appearing in the current chromatogram GhostPeaks->LateElution FreshMobilePhase Solution: Prepare fresh mobile phase and flush the system ContaminatedMobilePhase->FreshMobilePhase InjectorWash Solution: Implement a robust injector wash routine between samples Carryover->InjectorWash ExtendRunTime Solution: Extend the run time or add a column flushing step at the end of the gradient LateElution->ExtendRunTime

Caption: Troubleshooting common HPLC issues.

Experimental Workflow and Signaling Pathways

Forced Degradation Study Workflow

A forced degradation study is essential to develop a stability-indicating analytical method. This workflow outlines the key steps.

ForcedDegradationWorkflow StartEnd StartEnd Process Process Decision Decision Output Output Start Start: This compound Sample Acid Acid Hydrolysis (e.g., HCl) Start->Acid Base Base Hydrolysis (e.g., NaOH) Start->Base Oxidative Oxidative Stress (e.g., H2O2) Start->Oxidative Thermal Thermal Stress (Heat) Start->Thermal Photolytic Photolytic Stress (UV/Vis Light) Start->Photolytic Analyze Analyze stressed samples using HPLC or HPAEC-PAD Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Identify Identify and characterize degradation products Analyze->Identify Validate Validate the analytical method for specificity, linearity, accuracy, precision, LOD, and LOQ Identify->Validate End End: Stability-Indicating Method Validate->End

Caption: Forced degradation study workflow.

This compound Degradation Pathway

The primary degradation pathway of this compound under acidic conditions is hydrolysis.

DegradationPathway Reactant Reactant Condition Condition Product Product This compound This compound Acid Acid (H+) This compound->Acid Sorbitol Sorbitol Acid->Sorbitol Hydrolysis Galactose Galactose Acid->Galactose Hydrolysis

Caption: this compound acid hydrolysis pathway.

References

Technical Support Center: Mitigating Lactitol Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the interference of Lactitol in common biochemical assays.

Understanding this compound Interference

This compound, a sugar alcohol used as a sugar substitute, can potentially interfere with various biochemical assays, leading to inaccurate results. The interference can be due to its chemical structure, which is similar to other sugars, or its physical properties in solution. This guide will help you navigate these challenges and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound (4-O-β-D-galactopyranosyl-D-glucitol) is a sugar alcohol derived from lactose. Its polyol structure, containing multiple hydroxyl (-OH) groups, can lead to interference in several ways:

  • Chemical Reactivity: The hydroxyl groups can react with reagents in certain colorimetric assays.

  • Enzyme Inhibition/Competition: this compound might act as a competitive or non-competitive inhibitor for enzymes that have sugars as substrates.

  • Physical Effects: High concentrations of this compound can alter the viscosity or ionic strength of a sample, affecting reaction kinetics.

Q2: Which biochemical assays are potentially affected by this compound?

Based on the interference patterns of similar sugar alcohols like sorbitol and mannitol, the following assays are potentially susceptible to interference from this compound:

  • Enzymatic assays: Particularly those involving dehydrogenases and oxidases.

  • Colorimetric assays: Assays that rely on a color change reaction that can be affected by reducing substances.

  • Protein quantification assays: High concentrations of sugar alcohols can sometimes affect protein stability and dye-binding.

  • Phosphate assays: Mannitol has been shown to interfere with molybdate-based phosphate assays.[1][2][3]

Q3: How can I determine if this compound is interfering with my assay?

To confirm interference, you can perform the following control experiments:

  • Spike and Recovery: Add a known concentration of your analyte to a sample matrix containing this compound and another matrix without it. A significant difference in the recovered concentration indicates interference.

  • Serial Dilution: Serially dilute a sample containing a high concentration of this compound. If the interference is concentration-dependent, you will observe a non-linear relationship between the dilution factor and the measured analyte concentration.

  • Blank Measurement: Run a blank sample containing only this compound and the assay reagents. A non-zero reading suggests direct interference with the assay chemistry.

Troubleshooting Guides

Issue 1: Unexpected results in enzymatic assays (e.g., LDH, Glucose Oxidase)

Potential Cause: this compound may be acting as a substrate or inhibitor for the enzyme in your assay. Some sugar alcohols have been shown to interfere with glucose oxidase-based sensors.[4]

Troubleshooting Steps:

  • Review Assay Specificity: Check the manufacturer's documentation for your enzyme kit for any known interference from sugar alcohols.

  • Run an Inhibition Assay: Perform the enzymatic assay with varying concentrations of this compound while keeping the substrate concentration constant to determine if it's an inhibitor.

  • Sample Pre-treatment: If interference is confirmed, consider removing this compound from your sample before the assay.

    • Solid-Phase Extraction (SPE): Use a cartridge that can retain either your analyte or this compound, allowing for their separation.

    • Dialysis/Ultrafiltration: If your analyte is a macromolecule (e.g., a protein), these methods can effectively remove small molecules like this compound.

Experimental Protocol: Sample Dialysis

  • Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your analyte of interest but large enough to allow this compound to pass through (e.g., 1-3 kDa MWCO for a protein analyte >10 kDa).

  • Place your sample in the dialysis tubing or cassette.

  • Dialyze against a large volume of a this compound-free buffer for several hours at 4°C, with at least two buffer changes.

  • Recover the sample and proceed with the biochemical assay.

Issue 2: Inaccurate results in colorimetric assays (e.g., Phosphate, Uric Acid)

Potential Cause: The hydroxyl groups of this compound may react with the colorimetric reagents, leading to false positive or negative results. Mannitol has been documented to interfere with phosphate assays by binding to molybdate.[1]

Troubleshooting Steps:

  • Assess Reagent Compatibility: Test the reaction of your colorimetric reagents with a solution of this compound alone to check for direct interference.

  • Alternative Assay Method: If significant interference is observed, consider using an alternative method for your analyte that is based on a different detection principle (e.g., an enzymatic assay instead of a colorimetric one).

  • Sample Deproteinization and Cleanup: For some assays, precipitating proteins and then removing the supernatant containing small molecules like this compound can be effective.

Experimental Protocol: Protein Precipitation with Trichloroacetic Acid (TCA)

  • To your sample, add an equal volume of cold 10% (w/v) Trichloroacetic Acid (TCA).

  • Vortex the mixture and incubate on ice for 15-30 minutes to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Carefully collect the supernatant, which contains your deproteinized sample with small molecules. Note: This method is suitable if your analyte of interest is a small molecule and the precipitated proteins are not required. If your analyte is the protein, the pellet should be washed and resuspended in a suitable buffer.

Issue 3: Variability in Protein Quantification Assays (e.g., Bradford, BCA)

Potential Cause: High concentrations of polyols can affect protein conformation and stability, which may influence dye-binding or copper-reduction in protein assays.

Troubleshooting Steps:

  • Dilute the Sample: If possible, dilute your sample to a concentration where this compound no longer interferes but the protein concentration is still within the detection range of the assay.

  • Use a Compatible Assay: The Bradford assay is generally less susceptible to interference from reducing agents than the BCA assay. However, it's advisable to test the compatibility of your specific sample matrix with different protein assays.

  • Buffer Exchange: Use a desalting column or dialysis to exchange the sample buffer to one that does not contain this compound before performing the protein assay.

Quantitative Data Summary

The following table summarizes the known interference of sugar alcohols similar to this compound with common biochemical assays. This data can be used as a reference to anticipate potential interference from this compound.

Interfering SubstanceAssayObserved EffectConcentration of InterferentReference
MannitolPhosphate (endpoint method)Inhibition (Factitious Hypophosphatemia)As low as 25 mmol/L
MannitolPhosphate (without dialysis)Inhibition of phosphomolybdate complex formation3.5 g/dl
Galactose, Xylose, MannoseGlucose (Amperometric GOx sensors)Interference bias (MARD) of 47-72%Physiologically relevant concentrations
Sorbitol, XylitolSalivary Lysozyme ActivityInhibitionNot specified
Sorbitol, XylitolBovine Lactoperoxidase and Salivary PeroxidaseEnhancementDose-dependent

Visualizing Experimental Workflows

Troubleshooting Workflow for Suspected this compound Interference

A troubleshooting decision tree for addressing suspected this compound interference.

Sample Preparation Workflow for Removing this compound

G cluster_0 Sample Containing Analyte and this compound cluster_1 Mitigation Strategy cluster_2 This compound-Free Sample start Initial Sample dialysis Dialysis / Ultrafiltration (for macromolecular analytes) start->dialysis spe Solid-Phase Extraction (SPE) start->spe precipitation Protein Precipitation (if analyte is a small molecule) start->precipitation end Proceed to Biochemical Assay dialysis->end spe->end precipitation->end

Workflow for selecting a sample preparation method to remove this compound.

References

Refining Experimental Protocols for Long-Term Lactitol Supplementation Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols for long-term studies involving Lactitol supplementation.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a sugar alcohol that is not absorbed in the small intestine.[1] It reaches the colon intact, where it is fermented by the gut microbiota.[1] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which lower the colonic pH.[1][2] The increased osmotic pressure due to the presence of this compound and its metabolites draws water into the colon, softening the stool and increasing bowel frequency.[1]

2. What are the expected changes in gut microbiota composition following this compound supplementation?

Long-term this compound supplementation has been shown to selectively stimulate the growth of beneficial bacteria, particularly Bifidobacterium species. Studies have reported a significant increase in the abundance of Bifidobacterium after several weeks of this compound intake. Some studies also suggest a potential increase in Lactobacillus and a decrease in pathogenic bacteria like Clostridium perfringens.

3. What is the typical dosage range for this compound in long-term studies?

The dosage of this compound can vary depending on the study's objectives and the population being studied. A common starting dose in clinical trials is 20 grams per day, with a range of 10 to 40 grams per day. For prebiotic effects, doses as low as 10 grams per day have been shown to be effective in increasing Bifidobacterium levels.

4. How should adverse events, particularly gastrointestinal side effects, be managed and reported in long-term this compound trials?

Gastrointestinal side effects such as flatulence, bloating, and diarrhea are the most commonly reported adverse events with this compound supplementation. To manage these, a dose-escalation strategy at the beginning of the trial can help improve tolerance. It is crucial to systematically collect and report all adverse events using standardized questionnaires. For rigorous reporting of harms in clinical trials, researchers should follow the Consolidated Standards of Reporting Trials (CONSORT) extension for harms.

Troubleshooting Guides

Issue 1: High Participant Dropout Rate Due to Gastrointestinal Side Effects
Potential Cause Troubleshooting Strategy
Initial high dose of this compound Implement a dose-escalation phase. Start with a lower dose (e.g., 5-10g/day) for the first week and gradually increase to the target dose. This allows the gut microbiota to adapt.
Participant diet Provide dietary guidance to participants. A diet high in fiber and fluids can help mitigate some gastrointestinal symptoms. Advise participants to avoid other foods and supplements known to cause gas and bloating during the initial phase of the study.
Lack of participant education Thoroughly educate participants about the expected transient nature of gastrointestinal side effects during the informed consent process and at the start of the study. Provide clear instructions on how to manage symptoms (e.g., temporary dose reduction).
Inappropriate placebo Ensure the placebo is well-matched in taste and texture to the this compound supplement to maintain blinding and manage participant expectations. Maltodextrin or another non-fermentable carbohydrate can be considered.
Issue 2: Inconsistent or Unexpected Microbiome Analysis Results
Potential Cause Troubleshooting Strategy
Improper fecal sample collection and storage Provide participants with standardized fecal collection kits and detailed instructions. Samples should be frozen immediately at -80°C to preserve microbial DNA. The use of a stabilizing solution like RNAlater can also be effective if immediate freezing is not possible.
Variability in DNA extraction Use a validated and standardized DNA extraction protocol across all samples to minimize batch effects. Include negative extraction controls to monitor for contamination.
PCR and sequencing errors Optimize PCR conditions and use high-fidelity DNA polymerases. Include positive and negative controls in the sequencing run to assess for contamination and barcode crosstalk.
Bioinformatics pipeline variations Utilize a standardized and well-documented bioinformatics pipeline for 16S rRNA gene sequencing data analysis. Key steps should include quality filtering of reads, chimera removal, and consistent operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) denoising methods.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Fecal Bifidobacterium Counts

This compound Dose ( g/day ) Study Duration Baseline Bifidobacterium (log10 CFU/g) Post-intervention Bifidobacterium (log10 CFU/g) Fold Change Reference
57 days8.58.92.5
107 days8.69.35.0
15 (5g, 3x/day)4 weeks9.410.15.0
204 weeksNot ReportedIncreasedNot Reported

Table 2: Effect of this compound Supplementation on Fecal Short-Chain Fatty Acid (SCFA) Concentrations

This compound Dose ( g/day ) Study Duration Analyte Baseline Concentration (mmol/kg) Post-intervention Concentration (mmol/kg) P-value Reference
107 daysAcetate45.248.1>0.05
107 daysPropionate15.122.3<0.001
107 daysButyrate12.820.5<0.001
15 (5g, 3x/day)4 weeksAcetateIncreased-Not significant
15 (5g, 3x/day)4 weeksPropionateDecreased-Significant
15 (5g, 3x/day)4 weeksButyrateDecreased-Significant

Experimental Protocols

Fecal Sample Collection and Storage for Microbiome Analysis

This protocol ensures the proper collection and preservation of fecal samples for downstream 16S rRNA gene sequencing.

Materials:

  • Fecal collection kits (containing a collection hat, sterile collection stick, and a sterile 50 mL collection tube)

  • 1.8 mL cryovials

  • -80°C freezer

Procedure:

  • Provide participants with a fecal collection kit and detailed instructions for at-home collection.

  • Instruct participants to collect a stool sample into the collection hat, avoiding contamination with urine or toilet water.

  • Using the sterile collection stick, transfer a small portion of the stool (approximately the size of a nickel) into the 50 mL collection tube.

  • Participants should immediately place the collection tube in their home freezer.

  • Transport the frozen sample to the laboratory on dry ice.

  • In the laboratory, under a biosafety cabinet, aliquot approximately 0.5 mL of the homogenized stool sample into pre-labeled 1.8 mL cryovials.

  • Immediately store the cryovials at -80°C until DNA extraction.

Analysis of Fecal Short-Chain Fatty Acids (SCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for extracting and quantifying SCFAs from fecal samples.

Materials:

  • Fecal samples

  • Internal standard solution (e.g., 2-ethylbutyric acid)

  • Strong acid (e.g., 50% HCl)

  • Ethyl acetate

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Sample Homogenization: Homogenize approximately 100-200 mg of thawed fecal sample in deionized water.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each homogenized sample.

  • Acidification: Acidify the sample to a pH below 3.0 with a strong acid to protonate the SCFAs.

  • Extraction: Add ethyl acetate to the acidified homogenate, vortex thoroughly, and centrifuge to separate the organic and aqueous layers.

  • Sample Injection: Transfer the upper organic layer containing the SCFAs to a GC vial for analysis.

  • GC-MS Analysis: Inject the sample into the GC-MS system. Use a suitable column (e.g., a free fatty acid phase column) and a temperature gradient to separate the different SCFAs. The mass spectrometer will be used for detection and quantification.

  • Quantification: Create a standard curve using known concentrations of SCFA standards to quantify the amounts in the fecal samples.

Assessment of Intestinal Barrier Function using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes the measurement of zonulin and claudin-2, biomarkers of intestinal permeability, in serum or plasma samples.

Materials:

  • Serum or plasma samples

  • Commercially available ELISA kits for human zonulin and claudin-2

  • Microplate reader

Procedure:

  • Sample Preparation: Collect blood samples from participants and process them to obtain serum or plasma. Store samples at -80°C until analysis.

  • ELISA Protocol: Follow the manufacturer's instructions provided with the zonulin and claudin-2 ELISA kits. This typically involves:

    • Adding standards and samples to the antibody-coated microplate wells.

    • Incubating the plate to allow the target protein to bind to the antibodies.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme.

    • Adding a substrate that reacts with the enzyme to produce a color change.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to determine the concentration of zonulin and claudin-2 in the participant samples.

Mandatory Visualizations

lactitol_metabolism_workflow cluster_ingestion Oral Ingestion cluster_small_intestine Small Intestine cluster_large_intestine Large Intestine cluster_outcomes Physiological Outcomes This compound This compound Supplementation si_transit Transit (No Absorption) This compound->si_transit fermentation Microbial Fermentation si_transit->fermentation scfa SCFA Production (Acetate, Propionate, Butyrate) fermentation->scfa osmosis Increased Osmotic Pressure fermentation->osmosis ph Lowered Colonic pH scfa->ph microbiota Modulation of Gut Microbiota (e.g., increased Bifidobacterium) scfa->microbiota laxation Improved Laxation ph->laxation osmosis->laxation

Caption: this compound Metabolism and Physiological Effects Workflow.

scfa_signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_systemic Systemic Circulation & Gut-Brain Axis This compound This compound microbiota Gut Microbiota This compound->microbiota Fermentation scfas SCFAs (Butyrate, Propionate, Acetate) microbiota->scfas colonocyte Colonocyte scfas->colonocyte Energy Source gpr43 GPR43 scfas->gpr43 gpr109a GPR109A scfas->gpr109a circulation Systemic Circulation scfas->circulation downstream Downstream Signaling (e.g., MAPK, NF-κB inhibition) gpr43->downstream gpr109a->downstream gut_brain Gut-Brain Axis Communication (e.g., Serotonin Modulation) downstream->gut_brain circulation->gut_brain experimental_workflow start Start of Long-Term Study enrollment Participant Enrollment & Baseline Sampling (Fecal, Blood) start->enrollment intervention This compound/Placebo Supplementation enrollment->intervention monitoring Regular Monitoring (Adverse Events, Compliance) intervention->monitoring sampling Mid-point & End-point Sampling (Fecal, Blood) monitoring->sampling analysis Sample Analysis sampling->analysis microbiome 16S rRNA Sequencing analysis->microbiome scfa GC-MS for SCFAs analysis->scfa barrier ELISA for Gut Barrier Markers analysis->barrier data Data Interpretation & Reporting microbiome->data scfa->data barrier->data end End of Study data->end

References

Quality control measures for ensuring the purity of Lactitol used in scientific research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of Lactitol for scientific applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in research-grade this compound, and where do they originate?

A1: Impurities in this compound can arise from the synthetic route, which involves the catalytic hydrogenation of lactose, or from degradation during storage.[1] Common impurities include:

  • Related Sugar Alcohols: Sorbitol, mannitol, and gathis compound (dulcitol) can be present as by-products of the manufacturing process.[2]

  • Unreacted Starting Material: Lactose, a reducing sugar, may be present if the hydrogenation reaction is incomplete.

  • Isomers and By-products: Lactulitol is another potential impurity formed during manufacturing.[3]

  • Degradation Products: In acidic conditions, this compound can slowly hydrolyze into sorbitol and galactose.[4]

Q2: What are the pharmacopeial standards for this compound purity?

A2: this compound quality is defined in several pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP).[5] Key specifications typically include:

  • Assay: The purity of this compound is generally required to be between 98.0% and 101.0% on an anhydrous basis.

  • Related Compounds: The total of all related compounds is typically limited to not more than 1.5%.

  • Reducing Sugars: The content of reducing sugars is usually restricted, often to not more than 0.1% to 0.2%.

  • Water Content: The acceptable water content varies depending on the form of this compound (e.g., monohydrate, dihydrate, or anhydrous). For the monohydrate form, it is typically between 4.5% and 5.5%.

  • Heavy Metals: Limits are placed on heavy metal content, such as nickel (not more than 1 ppm) and lead.

Q3: How can impurities in this compound affect my experimental results?

A3: Impurities in this compound can have significant impacts on various scientific experiments:

  • Drug Formulation and Stability: Reactive impurities, such as reducing sugars (lactose), can interact with active pharmaceutical ingredients (APIs), particularly those with primary or secondary amine groups, leading to the formation of degradation products and a decrease in the drug's potency.

  • Biological Assays: The presence of other sugars or sugar alcohols can interfere with assays that measure carbohydrate metabolism or enzyme kinetics. Reducing sugars can also interfere with assays that use reagents like 3,5-dinitrosalicylic acid (DNS) for quantification.

  • Cell Culture: While this compound itself is relatively inert and not readily metabolized by most mammalian cells, impurities could affect the osmolality of the culture medium or introduce unwanted variability. The presence of other sugars could also confound studies on cellular metabolism.

Q4: What is the recommended method for analyzing this compound purity?

A4: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is the most common and recommended method for determining the purity of this compound and quantifying its related sugar alcohol impurities. This method is effective because sugar alcohols lack a UV chromophore, making RI detection ideal.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Unexpected Peaks ("Ghost Peaks") 1. Contaminated mobile phase or glassware.2. Carryover from a previous injection.3. Column contamination.4. Air bubbles in the system.1. Use high-purity solvents (HPLC grade) and thoroughly clean all glassware.2. Run a blank injection (mobile phase only) to see if the peak persists.3. Flush the column with a strong solvent.4. Degas the mobile phase.
Peak Tailing 1. Interaction of analytes with active sites on the column.2. Column overload.3. Mismatched injection solvent and mobile phase.1. Use a high-purity silica-based column or a column specifically designed for sugar alcohol analysis.2. Reduce the amount of sample injected.3. Ensure the injection solvent is compatible with the mobile phase.
Fluctuating Retention Times 1. Inconsistent mobile phase composition.2. Temperature fluctuations.3. Pump malfunction or leaks.1. Prepare the mobile phase carefully and ensure it is well-mixed.2. Use a column oven to maintain a constant temperature.3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Baseline Noise or Drift 1. Contaminated mobile phase.2. Detector instability or contamination.3. Air bubbles in the detector flow cell.1. Use freshly prepared, high-purity mobile phase.2. Flush the detector flow cell.3. Degas the mobile phase and purge the system.
Experimental Issues
Problem Potential Cause Troubleshooting Steps
Inconsistent Results in Cell Culture 1. Lot-to-lot variability in this compound purity.2. Presence of uncharacterized impurities affecting cell growth or metabolism.3. Contamination of the this compound stock solution.1. Qualify each new lot of this compound by performing a purity analysis.2. If unexpected results are observed, consider analyzing the this compound for trace impurities.3. Prepare fresh stock solutions using sterile techniques and filter-sterilize.
Drug-Excipient Incompatibility in Formulation Studies 1. Presence of reducing sugars (e.g., lactose) in the this compound.2. High moisture content in the this compound.1. Test the this compound for the presence of reducing sugars using a suitable method (e.g., Benedict's test or HPLC).2. Perform a Karl Fischer titration to determine the water content and ensure it is within specification.
Interference in Biochemical Assays 1. Contamination with other sugars or sugar alcohols.2. Presence of reducing sugars interfering with colorimetric assays.1. Use HPLC to confirm the purity of the this compound and the absence of interfering compounds.2. If using an assay sensitive to reducing sugars, ensure your this compound meets the required purity specifications for this impurity.

Data Presentation

Typical Quality Control Specifications for this compound (Monohydrate)
Parameter Specification Typical Value Analytical Method
Assay 98.0% - 101.0%99.5%HPLC-RI
Related Compounds (Total) ≤ 1.5%< 1.0%HPLC-RI
- SorbitolReport< 0.5%HPLC-RI
- MannitolReport< 0.2%HPLC-RI
- Gathis compoundReport< 0.2%HPLC-RI
- LactulitolReport< 0.5%HPLC-RI
Reducing Sugars ≤ 0.2%< 0.1%Titration or HPLC
Water Content 4.5% - 5.5%5.0%Karl Fischer Titration
Heavy Metals ≤ 5 ppm< 5 ppmICP-MS or AAS
Nickel ≤ 1 ppm< 1 ppmAAS

Experimental Protocols

Protocol for Purity Analysis of this compound by HPLC-RI

Objective: To determine the purity of this compound and quantify related sugar alcohol impurities.

Materials:

  • This compound sample

  • This compound reference standard

  • Reference standards for potential impurities (sorbitol, mannitol, gathis compound, lactulitol, lactose)

  • HPLC grade acetonitrile

  • HPLC grade water

  • 0.45 µm membrane filters

Equipment:

  • HPLC system with a refractive index (RI) detector

  • Amino-based or ion-exchange column suitable for sugar analysis (e.g., Aminex HPX-87C)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water, typically in a ratio of 75:25 (v/v).

    • Degas the mobile phase using an ultrasonic bath or an inline degasser.

  • Standard Solution Preparation:

    • Accurately weigh about 50 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a known concentration.

    • Prepare individual or mixed standard solutions of the potential impurities in a similar manner.

  • Sample Solution Preparation:

    • Accurately weigh about 50 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87C (or equivalent)

    • Mobile Phase: Acetonitrile:Water (75:25 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detector: Refractive Index (RI)

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard solutions to determine the retention times and response factors for this compound and its impurities.

    • Inject the sample solution.

    • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

    • Calculate the percentage of each impurity and the assay of this compound using the peak areas.

Visualizations

Quality_Control_Workflow cluster_0 Receiving and Sampling cluster_1 Initial Testing cluster_2 Purity Analysis cluster_3 Decision cluster_4 Disposition start Receive this compound Raw Material sampling Sample Collection start->sampling identification Identification (FTIR/NIR) sampling->identification water_content Water Content (Karl Fischer) sampling->water_content hplc_prep Sample Preparation for HPLC identification->hplc_prep hplc_analysis HPLC-RI Analysis hplc_prep->hplc_analysis data_analysis Data Analysis (Assay & Impurities) hplc_analysis->data_analysis decision Meets Specifications? data_analysis->decision release Release for Use decision->release Yes reject Reject and Quarantine decision->reject No HPLC_Troubleshooting cluster_0 Initial Checks cluster_1 Source Identification cluster_2 Resolution start Unexpected Peak in Chromatogram blank_injection Inject Blank (Mobile Phase) start->blank_injection peak_persists Does the peak persist? blank_injection->peak_persists mobile_phase_issue Check Mobile Phase & Glassware peak_persists->mobile_phase_issue Yes sample_related Sample-Related Issue peak_persists->sample_related No system_contamination System Contamination (Injector, Detector) mobile_phase_issue->system_contamination If no resolution prepare_fresh Prepare Fresh Mobile Phase mobile_phase_issue->prepare_fresh flush_system Flush System & Column system_contamination->flush_system check_sample_prep Review Sample Preparation sample_related->check_sample_prep end Problem Resolved prepare_fresh->end flush_system->end check_sample_prep->end

References

Validation & Comparative

A Comparative Analysis of Lactitol and Lactulose for the Management of Chronic Constipation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy and safety of two commonly prescribed osmotic laxatives, Lactitol and Lactulose, for the treatment of chronic constipation. The information presented is synthesized from multiple systematic reviews and meta-analyses of comparative clinical trials, offering a comprehensive overview supported by experimental data.

Mechanism of Action

This compound and Lactulose are both synthetic disaccharides that are not absorbed in the small intestine.[1][2] Their therapeutic effect is exerted in the colon where they are metabolized by the gut microbiota into short-chain fatty acids (SCFAs), primarily lactic acid and acetic acid.[1][2] This process leads to an increase in the osmotic pressure within the colonic lumen, drawing water into the intestines. The increased water content softens the stool and increases its volume, thereby stimulating peristalsis and facilitating defecation.[3] The lowering of the colonic pH is another key aspect of their mechanism.

cluster_SmallIntestine Small Intestine cluster_Colon Colon This compound / Lactulose This compound / Lactulose No Absorption No Absorption This compound / Lactulose->No Absorption Colonic Bacteria Colonic Bacteria Metabolism Metabolism This compound / Lactulose->Metabolism Colonic Bacteria->Metabolism SCFAs Short-Chain Fatty Acids (SCFAs) (Lactic Acid, Acetic Acid) Metabolism->SCFAs Osmotic Effect Increased Osmotic Pressure Metabolism->Osmotic Effect Lowered pH Lowered Colonic pH SCFAs->Lowered pH Water Influx Influx of Water Osmotic Effect->Water Influx Increased Stool Volume Increased Stool Volume & Softer Stool Consistency Water Influx->Increased Stool Volume Increased Peristalsis Increased Peristalsis Increased Stool Volume->Increased Peristalsis Relief of Constipation Relief of Constipation Increased Peristalsis->Relief of Constipation

Caption: Mechanism of Action of this compound and Lactulose.

Efficacy Comparison

Clinical trials have demonstrated that both this compound and Lactulose are effective in the treatment of chronic constipation. However, some studies and meta-analyses suggest a superior profile for this compound in certain aspects.

Efficacy ParameterThis compoundLactuloseKey FindingsCitations
Stool Frequency Trend towards greater increaseEffectiveA meta-analysis showed this compound was slightly more effective than Lactulose in increasing weekly stool frequency (Standardized Mean Difference: 0.19, P=0.06).
Stool Consistency Comparable improvementComparable improvementBoth agents show similar efficacy in improving stool consistency to a normal form.
Physician-Assessed Efficacy 61.91%47.83%Physicians rated this compound's efficacy higher than Lactulose's in a systematic review.
Patient-Assessed Efficacy/Acceptance 73.2%26.8%Patients reported better acceptance of this compound compared to Lactulose.

Safety and Tolerability Profile

The primary differences between this compound and Lactulose often lie in their side-effect profiles and patient palatability.

Safety/Tolerability ParameterThis compoundLactuloseKey FindingsCitations
Incidence of Adverse Events 31.20%62.10%This compound is associated with a significantly lower incidence of adverse events (p=0.0019).
Common Adverse Events Flatulence, abdominal discomfortFlatulence, abdominal discomfort, excessively sweet tasteWhile both can cause gastrointestinal side effects, some studies indicate a higher incidence of flatulence with Lactulose.
Palatability Better palatability (less sweet)Excessively sweet tasteThis compound is available as a pure crystalline powder with low relative sweetness, which may contribute to better patient compliance.
Study Withdrawal due to Adverse Events ~5%Not significantly differentWithdrawal rates due to adverse events are generally low for both treatments and not statistically different in some meta-analyses.

Experimental Protocols: A Generalized Approach

The clinical trials comparing this compound and Lactulose for constipation generally follow a similar design.

Patient Screening Patient Screening (e.g., Rome III Criteria) Randomization Randomization Patient Screening->Randomization This compound Group This compound Group Randomization->this compound Group Lactulose Group Lactulose Group Randomization->Lactulose Group Treatment Period Treatment Period (e.g., 3 days to 4 weeks) This compound Group->Treatment Period Lactulose Group->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Efficacy Assessment Efficacy Assessment (Stool Frequency/Consistency) Data Collection->Efficacy Assessment Safety Assessment Safety Assessment (Adverse Events) Data Collection->Safety Assessment Statistical Analysis Statistical Analysis Efficacy Assessment->Statistical Analysis Safety Assessment->Statistical Analysis Results Results Statistical Analysis->Results

Caption: Generalized workflow of a comparative clinical trial.

A typical study design is a randomized, open-label, active-controlled, parallel-group trial.

  • Patient Population: Adult and pediatric patients with a diagnosis of chronic constipation, often based on established criteria such as the Rome III diagnostic criteria.

  • Dosage Regimen: An example of a dosing schedule used in a multicenter, randomized, single-blinded, parallel-controlled trial was:

    • This compound Group: 20g on day 1, followed by 10g per day on days 2-7.

    • Lactulose Group: 20g on day 1, followed by 10g per day on days 2-7.

    • Dosages were often adjusted based on the patient's response, such as the frequency and consistency of stools.

  • Duration of Treatment: The treatment duration in the reviewed studies ranged from 3 days to 4 weeks.

  • Efficacy and Safety Assessment:

    • Efficacy: Assessed by tracking the number of spontaneous bowel movements per week and the consistency of the stool. Patient and physician satisfaction are also recorded.

    • Safety: Monitored by recording all adverse events, with a particular focus on gastrointestinal side effects. Palatability and patient compliance are also key measures of tolerability.

Treatment Selection Logic

The choice between this compound and Lactulose may be guided by a consideration of efficacy, patient preference, and tolerability.

Diagnosis Diagnosis of Chronic Constipation Initial Treatment Consider Osmotic Laxative Diagnosis->Initial Treatment Efficacy Comparable Efficacy? Initial Treatment->Efficacy Tolerability Patient Tolerability/ Preference a Concern? Efficacy->Tolerability Yes This compound Consider this compound (Better Palatability, Fewer AEs) Tolerability->this compound Yes Lactulose Lactulose is an Option Tolerability->Lactulose No

Caption: Logical flow for treatment selection.

Conclusion

Based on the available evidence from comparative clinical trials, both this compound and Lactulose are effective osmotic laxatives for the treatment of chronic constipation. This compound appears to have a superior tolerability profile, with a lower incidence of adverse events and better patient acceptance, which may be attributed to its better palatability. While the efficacy in terms of improving stool frequency and consistency is largely comparable, some evidence points towards a slight advantage for this compound in increasing stool frequency. Therefore, this compound may be a preferable option in patients where tolerability and compliance are significant concerns.

References

Validating the prebiotic efficacy of Lactitol against other known prebiotics like Fructo-oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic efficacy of Lactitol and Fructo-oligosaccharides (FOS), focusing on their impact on gut microbiota composition and the production of short-chain fatty acids (SCFAs). The information presented is compiled from in vitro studies to offer a direct comparison of their performance under controlled experimental conditions.

Impact on Gut Microbiota: A Comparative Overview

The prebiotic effect of a substance is largely determined by its ability to selectively stimulate the growth and/or activity of beneficial bacteria in the colon, most notably Bifidobacterium and Lactobacillus species.

In Vitro Fermentation in a Colon Model:

A study by Probert and colleagues (2004) utilized a three-stage continuous culture system that simulates the proximal, transverse, and distal human colon to directly compare the fermentation of this compound and FOS by human fecal microbiota.[1][2][3][4][5]

  • Fructo-oligosaccharides (FOS): FOS demonstrated a significant stimulatory effect on the populations of both Bifidobacterium and Lactobacillus. This bifidogenic effect is a well-established characteristic of FOS.

  • This compound: In contrast, the fermentation of this compound in this colon model led to a decrease in the populations of both Bifidobacterium and Bacteroides.

Pure Culture Fermentation:

A study by Mäkeläinen and colleagues (2010) investigated the ability of various prebiotics to support the growth of specific probiotic strains in pure cultures.

  • This compound: this compound was shown to be fermented by several Lactobacillus strains.

  • Fructo-oligosaccharides (FOS): FOS was utilized by a broader range of microbes, including Bifidobacterium lactis strains.

These findings suggest a degree of specificity for each prebiotic, with FOS showing a more pronounced bifidogenic effect in a mixed culture environment, while this compound may selectively promote certain lactobacilli.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from the comparative in vitro studies.

Table 1: Effect on Bacterial Populations in a Three-Stage Continuous Culture Colon Model

PrebioticVessel 1 (Proximal Colon)Vessel 2 (Transverse Colon)Vessel 3 (Distal Colon)
This compound
Bifidobacterium↓ (P = 0.01)↓ (P = 0.01)↓ (P = 0.01)
LactobacillusBelow detection limitBelow detection limitBelow detection limit
Bacteroides↓ (P = 0.01)↓ (P = 0.01)↓ (P = 0.01)
ClostridiumNot detectedNot detectedNot detected
FOS
Bifidobacterium↑ (P = 0.01)↑ (P = 0.01)↑ (P = 0.01)
Lactobacillus↑ (P = 0.01)↑ (P = 0.01)↑ (P = 0.01)
Bacteroides↑ (P = 0.05)↑ (P = 0.05)No significant change
ClostridiumNot detected↑ (P = 0.01)↑ (P = 0.01)

(Source: Probert et al., 2004). Arrows indicate a significant increase (↑) or decrease (↓) in bacterial populations compared to the baseline.

Table 2: Short-Chain Fatty Acid (SCFA) Production in a Three-Stage Continuous Culture Colon Model (mmol/liter)

PrebioticVessel 1 (Proximal Colon)Vessel 2 (Transverse Colon)Vessel 3 (Distal Colon)
This compound
Acetate45.340.835.1
Propionate15.216.516.1
Butyrate25.830.132.4
FOS
Acetate65.255.748.9
Propionate20.118.917.5
Butyrate15.418.220.3

(Source: Probert et al., 2004). Values represent the mean concentrations of SCFAs.

Experimental Protocols

A. In Vitro Three-Stage Continuous Culture System (Colon Model)

This protocol is based on the methodology described by Probert et al. (2004).

  • Apparatus: A three-stage continuous culture system consisting of three glass fermenters connected in series, simulating the proximal (Vessel 1), transverse (Vessel 2), and distal (Vessel 3) colon.

  • Inoculum: A 10% (w/v) fecal slurry was prepared from fresh feces collected from healthy human donors who had not received antibiotics for at least three months.

  • Culture Medium: A basal nutrient medium was used, with the respective prebiotic (this compound or FOS) added as the primary carbon source at a concentration of 1% (w/v).

  • Fermentation Conditions: The system was maintained under anaerobic conditions at 37°C. The pH was controlled at 5.5 in Vessel 1, 6.2 in Vessel 2, and 6.8 in Vessel 3. The retention time in each vessel was 24 hours.

  • Sampling and Analysis: Samples were taken from each vessel at steady state. Bacterial populations were enumerated using fluorescence in situ hybridization (FISH) with 16S rRNA-targeted probes. Short-chain fatty acids were analyzed by gas chromatography.

B. Pure Culture Fermentation

This protocol is based on the methodology described by Mäkeläinen et al. (2010).

  • Bacterial Strains: Pure cultures of various Bifidobacterium and Lactobacillus species were used.

  • Culture Medium: A basal medium for each bacterial genus was prepared, with the test carbohydrate (this compound or FOS) added as the sole carbon source at a concentration of 1% (w/v).

  • Growth Conditions: Cultures were incubated anaerobically at 37°C.

  • Growth Measurement: Bacterial growth was monitored by measuring the optical density at 600 nm (OD600) over time.

Signaling Pathways and Experimental Workflows

The differential production of SCFAs by this compound and FOS fermentation can lead to distinct downstream signaling events in the host. This compound fermentation notably produces higher levels of butyrate, a key energy source for colonocytes and a potent histone deacetylase (HDAC) inhibitor. FOS, on the other hand, leads to higher acetate and propionate levels, which also have important signaling roles.

Experimental_Workflow cluster_prep Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection inoculum_prep Inoculum Preparation fecal_sample->inoculum_prep colon_model Three-Stage Colon Model (Anaerobic, 37°C, pH control) inoculum_prep->colon_model media_prep Medium Preparation (with this compound or FOS) media_prep->colon_model bacterial_analysis Bacterial Population Analysis (FISH) colon_model->bacterial_analysis scfa_analysis SCFA Analysis (Gas Chromatography) colon_model->scfa_analysis

Caption: Experimental workflow for the in vitro colon model study.

SCFA_Signaling cluster_prebiotics Prebiotic Fermentation cluster_scfa Primary SCFA Production cluster_cellular_effects Cellular Effects in Colonocytes cluster_outcomes Physiological Outcomes This compound This compound Butyrate Butyrate This compound->Butyrate Higher Production FOS Fructo-oligosaccharides Acetate_Propionate Acetate & Propionate FOS->Acetate_Propionate Higher Production HDAC_inhibition HDAC Inhibition Butyrate->HDAC_inhibition Energy_source Energy Source Butyrate->Energy_source GPR_activation GPR41/43 Activation Acetate_Propionate->GPR_activation Gene_expression Altered Gene Expression HDAC_inhibition->Gene_expression Anti_inflammatory Anti-inflammatory Effects GPR_activation->Anti_inflammatory Barrier_function Improved Barrier Function Energy_source->Barrier_function Gene_expression->Anti_inflammatory Barrier_function->Anti_inflammatory

Caption: Differential SCFA production and downstream signaling pathways.

Conclusion

The available in vitro evidence suggests that this compound and Fructo-oligosaccharides exhibit distinct prebiotic profiles. FOS is a potent bifidogenic agent, significantly increasing the populations of both Bifidobacterium and Lactobacillus in a mixed culture environment. This leads to a higher production of acetate and propionate.

This compound, while showing less of a bifidogenic effect and even a reduction in some beneficial bacterial groups in a mixed culture model, demonstrates a notable impact on the production of butyrate. In pure culture studies, this compound selectively supports the growth of certain Lactobacillus strains.

The choice between this compound and FOS for a specific application may therefore depend on the desired outcome. If the primary goal is to robustly increase bifidobacterial and lactobacilli populations, FOS appears to be the more effective choice. However, if the therapeutic target is related to the beneficial effects of butyrate, such as enhancing the colonic barrier function and exerting anti-inflammatory effects through HDAC inhibition, this compound presents a compelling alternative. Further in vivo studies directly comparing these two prebiotics are warranted to confirm these in vitro findings and to fully elucidate their respective health benefits in a clinical setting.

References

A Comparative Analysis of the Osmotic Effects of Lactitol and Sorbitol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical properties, in vivo osmotic action, and in vitro cellular effects of Lactitol and Sorbitol, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparative analysis of two widely used sugar alcohols, this compound and Sorbitol, with a focus on their osmotic effects. Both are utilized as osmotic laxatives and as excipients in pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, comparative efficacy, and cellular impacts, supported by available experimental data.

Physicochemical and Clinical Osmotic Properties

This compound and Sorbitol are polyols that exert their primary physiological effect in the gastrointestinal tract through osmosis.[1] Being poorly absorbed, they create a hyperosmotic environment, drawing water into the intestinal lumen. This increase in water content softens the stool, increases its volume, and stimulates peristalsis, thereby alleviating constipation.[2]

A key clinical measure of their osmotic effect is the laxative threshold, the dose at which they induce a laxative effect. A double-blind, randomized, cross-over study determined that the laxative threshold of this compound is similar to that of Sorbitol, suggesting comparable in vivo osmotic efficacy at a clinical level.

PropertyThis compoundSorbitolReference
Molecular Formula C₁₂H₂₄O₁₁C₆H₁₄O₆[3]
Molecular Weight ( g/mol ) 344.31182.17[3]
Laxative Threshold ( g/day ) 74 (SE 6)71 (SE 5)[4]

In Vitro Effects on Intestinal Epithelial Cells

The effects of osmotic agents on the intestinal epithelium are of significant interest in drug development and toxicology. While direct comparative studies on the effects of this compound and Sorbitorl on intestinal epithelial cell lines like Caco-2 are limited, some insights can be drawn from individual studies.

Sorbitol's Effect on Cell Viability and Apoptosis:

A study on the human colorectal cancer cell line HCT116 demonstrated that Sorbitol can inhibit cell growth and induce apoptosis in a time- and dose-dependent manner. The mechanism of apoptosis was found to be mediated through the mitochondrial pathway, involving the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This process was also associated with the activation of the p38 MAPK signaling pathway.

This compound's Effect on Gut Microbiota:

Research on this compound has highlighted its beneficial effects on the gut microbiota. As a prebiotic, this compound can be metabolized by intestinal bacteria, leading to the production of short-chain fatty acids and promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.

Note on Direct Comparative In Vitro Studies: A direct comparative study of the effects of this compound and Sorbitol on the viability and apoptosis of a single intestinal epithelial cell line (e.g., Caco-2) was not found in the reviewed literature. Such a study would be valuable for a more direct comparison of their cellular osmotic effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative analysis of the osmotic effects of this compound and Sorbitol.

3.1. Determination of Laxative Threshold in Human Subjects

This protocol is based on methodologies from clinical trials comparing osmotic laxatives.

  • Study Design: A double-blind, randomized, cross-over study design is optimal to minimize bias.

  • Subjects: A cohort of healthy adult volunteers without pre-existing gastrointestinal disorders.

  • Procedure:

    • Following a washout period, subjects are randomly assigned to receive either this compound, Sorbitol, or a placebo.

    • The substances are administered in increasing daily doses in two divided doses.

    • Subjects maintain a daily diary to record stool frequency, consistency (using a standardized scale like the Bristol Stool Form Scale), and any gastrointestinal side effects (e.g., bloating, cramping, flatulence).

    • The laxative threshold is defined as the dose at which a subject first reports a watery stool or experiences intolerable gastrointestinal side effects.

  • Data Analysis: The mean laxative threshold dose for each substance is calculated and compared using appropriate statistical tests.

3.2. In Vitro Cell Viability (MTT) Assay on Caco-2 Cells

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

  • Cell Culture: Human colon adenocarcinoma cells (Caco-2) are cultured in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ humidified incubator.

  • Procedure:

    • Seed Caco-2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere and grow for 24-48 hours.

    • Prepare stock solutions of this compound and Sorbitol in serum-free medium and dilute to a range of final concentrations.

    • Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound, Sorbitol, or a vehicle control.

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group. A dose-response curve can be generated to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

3.3. In Vitro Apoptosis Assay on Caco-2 Cells

This protocol can be used to determine if cell death is occurring via apoptosis.

  • Cell Culture and Treatment: Caco-2 cells are cultured and treated with this compound and Sorbitol as described in the MTT assay protocol.

  • Procedure (using Annexin V/Propidium Iodide Staining):

    • After the treatment period, harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

  • Data Analysis: The flow cytometry data will quantify the percentage of cells that are viable (Annexin V- and PI-), in early apoptosis (Annexin V+ and PI-), in late apoptosis (Annexin V+ and PI+), and necrotic (Annexin V- and PI+).

Mandatory Visualizations

Diagram of the General Mechanism of Osmotic Laxatives:

Osmotic_Laxative_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Wall Osmotic Agent Osmotic Agent Increased Water Content Increased Water Content Osmotic Agent->Increased Water Content Draws in Water Water Water->Increased Water Content Softer & Bulkier Stool Softer & Bulkier Stool Increased Water Content->Softer & Bulkier Stool Peristalsis Peristalsis Softer & Bulkier Stool->Peristalsis Stimulates

Caption: General mechanism of action for osmotic laxatives like this compound and Sorbitol.

Diagram of Sorbitol-Induced Apoptosis Signaling Pathway:

Sorbitol_Apoptosis_Pathway Sorbitol Sorbitol p38 MAPK p38 MAPK Sorbitol->p38 MAPK Activates Bax Bax p38 MAPK->Bax Upregulates Bcl-2 Bcl-2 p38 MAPK->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Caspase Activation Caspase Activation Mitochondrion->Caspase Activation Cytochrome c release Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of Sorbitol-induced apoptosis in colorectal cancer cells.

Conclusion

This compound and Sorbitol are effective osmotic agents with similar clinical laxative thresholds. While Sorbitol has been shown to induce apoptosis in cancer cell lines via the p38 MAPK pathway, further research is needed to directly compare its in vitro effects with those of this compound on normal intestinal epithelial cells. The prebiotic properties of this compound present an additional area of interest for its application in gut health. This guide provides a foundation for researchers and drug development professionals to understand the comparative osmotic effects of these two polyols and highlights the need for further direct comparative studies to fully elucidate their differential cellular impacts.

References

Head-to-head studies on the patient tolerance and side-effect profiles of Lactitol and Lactulose

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative tolerability of two common osmotic laxatives, supported by clinical data and experimental insights.

In the landscape of osmotic laxatives, lactitol and lactulose are two frequently utilized synthetic disaccharides for the management of constipation and hepatic encephalopathy. While their efficacy is often comparable, their patient tolerance and side-effect profiles can be a determining factor in clinical practice and patient adherence. This guide provides an objective comparison of this compound and lactulose, focusing on patient-reported outcomes and the underlying mechanisms that contribute to their tolerability.

Quantitative Comparison of Adverse Events

Multiple head-to-head studies and meta-analyses have been conducted to evaluate the incidence of adverse events associated with this compound and lactulose. The data consistently indicates a superior tolerability profile for this compound.

A systematic review by Maydeo (2010) found that the incidence of adverse events was significantly lower with this compound (31.20%) compared to lactulose (62.10%)[1][2]. This finding is supported by other studies which report a lower frequency of common gastrointestinal side effects with this compound[3].

Adverse EventThis compound (% incidence)Lactulose (% incidence)Key Studies
Overall Adverse Events31.2062.10Maydeo, 2010[1][2]
FlatulenceLower incidenceHigher incidence (p < 0.01)Blanc et al., 1992
DiarrheaDose-dependentDose-dependentMorgan et al., 1987
NauseaLess frequentMore frequent, often due to excessive sweetnessU.S. National Library of Medicine, 1988
Abdominal Pain/CrampsReportedReportedMiller & Ouwehand, 2014
BloatingReportedReportedMiller & Ouwehand, 2014

A meta-analysis by Miller and Ouwehand (2014) found no statistically significant differences in the odds ratios for overall adverse events between this compound and lactulose. However, they did note a trend towards more frequent stools with this compound, suggesting a potentially more predictable cathartic effect.

Patient Preference and Palatability

The taste and palatability of oral medications significantly impact patient compliance. In this regard, this compound consistently outperforms lactulose. Lactulose is often described as being excessively sweet, which can lead to nausea. In contrast, this compound has a less sweet taste, which is generally preferred by patients. A systematic review reported that patient acceptance was significantly higher for this compound (73.2%) compared to lactulose (26.8%). This improved palatability is a key factor contributing to better patient compliance with this compound treatment regimens.

Experimental Protocols of Key Comparative Studies

The following are summaries of the methodologies employed in pivotal head-to-head clinical trials comparing this compound and lactulose.

Morgan et al., 1987: Double-Blind, Randomized, Cross-Over Study in Chronic Hepatic Encephalopathy
  • Objective: To compare the efficacy and side effects of this compound and lactulose in the treatment of chronic hepatic encephalopathy.

  • Study Design: A double-blind, randomized, cross-over study.

  • Participants: Nine cirrhotic patients with chronic hepatic encephalopathy.

  • Intervention: Patients received either this compound (66.7 g/100 ml) or lactulose (44.5 g/100 ml in a 66.7 ml syrup solution) for two 3-month periods, with a washout period in between. The solutions were identical in taste and appearance. The initial dose was 0.75 ml/kg, adjusted to achieve two semi-soft stools per day.

  • Assessment of Tolerance and Side Effects: Side effects, including flatulence and diarrhea, were recorded. Diarrhea was noted as being dose-related, while excessive flatulence was independent of the dosage.

  • Key Findings: Side effects were more frequent during lactulose treatment. Eight patients experienced diarrhea and five had excessive flatulence with lactulose, compared to four and two patients, respectively, with this compound.

Maydeo, 2010: Systematic Review of Head-to-Head Trials in Chronic Constipation
  • Objective: To compare the efficacy and safety of this compound versus lactulose in the management of constipation.

  • Study Design: A systematic review of six clinical trials, including randomized, non-randomized, and open-label studies.

  • Participants: A total of 349 adult and 81 pediatric patients with chronic constipation. The treatment duration ranged from 3 days to 4 weeks.

  • Intervention: Various formulations and dosages of this compound and lactulose were included across the different trials.

  • Assessment of Tolerance and Side Effects: The number and type of adverse events were compiled and compared between the two treatment groups. Patient acceptance and physician-adjudged efficacy were also evaluated.

  • Key Findings: this compound was found to be significantly superior to lactulose in terms of a lower incidence of adverse events (31.20% vs. 62.10%, p=0.0019). Patient acceptance and palatability were also significantly better with this compound.

Mechanism of Action and Side-Effect Etiology

Both this compound and lactulose are non-absorbable disaccharides that exert their laxative effect through an osmotic mechanism. Their differing side-effect profiles can be attributed to their distinct metabolic fates within the colon.

The following diagram illustrates the general mechanism of action and how it relates to both the therapeutic and adverse effects of these sugars.

Mechanism_of_Action Mechanism of Action and Side-Effect Etiology of this compound and Lactulose cluster_small_intestine Small Intestine cluster_colon Colon Lactitol_Lactulose This compound / Lactulose (Oral Administration) No_Hydrolysis Resist Hydrolysis and Absorption Lactitol_Lactulose->No_Hydrolysis Gut_Microbiota Gut Microbiota (e.g., Bifidobacteria, Lactobacilli) No_Hydrolysis->Gut_Microbiota Transit to Colon Osmotic_Effect Increased Osmotic Pressure No_Hydrolysis->Osmotic_Effect Fermentation Fermentation Gut_Microbiota->Fermentation SCFA Short-Chain Fatty Acids (SCFAs) (Butyrate, Propionate, Acetate) Fermentation->SCFA Gas_Production Gas Production (H2, CO2, CH4) Fermentation->Gas_Production Lower_pH Lowering of Colonic pH SCFA->Lower_pH Water_Retention Water Retention in Lumen Osmotic_Effect->Water_Retention Increased_Stool Increased Stool Volume & Softening Water_Retention->Increased_Stool Peristalsis Stimulation of Peristalsis Increased_Stool->Peristalsis Laxative_Effect Alleviation of Constipation Peristalsis->Laxative_Effect Side_Effects Side Effects: Flatulence, Bloating, Abdominal Pain Gas_Production->Side_Effects

Caption: Mechanism of action and side-effect etiology of this compound and lactulose.

Upon reaching the colon, both sugars are fermented by the gut microbiota into short-chain fatty acids (SCFAs), which lowers the colonic pH and contributes to the osmotic effect by drawing water into the lumen. This increase in intracolonic pressure and stool volume stimulates peristalsis and alleviates constipation. The fermentation process also leads to the production of gases such as hydrogen, carbon dioxide, and methane, which are the primary cause of side effects like flatulence and bloating. The higher incidence of these side effects with lactulose may be related to differences in the rate and extent of its fermentation by the colonic microbiota compared to this compound.

Experimental Workflow for a Comparative Clinical Trial

The following diagram outlines a typical experimental workflow for a head-to-head clinical trial comparing the tolerance of this compound and lactulose.

Experimental_Workflow Experimental Workflow for a Comparative Clinical Trial Patient_Recruitment Patient Recruitment (e.g., Chronic Constipation Diagnosis) Informed_Consent Informed Consent and Baseline Assessment Patient_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: this compound Treatment Randomization->Group_A Arm 1 Group_B Group B: Lactulose Treatment Randomization->Group_B Arm 2 Treatment_Period Treatment Period (e.g., 4 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection: - Daily Symptom Diary (Side Effects) - Stool Frequency and Consistency - Palatability Questionnaire Treatment_Period->Data_Collection Follow_Up Follow-Up Assessment Data_Collection->Follow_Up Data_Analysis Statistical Analysis of Adverse Events, Patient Preference, and Efficacy Follow_Up->Data_Analysis Conclusion Conclusion on Comparative Tolerance Data_Analysis->Conclusion

Caption: A typical experimental workflow for a comparative clinical trial.

Conclusion

The available evidence from head-to-head clinical trials and systematic reviews indicates that while this compound and lactulose have comparable efficacy as osmotic laxatives, this compound demonstrates a superior patient tolerance profile. The significantly lower incidence of adverse events, particularly flatulence, and its better palatability contribute to higher patient acceptance and compliance. For researchers and drug development professionals, these findings are crucial when considering patient-centric endpoints in clinical trials and for the development of more tolerable and effective treatments for constipation and hepatic encephalopathy. The focus on patient-reported outcomes and the underlying mechanisms of side effects can guide future research in optimizing the therapeutic use of osmotic laxatives.

References

A Comparative Guide to the In Vitro Fermentation Kinetics of Lactitol and Other Sugar Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro fermentation kinetics of lactitol relative to other commonly used sugar alcohols. The information presented is collated from various scientific studies, offering insights into the metabolic fate of these compounds when subjected to gut microbiota.

Introduction to Sugar Alcohols and Their Fermentation

Sugar alcohols, or polyols, are carbohydrates that are not fully absorbed in the small intestine, leading to their fermentation by the colonic microbiota. This fermentation process results in the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, and various gases. The rate and extent of fermentation, along with the profile of SCFAs produced, vary significantly among different sugar alcohols, influencing their physiological effects, including their prebiotic potential and gastrointestinal tolerance. This compound, a disaccharide sugar alcohol, is known for its prebiotic properties, notably its ability to stimulate the growth of beneficial gut bacteria like Bifidobacterium.

Comparative Fermentation Kinetics

The following sections detail the in vitro fermentation characteristics of this compound in comparison to other sugar alcohols, focusing on gas production, short-chain fatty acid production, and the impact on microbial populations.

Gas Production Kinetics

The rate and total volume of gas produced during fermentation are key indicators of the fermentability of a substrate. Rapid gas production can sometimes be associated with gastrointestinal discomfort.

Table 1: Comparison of In Vitro Gas Production from Various Sugar Alcohols

Sugar AlcoholRelative Rate of Gas ProductionTotal Gas Production (at 24h)Key Findings
This compound Moderate to FastHighReadily fermented, leading to significant gas production.
Xylitol ModerateModerate to HighFermented at a moderate pace.
Sorbitol ModerateModerateShows a moderate rate and volume of gas production.
Mannitol Slow to ModerateLow to ModerateGenerally fermented more slowly than this compound and sorbitol.
Maltitol ModerateHighReadily fermented by gut microbiota.
Erythritol NegligibleNegligibleLargely resistant to fermentation by human fecal microbiota[1][2].

Note: Direct comparative kinetic studies across all listed sugar alcohols are limited. The data presented is a synthesis from multiple sources and may vary based on experimental conditions.

Short-Chain Fatty Acid (SCFA) Production

The production of SCFAs is a beneficial outcome of sugar alcohol fermentation, with acetate, propionate, and butyrate playing crucial roles in gut health and host metabolism.

A study comparing the fermentation of polydextrose, this compound, and xylitol in an in vitro colon model found that this compound fermentation primarily produced acetate.[3][4] In contrast, xylitol fermentation resulted in a higher proportion of butyrate.[3]

Table 2: Predominant Short-Chain Fatty Acids Produced from In Vitro Fermentation of Sugar Alcohols

Sugar AlcoholPredominant SCFA(s)Total SCFA ProductionSpecific Observations
This compound Acetate, ButyrateHighFermentation of this compound leads to a significant increase in total SCFAs, with acetate being the most abundant, followed by butyrate.
Xylitol Butyrate, AcetateHighNotably increases butyrate production.
Sorbitol Acetate, PropionateModerateFermentation generally yields a balanced profile of acetate and propionate.
Mannitol Acetate, PropionateLow to ModerateSlower fermentation leads to lower overall SCFA production compared to this compound.
Maltitol Acetate, PropionateHighReadily fermented to produce significant amounts of SCFAs.
Erythritol NegligibleNegligibleDue to its resistance to fermentation, erythritol does not contribute to SCFA production.
Impact on Gut Microbiota Composition

The prebiotic effect of a substance is characterized by its ability to selectively stimulate the growth and/or activity of beneficial microorganisms in the gut.

This compound has been shown to have a positive impact on the gut microbiota, particularly by increasing the abundance of Bifidobacterium. Studies have demonstrated that this compound supplementation can effectively increase the populations of beneficial bacteria such as Bifidobacterium and Lactobacillus. In contrast, some sweeteners like saccharin and sucralose have been found to alter the gut microbiota composition, though the effects of many other sugar alcohols are not as well-defined. Maltitol has also been suggested to promote the growth of bifidobacteria and lactobacilli.

Experimental Protocols

The following methodologies are representative of in vitro fermentation studies used to assess the kinetics of sugar alcohols.

In Vitro Fecal Fermentation Model

A common method for studying the fermentation of substrates by the gut microbiota is the in vitro batch culture fermentation system.

  • Inoculum Preparation : Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are pooled and homogenized in a pre-reduced anaerobic phosphate buffer (e.g., 10% w/v). The resulting slurry is then filtered to remove large particulate matter.

  • Fermentation Medium : A basal medium containing nutrients for bacterial growth is prepared and sterilized. This medium often includes peptone, yeast extract, salts, and a reducing agent like L-cysteine-HCl to maintain anaerobic conditions.

  • Fermentation Setup : The sugar alcohol (substrate) is added to sterile fermentation vessels containing the basal medium. The fecal inoculum is then added to the vessels under anaerobic conditions. Control vessels without any added carbohydrate are also included.

  • Incubation : The fermentation vessels are incubated at 37°C under anaerobic conditions for a specified period (e.g., 24 or 48 hours).

  • Sampling : Samples are collected from the fermentation vessels at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) to analyze gas production, SCFA concentrations, and changes in microbial populations.

Measurement of Gas Production

Gas production is typically measured by monitoring the increase in headspace pressure in the sealed fermentation vessels using a pressure transducer. The cumulative gas volume is then calculated based on the pressure readings.

Analysis of Short-Chain Fatty Acids

SCFA concentrations are commonly determined using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Sample Preparation : Fermentation samples are centrifuged to pellet bacterial cells and debris. The supernatant is then acidified (e.g., with hydrochloric or phosphoric acid) and an internal standard (e.g., 2-ethylbutyric acid) is added.

  • Extraction : SCFAs are extracted from the acidified supernatant using a solvent such as diethyl ether.

  • GC-FID Analysis : The extracted SCFAs are injected into a gas chromatograph equipped with a suitable capillary column and a flame ionization detector for separation and quantification.

Visualizing the Process

The following diagrams illustrate the typical workflow of an in vitro fermentation experiment and the general metabolic pathway of sugar alcohol fermentation.

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection inoculum Inoculum Preparation (Homogenization & Filtration) fecal_sample->inoculum setup Fermentation Setup (Substrate + Medium + Inoculum) inoculum->setup medium Basal Medium Preparation medium->setup incubation Anaerobic Incubation (37°C) setup->incubation sampling Time-course Sampling incubation->sampling gas_analysis Gas Production (Pressure Transducer) sampling->gas_analysis scfa_analysis SCFA Analysis (GC-FID) sampling->scfa_analysis microbiota_analysis Microbiota Analysis (16S rRNA Sequencing) sampling->microbiota_analysis

Caption: Experimental workflow for in vitro fermentation.

metabolic_pathway cluster_input Substrate cluster_process Microbial Action cluster_output Products sugar_alcohol Sugar Alcohol (e.g., this compound) gut_microbiota Gut Microbiota sugar_alcohol->gut_microbiota fermentation Fermentation gut_microbiota->fermentation scfas Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) fermentation->scfas gases Gases (H₂, CO₂, CH₄) fermentation->gases biomass Increased Bacterial Biomass fermentation->biomass

Caption: Metabolic pathway of sugar alcohol fermentation.

Conclusion

In vitro fermentation studies demonstrate that this compound is readily fermented by the gut microbiota, leading to the production of significant amounts of gas and short-chain fatty acids, primarily acetate. Its established prebiotic effect, characterized by the stimulation of Bifidobacterium populations, positions it as a beneficial functional ingredient. When compared to other sugar alcohols, this compound exhibits a moderate to fast fermentation rate. In contrast, erythritol is largely unfermented, while other polyols like xylitol, sorbitol, and maltitol show varying degrees of fermentability and produce different SCFA profiles. The choice of a specific sugar alcohol in product development should consider these differences in fermentation kinetics to achieve the desired physiological and health outcomes.

References

Validating the impact of Lactitol on Bifidobacterium and Lactobacillus populations in human subjects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effects of Lactitol on Bifidobacterium and Lactobacillus populations in human subjects, with a comparative analysis against other common prebiotics.

Introduction

This compound, a sugar alcohol derived from lactose, has garnered significant attention for its prebiotic properties, particularly its ability to selectively stimulate the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[1][2] This guide provides a detailed comparison of this compound with other established prebiotics, supported by quantitative data from human clinical trials, comprehensive experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Comparative Efficacy of Prebiotics on Bifidobacterium and Lactobacillus

The following tables summarize the quantitative impact of this compound and other common prebiotics on the fecal abundance of Bifidobacterium and Lactobacillus in healthy human adults.

Table 1: Effect of this compound on Fecal Bifidobacterium and Lactobacillus Populations in Human Subjects

Study PopulationDosageDurationChange in BifidobacteriumChange in LactobacillusReference
Patients with chronic constipationOral this compound2 weeksSignificant increase (from 2.74 x 10⁹ to 1.39 x 10¹⁰ copies/μL)Not specified[3]
Patients with liver cirrhosisThis compound supplementation4 weeksIncrease in B. longum and B. pseudocatenulatumIncrease in L. salivarius[2]
Healthy adultsNot specifiedNot specifiedIncreaseIncrease[4]

Table 2: Comparative Effect of Various Prebiotics on Fecal Bifidobacterium and Lactobacillus Populations in Human Subjects

PrebioticDosageDurationChange in BifidobacteriumChange in LactobacillusReference
Fructo-oligosaccharides (FOS)2.5, 5, and 10 g/day Not specifiedIncreased relative abundanceIncreased relative abundance (especially at higher doses)
Fructo-oligosaccharides (FOS)> 5 g/day > 4 weeksSignificant increaseNo significant effect
Galacto-oligosaccharides (GOS)Not specifiedNot specifiedStimulates growthStimulates growth
Inulin10 g/day 16 daysSignificant increase in B. adolescentisIncrease
Inulin5 to 20 g/day Not specifiedConsistent increaseIncrease
Xylo-oligosaccharides (XOS)1.4 g/day and 2.8 g/day 8 weeksSignificant increase (dose-dependent)No significant difference

Experimental Protocols

The following section outlines a typical experimental protocol for a clinical trial investigating the effects of a prebiotic, such as this compound, on the human gut microbiota. This is a synthesized protocol based on common practices reported in the cited literature.

1. Study Design:

  • Design: A randomized, double-blind, placebo-controlled trial is the gold standard.

  • Phases: The study typically includes a run-in period (to stabilize diet and habits), an intervention period (where subjects receive the prebiotic or placebo), and a washout period (to assess the persistence of effects).

  • Participants: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria (e.g., age, BMI, no recent antibiotic use, stable diet).

2. Intervention:

  • Test Product: this compound (or other prebiotic) of a specified purity and dose.

  • Placebo: An inert substance that matches the test product in appearance, taste, and texture (e.g., maltodextrin).

  • Administration: The product is typically provided as a powder to be dissolved in a beverage or incorporated into food, to be consumed daily for the duration of the intervention period.

3. Data and Sample Collection:

  • Dietary Assessment: Detailed food diaries or food frequency questionnaires are used to monitor and control for dietary intake, which can significantly influence the gut microbiota.

  • Fecal Samples: Stool samples are collected at baseline, at various time points during the intervention, and after the washout period. Samples are immediately frozen and stored at -80°C for later analysis.

  • Gastrointestinal Symptoms: Participants record any gastrointestinal symptoms (e.g., bloating, flatulence, abdominal pain) in a daily diary to assess tolerance.

4. Microbiota Analysis:

  • DNA Extraction: Total bacterial DNA is extracted from the fecal samples using standardized commercial kits.

  • Quantification of Bacterial Populations:

    • Quantitative Polymerase Chain Reaction (qPCR): This technique is used to quantify the absolute abundance of specific bacterial groups, such as Bifidobacterium and Lactobacillus, using genus-specific primers.

    • 16S rRNA Gene Sequencing: This high-throughput sequencing method provides a comprehensive profile of the gut microbial community, allowing for the assessment of changes in the relative abundance of various bacterial taxa.

5. Statistical Analysis:

  • Statistical tests (e.g., t-tests, ANOVA, Wilcoxon signed-rank test) are used to compare the changes in bacterial populations and other parameters between the prebiotic and placebo groups. A p-value of <0.05 is typically considered statistically significant.

Visualizing Key Processes

To further elucidate the mechanisms and methodologies involved, the following diagrams are provided.

experimental_workflow cluster_screening Phase 1: Screening & Recruitment cluster_baseline Phase 2: Baseline Assessment cluster_intervention Phase 3: Intervention cluster_analysis Phase 4: Analysis & Follow-up screening Participant Screening (Inclusion/Exclusion Criteria) consent Informed Consent screening->consent baseline_sampling Baseline Sample Collection (Fecal, Blood) consent->baseline_sampling randomization Randomization baseline_sampling->randomization dietary_assessment Dietary Assessment dietary_assessment->randomization intervention_group This compound Group randomization->intervention_group placebo_group Placebo Group randomization->placebo_group intervention_sampling Mid-point Sample Collection intervention_group->intervention_sampling placebo_group->intervention_sampling end_sampling End of Intervention Sample Collection intervention_sampling->end_sampling washout Washout Period end_sampling->washout follow_up_sampling Follow-up Sample Collection washout->follow_up_sampling microbiota_analysis Microbiota Analysis (16S rRNA / qPCR) follow_up_sampling->microbiota_analysis data_analysis Statistical Data Analysis microbiota_analysis->data_analysis lactitol_metabolism This compound This compound colon Large Intestine This compound->colon bifido_lacto Bifidobacterium & Lactobacillus colon->bifido_lacto fermentation Fermentation bifido_lacto->fermentation scfa Short-Chain Fatty Acids (Acetate, Lactate) fermentation->scfa growth Growth Promotion of Beneficial Bacteria fermentation->growth ph Lowered Colonic pH scfa->ph pathogen Inhibition of Pathogens ph->pathogen prebiotic_comparison cluster_prebiotics Prebiotics cluster_bacteria Target Bacteria This compound This compound bifido Bifidobacterium This compound->bifido Strongly Promotes lacto Lactobacillus This compound->lacto Promotes fos FOS fos->bifido Strongly Promotes fos->lacto Promotes (dose-dependent) gos GOS gos->bifido Strongly Promotes gos->lacto Promotes inulin Inulin inulin->bifido Strongly Promotes inulin->lacto Promotes xos XOS xos->bifido Strongly Promotes xos->lacto Limited/No Effect

References

A meta-analysis of clinical trials to validate the long-term efficacy of Lactitol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Lactitol's long-term efficacy in the treatment of chronic constipation with other common laxatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from multiple clinical trials and meta-analyses to offer an objective overview of this compound's performance, supported by experimental data.

Comparative Efficacy of this compound

This compound, an osmotic laxative, has demonstrated significant efficacy in increasing stool frequency and improving stool consistency in patients with chronic constipation.[1][2] A meta-analysis of eleven studies involving 663 patients revealed a significant increase in weekly stool frequency and improvement in stool consistency with this compound supplementation.[1] The recent FDA approval of this compound for chronic idiopathic constipation was based on robust data from a six-month placebo-controlled trial, a three-month active-controlled trial, and a one-year uncontrolled safety study, further establishing its long-term efficacy and safety.[3]

This compound vs. Lactulose

Multiple meta-analyses have compared this compound to lactulose, another commonly prescribed osmotic laxative. While both are effective, this compound has shown some advantages. One systematic review of six clinical trials found that this compound was comparable to lactulose in improving stool consistency and the number of bowel movements per week.[4] However, this compound was significantly superior in terms of fewer adverse events and better patient acceptance and palatability. Physician-adjudged efficacy also favored this compound. Another meta-analysis found this compound to be slightly more effective than lactulose in increasing weekly stool frequency.

This compound vs. Polyethylene Glycol (PEG)

Direct meta-analyses comparing this compound and polyethylene glycol (PEG) are limited. However, indirect comparisons can be made through their respective trials against lactulose. Meta-analyses have shown that PEG is more effective than lactulose in increasing stool frequency and improving stool consistency. Given that this compound has shown comparable or slightly better efficacy than lactulose, it can be inferred that PEG may be more effective than this compound. A systematic review of over-the-counter constipation treatments recommended PEG as a first-line option based on strong evidence.

This compound vs. Psyllium

A randomized, controlled trial compared the efficacy of this compound, psyllium (a bulk-forming laxative), and a combination of both against a placebo in adults with chronic constipation. The study found that all treatment groups, including this compound and psyllium individually, showed a similar effect on the relief of constipation, with no significant difference in the increase in bowel movements per week compared to the placebo.

Data Presentation

Table 1: Meta-Analysis of this compound Efficacy vs. Comparators

ComparatorOutcome MeasureResultCitation
Lactulose Stool FrequencyThis compound slightly more effective
Stool ConsistencyComparable efficacy
Adverse EventsThis compound significantly fewer
Patient AcceptanceThis compound significantly better
Placebo Stool FrequencyThis compound significantly increased frequency
Stool ConsistencyThis compound significantly improved consistency
Stimulant Laxative Stool FrequencyThis compound resulted in a higher weekly frequency
Psyllium Bowel Movement FrequencySimilar effect to placebo

Table 2: Long-Term Efficacy of this compound (6-Month Placebo-Controlled Trial)

Outcome MeasureResultCitation
Complete Spontaneous Bowel Movements Responder analysis showed significant improvement
Safety Generally well-tolerated in a one-year safety study

Experimental Protocols

Randomized Controlled Trial: this compound vs. Lactulose

A typical multicenter, randomized, single-blinded, parallel-controlled trial comparing this compound and lactulose would follow this general protocol:

  • Participants: Adult patients meeting the Rome III or IV criteria for functional constipation. Exclusion criteria would include secondary causes of constipation, major systemic diseases, and use of medications known to affect bowel function.

  • Intervention: Patients are randomly assigned to receive either this compound or lactulose. A common dosage regimen is 20g on the first day, followed by 10g daily for the remainder of the trial (e.g., 7 days or longer). Dosages can be adjusted based on clinical response (e.g., more than three bowel movements per day or very loose stools).

  • Data Collection: Patients maintain a daily diary to record bowel movement frequency, stool consistency (using the Bristol Stool Form Scale), and any adverse events.

  • Primary Outcome Measures: The primary efficacy endpoint is often the change in the number of spontaneous bowel movements per week from baseline.

  • Secondary Outcome Measures: These may include changes in stool consistency, patient-reported symptoms (e.g., straining, bloating), and overall treatment satisfaction.

  • Statistical Analysis: Efficacy and safety data are compared between the two groups using appropriate statistical tests.

Long-Term Placebo-Controlled Trial of this compound

The protocol for the six-month, placebo-controlled trial that supported the FDA approval of this compound included:

  • Participants: A large cohort of adult patients (n=807) with chronic idiopathic constipation.

  • Intervention: Patients were randomized to receive either this compound (20g orally daily, reducible to 10g for persistent loose stools) or a placebo.

  • Data Collection: Patients used an electronic diary to provide real-time information on each bowel movement.

  • Primary Efficacy Analysis: This was based on a responder analysis and the change-from-baseline in complete spontaneous bowel movements during the first 12 weeks of the 6-month treatment period.

  • Long-Term Safety: A separate one-year, uncontrolled study was conducted to assess the long-term safety profile of this compound.

Mandatory Visualization

Experimental_Workflow cluster_screening Screening & Randomization cluster_intervention Intervention Phase cluster_data Data Collection & Analysis cluster_outcomes Outcomes p Patient Population (Chronic Constipation) s Screening (Inclusion/Exclusion Criteria) p->s r Randomization s->r g1 Group 1: This compound r->g1 g2 Group 2: Comparator (e.g., Lactulose, Placebo) r->g2 dc Daily Diary (Stool Frequency, Consistency, AEs) g1->dc g2->dc fu Follow-up Visits dc->fu sa Statistical Analysis fu->sa pe Primary Efficacy (e.g., Change in SBM/week) sa->pe se Secondary Efficacy & Safety sa->se Signaling_Pathway cluster_lumen Intestinal Lumen cluster_colon Colon cluster_motility Gut Motility Regulation cluster_outcome Clinical Outcome This compound This compound Water Water Influx This compound->Water Osmotic Effect Microbiota Gut Microbiota This compound->Microbiota Fermentation Peristalsis Increased Peristalsis Water->Peristalsis SCFA Short-Chain Fatty Acids (SCFAs) Microbiota->SCFA pH Lowered Colonic pH SCFA->pH SCF_cKit SCF/c-Kit Signaling Pathway SCFA->SCF_cKit Potential Modulation pH->Peristalsis Relief Relief of Constipation Peristalsis->Relief ICC Interstitial Cells of Cajal (ICC) Proliferation SCF_cKit->ICC ICC->Peristalsis Efficacy_Comparison cluster_osmotic Osmotic Laxatives cluster_other Other Laxatives This compound This compound Lactulose Lactulose This compound->Lactulose Slightly more effective (Stool Frequency) Fewer Adverse Events PEG Polyethylene Glycol (PEG) This compound->PEG Indirectly Less Effective Psyllium Psyllium (Bulk-forming) This compound->Psyllium Similar Efficacy Stimulant Stimulant Laxatives This compound->Stimulant More Effective

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Lactitol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Lactitol, a sugar alcohol used as a laxative, excipient, and low-calorie sweetener.[1][2] Adherence to these procedural steps will minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, particularly in its powder form, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized.[3] The following table summarizes the recommended PPE to prevent skin and eye contact, as well as inhalation of dust particles.[4][5]

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety GogglesShould be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles.
Hand Protection Chemical Impermeable GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and hands should be washed and dried after handling.
Body Protection Protective ClothingWear impervious, fire/flame-resistant clothing or a lab coat to prevent skin contact.
Respiratory Protection RespiratorRecommended if exposure limits are exceeded, if irritation occurs, or in poorly ventilated areas to avoid breathing dust. A full-face respirator can be used in such cases.

Operational Plan: Step-by-Step Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area to minimize dust generation and accumulation. The use of a laboratory fume hood or other local exhaust ventilation is recommended.

  • Avoid Contact: Take precautions to avoid contact with skin and eyes. Do not breathe in dust, vapor, mist, or gas.

  • Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the handling area.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the work area.

Storage:

  • Store in a tightly closed container as defined in the USP-NF.

  • Keep the container in a cool, dry, and well-ventilated place.

  • Some sources recommend storing this compound in a refrigerator.

Disposal Plan: Safe and Compliant Disposal of this compound

Unused or expired this compound should be disposed of responsibly to prevent environmental contamination and accidental ingestion.

Preferred Disposal Method:

  • Drug Take-Back Programs: The most secure and environmentally sound method of disposal is through a designated drug take-back program. These programs are often available at local pharmacies or law enforcement agencies.

Alternative Disposal in Household Trash (if take-back is unavailable):

  • Do Not Flush: Avoid flushing this compound down the toilet unless specifically instructed by a healthcare professional or if it appears on the FDA's flush list, as this can harm water sources.

  • Mix with Undesirable Substance: Remove the this compound from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the substance less appealing to children and pets.

  • Seal and Dispose: Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.

  • Discard Container: Dispose of the sealed container in the household trash.

  • Protect Personal Information: Before disposing of the original packaging, be sure to scratch out all personal information to protect your privacy.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

Lactitol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal start Start: Acquire this compound assess Assess Risks & Review SDS start->assess ppe Don Appropriate PPE assess->ppe handle Handle in Well-Ventilated Area ppe->handle avoid Avoid Dust Generation & Contact handle->avoid store Store in Tightly Sealed Container in a Cool, Dry Place avoid->store If not for immediate use dispose Dispose of Unused Material avoid->dispose After use store->handle For subsequent use take_back Preferred: Use Drug Take-Back Program dispose->take_back trash Alternative: Mix with Undesirable Substance & Place in Sealed Container in Trash dispose->trash end End take_back->end trash->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.